2-(Trifluoromethyl)nicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSXEJUOOOHRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650538 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870066-15-2 | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trifluoromethyl)nicotinonitrile, a key building block in medicinal and agrochemical research. The document is structured to offer readily accessible data, detailed experimental context, and visual representations of key chemical concepts for researchers and professionals in drug development.
Core Chemical Properties
This compound, also known as 2-(trifluoromethyl)pyridine-3-carbonitrile, is a specialty chemical recognized for its utility in the synthesis of complex molecular architectures. Its trifluoromethyl group and nitrile functionality on a pyridine scaffold make it a versatile reagent in organic synthesis.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 870066-15-2 | [1] |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| Physical State | Liquid (at 25 °C) | [2] |
| Density | 1.3437 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.4641 | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |
| Boiling Point | Predicted: 186.4 ± 35.0 °C | [3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |
Structural Information
| Parameter | Representation |
| SMILES String | N#Cc1cccc(n1)C(F)(F)F |
| InChI Key | APSXEJUOOOHRGS-UHFFFAOYSA-N |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the nitrile and trifluoromethyl groups.
-
Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as multiplets due to spin-spin coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Pyridine Carbons: Signals for the five carbons of the pyridine ring. The carbons attached to the nitrile and trifluoromethyl groups will show characteristic shifts and may exhibit coupling with the fluorine atoms.
-
Nitrile Carbon (C≡N): A signal in the characteristic region for nitriles (approximately δ 115-125 ppm).
-
Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy
The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.
-
-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aromatic C=C and C=N Bending: Multiple bands in the fingerprint region (below 1600 cm⁻¹).
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z = 172.
-
Fragmentation: Loss of the trifluoromethyl group (CF₃) would result in a fragment at m/z = 103. Other fragmentations of the pyridine ring are also expected.
Reactivity and Synthetic Utility
The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, making 2-(Trluoromethyl)nicotinonitrile a valuable precursor in drug design. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyridine ring can undergo various substitution reactions, allowing for the introduction of additional diversity.
The presence of the electron-withdrawing trifluoromethyl and nitrile groups deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of 2-(Trluoromethyl)nicotinonitrile is not widely published, a representative synthetic approach can be inferred from the synthesis of analogous trifluoromethyl-substituted pyridines. A common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the trifluoromethyl group onto a pre-existing pyridine scaffold.
Representative Synthesis: General Procedure
A plausible synthetic route involves the reaction of a suitable 2-halonicotinonitrile with a trifluoromethylating agent.
Reaction:
Caption: A simplified workflow for the synthesis of this compound.
Caption: Possible chemical transformations of this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2]Work should be conducted in a well-ventilated fume hood. [2]It is known to cause skin and eye irritation and may cause respiratory irritation. [2]Standard safe laboratory practices should be followed to avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a valuable and versatile building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group, a nitrile moiety, and a pyridine core offers multiple avenues for chemical modification, leading to a diverse range of derivatives. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.
References
An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile (CAS No. 870066-15-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)nicotinonitrile, with the CAS number 870066-15-2, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group onto the nicotinonitrile scaffold can profoundly influence the molecule's physicochemical and biological properties. The electron-withdrawing nature of the CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the pyridine ring, making it a valuable building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological applications of this compound.
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 870066-15-2 | [2] |
| Molecular Formula | C₇H₃F₃N₂ | [2] |
| Molecular Weight | 172.11 g/mol | [2] |
| Appearance | Liquid | [2] |
| Density | 1.3437 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4641 | [2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [2] |
Synthesis
One common approach for synthesizing trifluoromethylpyridines involves cyclocondensation reactions using building blocks that already contain the trifluoromethyl moiety.[1] For instance, the synthesis of 4-(trifluoromethyl)nicotinic acid, a related compound, has been achieved through the acylation, cyclization, and hydrolysis reactions starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile.[3]
Another strategy involves the modification of a pre-formed pyridine ring. For example, the synthesis of 2-chloro-3-(trifluoromethyl)pyridine has been reported starting from 3-(trifluoromethyl)pyridine 1-oxide.[4] This suggests that a potential route to this compound could involve the synthesis of a suitable 2-(trifluoromethyl)pyridine precursor followed by the introduction of the nitrile group. A general workflow for such a synthetic approach is outlined below.
Caption: Generalized synthetic workflow for this compound.
Note: This represents a conceptual pathway, and the specific reagents and reaction conditions would require experimental optimization.
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral features can be predicted. For example, the spectroscopic analysis of 2-chloro-4-(trifluoromethyl)pyridine has been reported, providing insights into the characteristic vibrational frequencies and chemical shifts for a trifluoromethylated pyridine ring.[5]
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the trifluoromethyl and nitrile groups.
-
¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon would exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
FT-IR: Characteristic absorption bands for the C≡N stretch of the nitrile group, C-F stretching vibrations of the trifluoromethyl group, and aromatic C-C and C-N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (172.11 g/mol ).
Biological Activity and Potential Applications
The nicotinonitrile scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance potency, metabolic stability, and cell permeability.[1]
Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology.[6][7] The pyridine and nicotinonitrile moieties are present in several approved kinase inhibitors. While no specific kinase inhibition data for this compound has been published, its structural features suggest it could be a candidate for screening against various kinase targets. A general workflow for a kinase inhibitor screening assay is depicted below.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Trifluoromethyl)pyridine-3-carbonitrile 97 870066-15-2 [sigmaaldrich.com]
- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]
- 4. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
physical properties of 2-(trifluoromethyl)pyridine-3-carbonitrile
An In-depth Technical Guide on the Core Physical Properties of 2-(Trifluoromethyl)pyridine-3-carbonitrile
For an audience of Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)pyridine-3-carbonitrile, also identified by its synonym 2-(trifluoromethyl)nicotinonitrile, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. The incorporation of a trifluoromethyl group (–CF₃) onto the pyridine scaffold imparts unique electronic and steric properties, which are highly sought after in the design of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity and biological activity of the parent molecule, often leading to enhanced metabolic stability and binding affinity to biological targets. This guide provides a detailed overview of the known , outlines standard experimental protocols for the determination of uncharacterized physical data, and discusses its role as a synthetic building block.
Core Physical Properties
The are summarized in the table below. It is important to note that there is conflicting information regarding its physical state, with some sources listing it as a liquid and others as a solid. This may be attributable to variations in purity or the existence of different polymorphic forms. Therefore, empirical determination of the melting point is essential for accurate characterization.
Table 1: Summary of Quantitative Data for 2-(Trifluoromethyl)pyridine-3-carbonitrile
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃F₃N₂ | [1] |
| Molecular Weight | 172.11 g/mol | [1] |
| CAS Number | 870066-15-2 | [1] |
| Physical State | Liquid or Solid | [1] |
| Density | 1.3437 g/mL at 25 °C (for liquid form) | [1] |
| Refractive Index | n20/D 1.4641 (for liquid form) | [1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Solubility | Reported to have low solubility in water and solubility in some organic solvents. | |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
Experimental Protocols for Physical Property Determination
Given the incomplete publicly available data for 2-(trifluoromethyl)pyridine-3-carbonitrile, this section provides detailed methodologies for the experimental determination of its key physical properties.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.
-
Apparatus:
-
Digital melting point apparatus or Thiele tube setup
-
Glass capillary tubes (sealed at one end)
-
Calibrated thermometer
-
Mortar and pestle
-
-
Procedure:
-
A small sample of the compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated to a temperature about 20 °C below the approximate melting point, and the heating rate is then reduced to 1-2 °C per minute.
-
The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][3]
-
Boiling Point Determination
For a liquid sample, the boiling point is a characteristic physical property.
-
Apparatus:
-
Thiele tube or a micro-distillation apparatus
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Calibrated thermometer
-
Heating mantle or Bunsen burner
-
-
Procedure (Thiele Tube Method):
-
A few milliliters of the liquid sample are placed in a fusion tube.
-
A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.
-
The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing mineral oil.
-
As the temperature increases, a stream of bubbles will be observed exiting the capillary tube.
-
Heating is continued until a rapid and continuous stream of bubbles is produced.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5][6][7]
-
Solubility Profiling
A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.
-
Apparatus:
-
Small test tubes with stoppers
-
Vortex mixer
-
-
Procedure:
-
To a series of labeled test tubes, add approximately 10 mg of the compound.
-
To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, 5% aq. HCl, 5% aq. NaOH).
-
The tubes are stoppered and agitated using a vortex mixer for 1-2 minutes.
-
The samples are visually inspected and classified as soluble, partially soluble, or insoluble.[8][9][10][11]
-
pKa Determination via Potentiometric Titration
The pKa of the pyridine nitrogen can be determined to understand the compound's behavior in acidic or basic environments.
-
Apparatus:
-
Calibrated pH meter with a glass electrode
-
Automated titrator or a manual burette setup
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel for temperature control
-
-
Procedure:
-
A precisely weighed sample of the compound is dissolved in a suitable solvent mixture (e.g., water-acetonitrile) to a known concentration.
-
The solution is placed in the titration vessel, and the pH electrode is immersed.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
The pH is recorded after each incremental addition of the titrant.
-
The titration is continued past the equivalence point.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13][14][15]
-
Synthetic Utility and Logical Workflow
2-(Trifluoromethyl)pyridine-3-carbonitrile is a valuable synthetic intermediate. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, and the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or amines. This versatility makes it a key component in the synthesis of biologically active molecules.
Caption: Synthetic workflow of 2-(trifluoromethyl)pyridine-3-carbonitrile.
The diagram above illustrates a generalized synthetic pathway involving the formation of 2-(trifluoromethyl)pyridine-3-carbonitrile via a cyclization reaction, followed by its conversion into various valuable derivatives through functional group transformations. These derivatives often serve as key components in the development of new drugs and agrochemicals.
References
- 1. youtube.com [youtube.com]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. byjus.com [byjus.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. byjus.com [byjus.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. applications.emro.who.int [applications.emro.who.int]
Structure Elucidation of 2-Trifluoromethyl-3-cyanopyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Trifluoromethyl-3-cyanopyridine, also known as 2-(trifluoromethyl)nicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing trifluoromethyl group and the cyano moiety on a pyridine scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an overview of the methodologies used to elucidate the structure of this compound, focusing on spectroscopic techniques and synthetic protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 2-trifluoromethyl-3-cyanopyridine is presented below. These values are crucial for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Reference |
| Molecular Formula | C₇H₃F₃N₂ | [Generic Supplier Data] |
| Molecular Weight | 172.11 g/mol | [Generic Supplier Data] |
| Boiling Point | 208.3 °C at 760 mmHg | [Generic Supplier Data] |
| Density | 1.344 g/mL at 25 °c | [Generic Supplier Data] |
| Refractive Index (n20/D) | 1.464 | [Generic Supplier Data] |
Synthesis and Characterization
The synthesis of 2-trifluoromethyl-3-cyanopyridine typically involves the introduction of a cyano group onto a pre-functionalized 2-trifluoromethylpyridine ring. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed literature, general methodologies for the cyanation of pyridine rings can be adapted.
General Synthetic Approach: Nucleophilic Aromatic Substitution
A common strategy for the synthesis of cyanopyridines is the nucleophilic aromatic substitution of a halogenated precursor.
Workflow for a potential synthesis of 2-Trifluoromethyl-3-cyanopyridine:
Caption: Potential synthetic workflow for 2-Trifluoromethyl-3-cyanopyridine.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established methods for similar compounds.
Materials:
-
2-Trifluoromethyl-3-bromopyridine (or other suitable halogenated precursor)
-
Copper(I) cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂)
-
Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-trifluoromethyl-3-bromopyridine (1.0 eq), copper(I) cyanide (1.2 eq), and palladium tetrakis(triphenylphosphine) (0.05 eq).
-
Under a positive flow of inert gas, add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to quench the reaction and complex with residual copper salts.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-trifluoromethyl-3-cyanopyridine.
Spectroscopic Structure Elucidation
The definitive structure of 2-trifluoromethyl-3-cyanopyridine is confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Data:
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and cyano groups.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H4-H5), J(H4-H6) |
| H-5 | 7.4 - 7.7 | Triplet of doublets (td) or Multiplet (m) | J(H5-H4), J(H5-H6) |
| H-6 | 8.7 - 9.0 | Doublet of doublets (dd) | J(H6-H5), J(H6-H4) |
Expected ¹³C NMR Spectral Data:
The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the trifluoromethyl group will result in a quartet for the C-2 carbon and the CF₃ carbon due to C-F coupling.
| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |
| C-2 | 145 - 150 | Quartet (q) |
| C-3 | 110 - 115 | Singlet (s) |
| C-4 | 135 - 140 | Singlet (s) |
| C-5 | 125 - 130 | Singlet (s) |
| C-6 | 150 - 155 | Singlet (s) |
| CN | 115 - 120 | Singlet (s) |
| CF₃ | 120 - 125 | Quartet (q) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |
| C-F (Trifluoromethyl) | 1100 - 1350 | Strong, Broad |
| C=N, C=C (Aromatic Ring) | 1400 - 1600 | Medium to Strong |
| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expected Mass Spectral Data:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 172.11).
-
Key Fragmentation Patterns:
-
Loss of HCN (m/z = 145)
-
Loss of F (m/z = 153)
-
Loss of CF₃ (m/z = 103)
-
Presence of the pyridine ring fragment (m/z = 78) and cyanopyridine fragments.
-
Signaling Pathways and Applications
While specific signaling pathways directly modulated by 2-trifluoromethyl-3-cyanopyridine are not extensively documented, its utility lies in its role as a versatile intermediate in the synthesis of biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups.
Logical Relationship for Drug Discovery Application:
Caption: Role as a scaffold in drug discovery.
Conclusion
The structural elucidation of 2-trifluoromethyl-3-cyanopyridine relies on a combination of modern synthetic methods and spectroscopic analysis. While detailed experimental data for this specific molecule is not abundant in publicly accessible literature, established principles of organic chemistry and spectroscopy allow for a confident assignment of its structure. Its importance as a synthetic building block ensures that it will continue to be a valuable compound for researchers in the fields of medicinal chemistry and materials science. Further research into its synthesis and reactivity will undoubtedly lead to the discovery of novel molecules with important biological and material properties.
Solubility of 2-(Trifluoromethyl)nicotinonitrile in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(Trifluoromethyl)nicotinonitrile in organic solvents. Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a guide to understanding its likely solubility characteristics based on structurally similar compounds, detailed experimental protocols for determining solubility, and the principles of solvent selection for this class of molecule.
Understanding the Solubility Profile
This compound possesses a polar pyridine ring containing a nitrogen atom and a cyano group, along with a highly electronegative trifluoromethyl group. This combination of functional groups suggests that the molecule exhibits moderate polarity. The "like dissolves like" principle of solubility would predict that this compound is more likely to be soluble in polar organic solvents.
While quantitative data is unavailable for this compound, a safety data sheet for the structurally related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates that it is soluble in common organic solvents such as methylene chloride (MDC), methanol (MeOH), and acetone.[1] This suggests that this compound would also exhibit solubility in a range of polar aprotic and protic solvents.
Data Presentation
As no specific quantitative solubility data for this compound was found in the public domain, a data table cannot be provided. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following section.
Experimental Protocols for Solubility Determination
A standard method for determining the solubility of a compound in an organic solvent is the shake-flask method. This procedure involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.
Protocol: Isothermal Shake-Flask Method
1. Materials and Equipment:
- This compound (solute)
- Selected organic solvent(s)
- Analytical balance
- Vials with screw caps
- Constant temperature bath or shaker with temperature control
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis
- Volumetric flasks and pipettes
2. Procedure:
- Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C, 37 °C).
- Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.
- Once equilibrium is reached, allow the vials to rest in the constant temperature bath to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.
- Record the exact volume of the filtered solution.
- Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).
- Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method.
- Calculate the original concentration in the saturated solution, which represents the solubility of the compound at that temperature.
3. Data Analysis:
- Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L).
Below is a Graphviz diagram illustrating the experimental workflow for this solubility determination method.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by the polarity of both the solute and the solvent. A logical relationship can be established to guide solvent selection. Generally, polar compounds dissolve well in polar solvents, while non-polar compounds dissolve in non-polar solvents.
The following Graphviz diagram illustrates this relationship, which can be used as a decision-making tool for solvent screening.
References
Spectroscopic Profile of 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the spectroscopic data for the compound 2-(Trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols used for their acquisition.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.93 | dd | 4.8, 1.6 | H-6 |
| 8.24 | dd | 7.9, 1.6 | H-4 |
| 7.78 | dd | 7.9, 4.8 | H-5 |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 154.2 | C-6 |
| 141.7 | C-4 |
| 131.1 (q, J=35.5 Hz) | C-2 |
| 127.5 | C-5 |
| 119.8 (q, J=274.5 Hz) | CF₃ |
| 114.3 | CN |
| 111.0 (q, J=4.5 Hz) | C-3 |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| 2237 | C≡N stretch |
| 1591, 1572, 1468, 1429 | Aromatic C=C and C=N stretching |
| 1321, 1182, 1140 | C-F stretching |
Table 4: Mass Spectrometry Data
| m/z | Assignment |
| 173.0321 | [M+H]⁺ |
Experimental Protocols
The data presented in this guide were obtained from the supporting information of the publication "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors" in Organic Letters.[1] The following are the general experimental methodologies employed for the spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak. Coupling constants (J) are reported in Hertz (Hz). The samples were dissolved in deuterated chloroform (CDCl₃) for analysis.
Infrared (IR) Spectroscopy
Infrared spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The data is presented in wavenumbers (cm⁻¹). The analysis was performed on a thin film of the compound.
Mass Spectrometry (MS)
High-resolution mass spectra (HRMS) were obtained using an Agilent 6210 Time-of-Flight (TOF) LC/MS system. The ionization method employed was electrospray ionization (ESI) in positive ion mode.
Visualization of Spectroscopic Analysis Workflow
The logical flow of acquiring and interpreting spectroscopic data for a novel compound like this compound can be visualized as a structured workflow. This process ensures a comprehensive characterization of the molecule's structure.
References
molecular weight and formula of 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(Trifluoromethyl)nicotinonitrile. The information is curated for professionals in the fields of chemical research and drug development, presenting data in a structured and accessible format.
Core Molecular Data
This compound is a fluorinated heterocyclic compound. The trifluoromethyl group, a common moiety in pharmaceutical agents, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group offers a versatile handle for further chemical modifications and can act as a hydrogen bond acceptor.
| Property | Value |
| Chemical Formula | C₇H₃F₃N₂ |
| Molecular Weight | 172.11 g/mol |
Synthesis and Experimental Protocols
Proposed Synthesis of this compound:
A potential synthetic pathway could involve the reaction of a suitable trifluoromethyl-substituted pyridine precursor with a cyanide source. One possible starting material is 2-chloro-3-(trifluoromethyl)pyridine.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source such as copper(I) cyanide (CuCN) (1.2 eq).
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a complexing agent, such as ethylenediamine or aqueous ammonia, to remove copper salts. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic Data (Reference)
Specific spectroscopic data for this compound is not currently available. However, the following table provides characteristic spectral regions for the key functional groups present in the molecule, based on data from analogous compounds. This information can serve as a reference for the characterization of this compound.
| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aromatic Protons | δ 7.5 - 9.0 ppm |
| ¹³C NMR | Aromatic Carbons | δ 120 - 160 ppm |
| CF₃ Carbon | δ 120 - 130 ppm (quartet) | |
| Nitrile Carbon (C≡N) | δ 115 - 125 ppm | |
| FTIR | C≡N Stretch | 2220 - 2260 cm⁻¹ |
| C-F Stretch | 1000 - 1400 cm⁻¹ | |
| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 172 |
Potential Biological Activity and Signaling Pathways
While no specific biological activity data for this compound has been reported, the nicotinonitrile scaffold and the trifluoromethyl group are present in numerous biologically active molecules.
Antiproliferative Potential:
Nicotinonitrile derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The presence of the trifluoromethyl group can enhance cytotoxic effects. It is hypothesized that this compound may exhibit antiproliferative activity, potentially with IC₅₀ values in the micromolar range against certain cancer cell lines.
Modulation of Signaling Pathways:
Nicotine and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which can, in turn, modulate various downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.[1][2][3][4] These pathways include:
-
PI3K/Akt Pathway: Activation of this pathway is a common event in many cancers, promoting cell survival and proliferation.[1]
-
MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[1][4]
-
Src Kinase Pathway: Src is a non-receptor tyrosine kinase that plays a role in cell growth, division, and migration.[1]
Illustrative Signaling Pathway:
The following diagram illustrates a generalized signaling pathway that could potentially be modulated by nicotinonitrile derivatives.
Caption: Potential signaling pathways modulated by nicotinonitrile derivatives.
Further experimental investigation is required to determine the specific biological activities and mechanisms of action of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.
References
- 1. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attenuation of Nicotine Effects on A549 Lung Cancer Cells by Synthetic α7 nAChR Antagonists APS7-2 and APS8-2 [mdpi.com]
- 3. Nicotine affects the signaling of the death pathway, reducing the response of head and neck cancer cell lines to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethylated Pyridine Moiety: A Historical and Synthetic Overview for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and agrochemistry. This guide traces the historical development and synthetic evolution of trifluoromethylated pyridines, compounds that have become indispensable in the design of effective pharmaceuticals and crop protection agents. The unique physicochemical properties conferred by the CF₃ group—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—have driven the development of a diverse array of synthetic methodologies.[1][2] From harsh, early-era halogen exchange reactions to the nuanced and mild conditions of modern photoredox and copper-mediated catalysis, the methods to access these valuable motifs have expanded dramatically. This document provides a comprehensive overview of these synthetic transformations, detailed experimental protocols for key reactions, and quantitative data on the impact of trifluoromethylation, offering a vital resource for professionals engaged in molecular design and development.
Introduction: The Rise of a Privileged Motif
The pyridine ring is a ubiquitous heterocycle in bioactive molecules, valued for its hydrogen bonding capabilities and its role as a bioisostere for the phenyl group. The introduction of fluorine, and particularly the trifluoromethyl group, into organic compounds gained significant traction in the mid-20th century as chemists began to appreciate its profound impact on molecular properties.[3][4] The CF₃ group is often considered a "super-methyl" group; it is sterically similar but possesses starkly different electronic properties.[2] Its strong electron-withdrawing nature and the high strength of the C-F bond impart several desirable attributes to a parent molecule:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to a longer in vivo half-life.[2][5]
-
Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2]
-
Modulation of Basicity: As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and altering interactions with biological targets.[2]
-
Improved Binding Affinity: The unique electronic and conformational effects of the CF₃ group can lead to more favorable interactions with protein binding pockets.[1]
These combined effects have made trifluoromethylpyridines (TFMPs) a "privileged" structural motif, leading to their incorporation in numerous commercialized agrochemicals and pharmaceuticals.[3][6][7]
Historical Perspective and Discovery
The journey to trifluoromethylated pyridines began with foundational work on aromatic trifluoromethylation. In 1898, Swarts reported the first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[3] This harsh halogen exchange (HALEX) chemistry set the stage for future developments.
The first reported synthesis of a trifluoromethylpyridine occurred in 1947 . This method was analogous to the early benzotrifluoride synthesis, involving the high-temperature, liquid-phase chlorination of picoline (methylpyridine) to form a (trichloromethyl)pyridine, followed by fluorination with reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[3][8] These early methods were often low-yielding and required severe conditions, limiting their scope and applicability.
Throughout the latter half of the 20th century, industrial-scale production methods focused on improving this vapor-phase chlorination/fluorination process, often at temperatures exceeding 300°C over transition metal catalysts.[3][9] These processes were crucial for producing key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are derived from 3-picoline and serve as precursors to a multitude of agrochemicals.[3][6] The first TFMP-containing agrochemical introduced to the market was Fluazifop-butyl, highlighting the industrial importance of these early synthetic routes.[3][10]
Evolution of Synthetic Methodologies
The demand for more diverse and complex trifluoromethylated pyridines, particularly for pharmaceutical applications, spurred the development of milder and more functional-group-tolerant synthetic methods.
From Aminopyridines: The Sandmeyer-Type Reaction
A significant breakthrough came with the adaptation of the classic Sandmeyer reaction for trifluoromethylation. This approach allows for the conversion of readily available aminopyridines into their trifluoromethylated counterparts.[11][12] The process involves the diazotization of the amino group, followed by a copper-mediated reaction with a trifluoromethyl source.[13]
This "Sandmeyer-type" trifluoromethylation represents a powerful method for late-stage functionalization, transforming a C-N bond into a C-CF₃ bond under relatively mild conditions.[12][14] Various trifluoromethyl sources have been employed, including the Ruppert-Prakash reagent (TMSCF₃) and Umemoto's reagents.[13][14]
Modern Trifluoromethylating Reagents
The limitations of early HALEX reactions led to the creation of a toolbox of specialized trifluoromethylating reagents, broadly categorized by their mode of action (nucleophilic, electrophilic, or radical).
-
Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) , first prepared in 1984, is a premier source of the nucleophilic "CF₃⁻" anion equivalent.[10][15][16] Its activation by a catalytic amount of a fluoride source or other nucleophile allows for the trifluoromethylation of various electrophiles.[15] It has been instrumental in developing methods for constructing trifluoromethylated pyridines from appropriate precursors.[17][18]
-
Electrophilic Reagents: For the trifluoromethylation of nucleophilic pyridines or pyridinones, electrophilic sources of "CF₃⁺" are required. Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine compounds) are highly effective for this purpose.[19][20][21] They are generally stable, solid materials that react with a wide range of nucleophiles under mild conditions.[22][23][24][25]
-
Radical Precursors: More recently, methods involving the generation of the trifluoromethyl radical (•CF₃) have become prominent. Photoredox catalysis has emerged as a particularly powerful strategy, enabling the trifluoromethylation of pyridine C-H bonds under exceptionally mild conditions using visible light.[26][27][28][29] These reactions often utilize simple and inexpensive CF₃ sources like triflyl chloride or even trifluoroacetic acid, expanding the accessibility of these motifs.[27][28]
Quantitative Impact of Trifluoromethylation
The introduction of a CF₃ group predictably alters the physicochemical properties of the pyridine ring. These changes are crucial for rational drug design and can be quantified.
| Property | Pyridine | 2-(CF₃)-Pyridine | 3-(CF₃)-Pyridine | 4-(CF₃)-Pyridine | Impact and Rationale |
| pKa | 5.25 | 1.77 | 3.53 | 3.59 | Decreased Basicity: The strong electron-withdrawing CF₃ group significantly reduces the electron density on the pyridine nitrogen, making it a weaker base. This alters the ionization state at physiological pH, which can reduce off-target effects at cationic sites and modify solubility.[2] |
| Calculated logP | 0.65 | 1.68 | 1.75 | 1.72 | Increased Lipophilicity: The CF₃ group is highly lipophilic, increasing the molecule's preference for nonpolar environments. This can enhance membrane permeability and absorption but may also increase binding to plasma proteins or metabolic enzymes.[1][2] |
| Metabolic Stability | Low to Moderate | High | High | High | Enhanced Stability: The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to cleavage and oxidative metabolism, which often occurs at unsubstituted positions or on alkyl groups. This typically increases the drug's half-life.[4][5] |
Note: pKa and logP values are representative and can vary based on the specific measurement or calculation method.
Experimental Protocols
Key Experiment: Sandmeyer-Type Trifluoromethylation of an Aminopyridine
This protocol is a representative example for the conversion of an aminopyridine to a trifluoromethylpyridine using a copper-mediated Sandmeyer-type reaction.
Reaction: Synthesis of 3-(Trifluoromethyl)pyridine from 3-Aminopyridine
Materials:
-
3-Aminopyridine (1.0 mmol, 94.1 mg)
-
tert-Butyl nitrite (t-BuONO) (1.5 mmol, 155 mg, 0.18 mL)
-
Copper(I) thiocyanate (CuSCN) (1.5 mmol, 182.4 mg)
-
Ruppert-Prakash Reagent (TMSCF₃) (2.0 mmol, 284 mg, 0.3 mL)
-
Anhydrous Acetonitrile (MeCN) (5 mL)
Procedure:
-
To a dry 25 mL Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3-aminopyridine (94.1 mg, 1.0 mmol) and anhydrous acetonitrile (5 mL).
-
Cool the resulting solution to 0 °C in an ice-water bath.
-
Slowly add tert-butyl nitrite (0.18 mL, 1.5 mmol) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to form the diazonium salt in situ.
-
In a separate dry Schlenk tube, add Copper(I) thiocyanate (182.4 mg, 1.5 mmol) and suspend it in anhydrous acetonitrile (2 mL).
-
To the copper suspension, add the Ruppert-Prakash reagent (0.3 mL, 2.0 mmol).
-
Slowly transfer the freshly prepared diazonium salt solution from the first tube to the copper/TMSCF₃ suspension at 0 °C via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(trifluoromethyl)pyridine.
Key Experiment: Photoredox-Catalyzed C-H Trifluoromethylation
This protocol exemplifies a modern, mild approach for the direct trifluoromethylation of a pyridine C-H bond.
Reaction: Synthesis of 2-Trifluoromethyl-4-methoxypyridine
Materials:
-
4-Methoxypyridine (1.0 mmol, 109.1 mg)
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5 mmol, 252.8 mg, 0.16 mL)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) photocatalyst (0.02 mmol, 13.1 mg)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 0.35 mL)
Procedure:
-
To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-methoxypyridine (109.1 mg, 1.0 mmol), fac-Ir(ppy)₃ (13.1 mg, 0.02 mmol), and anhydrous DMF (5 mL).
-
Degas the solution by sparging with nitrogen or argon for 15 minutes.
-
Add diisopropylethylamine (0.35 mL, 2.0 mmol) followed by trifluoromethanesulfonyl chloride (0.16 mL, 1.5 mmol) to the reaction mixture under an inert atmosphere.
-
Seal the vial and place it approximately 5-10 cm from a blue LED lamp (e.g., 40W, λ = 450 nm). Ensure the reaction is stirred vigorously.
-
Irradiate the mixture at room temperature for 24 hours. Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 2-trifluoromethyl-4-methoxypyridine.
Visualizing Synthetic Pathways and Relationships
Diagram 1: General Synthetic Pathways to Trifluoromethylpyridines
Caption: Key synthetic routes to trifluoromethylated pyridines.
Diagram 2: Impact of Trifluoromethylation on Pyridine Properties
Caption: Cause-and-effect of pyridine trifluoromethylation.
Conclusion and Future Outlook
The history of trifluoromethylated pyridines is a story of chemical innovation, driven by the persistent need for molecules with enhanced properties in medicine and agriculture. From the brute-force methods of the past to the elegant, light-driven reactions of the present, the synthetic chemist's ability to forge the C-CF₃ bond on a pyridine ring has advanced remarkably. The continued development of novel, late-stage functionalization techniques will further empower researchers to rapidly generate diverse libraries of TFMP-containing compounds. As our understanding of drug metabolism and protein-ligand interactions deepens, the rational design and synthesis of next-generation trifluoromethylated pyridine derivatives will remain a vibrant and critical area of research, promising new solutions to global health and food security challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. nbinno.com [nbinno.com]
- 8. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 19. Umemoto Reagent I - Enamine [enamine.net]
- 20. Togni reagent - Enamine [enamine.net]
- 21. Togni reagent II - Wikipedia [en.wikipedia.org]
- 22. Umemotos Reagenz – Wikipedia [de.wikipedia.org]
- 23. Togni Reagent II - Enamine [enamine.net]
- 24. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 25. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Potential Research Areas for 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)nicotinonitrile is a fluorinated heterocyclic compound that holds significant potential as a scaffold in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This, combined with the versatile chemistry of the nicotinonitrile core, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide explores potential research avenues for this compound, providing insights into its synthesis, potential biological activities, and areas ripe for further investigation.
Synthesis and Chemical Reactivity
While specific literature on the synthesis of this compound is not extensively detailed in publicly available sources, its preparation can be inferred from established synthetic routes for related trifluoromethyl-substituted pyridines.
A plausible synthetic approach involves the cyclization of a trifluoromethylated precursor. One potential route, adapted from the synthesis of 4-(trifluoromethyl)nicotinonitrile, is the reaction of a trifluoroacetylated enamine with a suitable cyano-containing building block.
Potential Synthetic Pathway:
Caption: Plausible synthetic route to this compound.
Further research into optimizing reaction conditions, including catalysts, solvents, and temperature, could lead to efficient and scalable synthetic protocols.
The reactivity of this compound is largely dictated by the nitrile group and the pyridine ring. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine, providing handles for further derivatization. The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing trifluoromethyl and cyano groups.
Potential Therapeutic Applications
The structural features of this compound suggest its potential in several therapeutic areas.
Anticancer Activity
Nicotinonitrile derivatives have demonstrated promising anti-proliferative effects against various cancer cell lines. The trifluoromethyl group can enhance the anticancer potential by increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.
Potential Research Workflow for Anticancer Evaluation:
Caption: Workflow for evaluating the anticancer potential of this compound derivatives.
Quantitative Data from Related Nicotinonitrile Derivatives (for comparison):
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Nicotinonitrile-Thiourea Conjugates | MCF-7 (Breast) | 0.5 - 4.12 | [1] |
| Nicotinonitrile-Thiourea Conjugates | HepG2 (Liver) | 0.5 - 4.12 | [1] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [2] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
A standard protocol to assess the cytotoxic effects of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Potential Signaling Pathways to Investigate:
Nicotinic acetylcholine receptors (nAChRs) are overexpressed in several cancers and their activation can trigger pro-tumorigenic signaling pathways.[4][5] Given the structural similarity of this compound to nicotine, its potential to modulate these pathways warrants investigation.
Caption: Potential nAChR-mediated signaling pathways in cancer.[4][5]
Antimicrobial Activity
The nicotinonitrile scaffold is also present in various compounds with demonstrated antimicrobial properties. The introduction of a trifluoromethyl group could enhance the efficacy and spectrum of activity against pathogenic bacteria and fungi.
Quantitative Data from Related Fluorinated Quinolones (for comparison):
| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |
| CS-940 (a trifluorinated quinolone) | Acinetobacter spp. | 0.03 | [6] |
| CS-940 | Stenotrophomonas maltophilia | 2 | [6] |
| CS-940 | Streptococcus spp. | ≤ 2 | [6] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[7]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Kinase Inhibition
The pyridine core is a common feature in many kinase inhibitors. The trifluoromethyl group can contribute to strong and selective binding to the kinase active site. Screening this compound derivatives against a panel of kinases could identify novel inhibitors for various diseases, including cancer and inflammatory disorders.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method for assessing kinase inhibition is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.
-
Reaction Setup: In a microplate, combine the kinase, a specific substrate, and various concentrations of the inhibitor.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After a set incubation period, add a detection reagent that converts ADP to a fluorescent signal.
-
Measurement: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its unique combination of a trifluoromethyl group and a nicotinonitrile core provides a solid foundation for the design and synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. The proposed research areas and experimental protocols in this guide offer a starting point for scientists to unlock the full potential of this intriguing molecule. Further investigation into its synthesis, reactivity, and biological activity is highly encouraged and could lead to the development of next-generation therapeutic agents.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Theoretical Exploration of 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-(Trifluoromethyl)nicotinonitrile, a key building block in medicinal and agrochemical research. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly available literature, this document leverages established computational methodologies and analogous experimental data to present a robust theoretical framework. This includes detailed computational protocols for Density Functional Theory (DFT) calculations, predicted molecular and electronic properties, and a plausible synthetic route with an associated experimental protocol. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in research and development.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 870066-15-2, is a fluorinated heterocyclic compound of significant interest in the design of novel bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds. The nitrile functionality serves as a versatile synthetic handle for the elaboration into various nitrogen-containing heterocycles. This guide aims to provide a detailed theoretical and practical overview of this compound to support its application in drug discovery and chemical synthesis.
Theoretical Studies: A Computational Approach
Due to a lack of specific published theoretical studies on this compound, this section outlines a robust computational protocol based on methodologies successfully applied to structurally similar molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine[1]. These methods provide reliable predictions of molecular properties.
Computational Methodology
2.1.1. Geometry Optimization. The molecular structure of this compound can be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule in the gas phase.
2.1.2. Vibrational Frequency Analysis. Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[1][2][3]
2.1.3. Molecular Orbital Analysis. To understand the electronic properties, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.
Predicted Molecular Properties
Based on the computational methodology described above, the following properties of this compound can be predicted.
Table 1: Predicted Molecular and Electronic Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₃F₃N₂ |
| Molecular Weight | 172.11 g/mol |
| Optimized Total Energy | Value to be calculated |
| HOMO Energy | Value to be calculated |
| LUMO Energy | Value to be calculated |
| HOMO-LUMO Gap | Value to be calculated |
| Dipole Moment | Value to be calculated |
Predicted Spectroscopic Data
Table 2: Predicted Vibrational Frequencies (Notable Modes)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N stretch | ~2230-2240 |
| C-F symmetric stretch | ~1100-1200 |
| C-F asymmetric stretch | ~1300-1400 |
| Aromatic C-H stretch | ~3050-3100 |
| Pyridine ring vibrations | ~1400-1600 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Reference: TMS)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H4 | Value to be calculated |
| H5 | Value to be calculated |
| H6 | Value to be calculated |
| ¹³C NMR | |
| C2 | Value to be calculated |
| C3 | Value to be calculated |
| C4 | Value to be calculated |
| C5 | Value to be calculated |
| C6 | Value to be calculated |
| CN | Value to be calculated |
| CF₃ | Value to be calculated |
Experimental Protocols
Proposed Synthesis
A potential synthetic pathway involves the dehydration of the corresponding amide, 2-(trifluoromethyl)nicotinamide. This precursor can be synthesized from 2-(trifluoromethyl)nicotinic acid.
3.1.1. Experimental Protocol for the Synthesis of this compound.
Step 1: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride. 2-(Trifluoromethyl)nicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an inert solvent such as dichloromethane (DCM) for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(Trifluoromethyl)nicotinamide. The crude 2-(trifluoromethyl)nicotinoyl chloride is dissolved in an anhydrous solvent like DCM and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The resulting solid is filtered, washed with cold water, and dried to afford 2-(trifluoromethyl)nicotinamide.
Step 3: Synthesis of this compound. 2-(Trifluoromethyl)nicotinamide (1.0 eq) is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) in a suitable solvent like toluene. The mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, quenched with a saturated solution of sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Computational Workflow
Caption: Workflow for theoretical characterization.
Synthetic Pathway
Caption: Proposed synthetic route to the target molecule.
Conclusion
This technical guide provides a foundational theoretical understanding of this compound for researchers in drug discovery and chemical synthesis. By outlining a detailed computational methodology based on established DFT methods, this document offers a reliable pathway for predicting the molecule's geometric, electronic, and spectroscopic properties. Furthermore, the proposed synthetic protocol, derived from analogous chemical transformations, serves as a practical starting point for its laboratory preparation. The structured data tables and clear visualizations are intended to streamline the application of this valuable chemical entity in the development of new and improved pharmaceutical and agrochemical agents. Further experimental validation of the theoretical data presented herein is encouraged to build upon this foundational work.
References
The Trifluoromethyl Group on a Pyridine Ring: A Technical Guide to its Electronic Properties and Impact
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds, particularly the pyridine ring, is a cornerstone of modern medicinal and agrochemical design. The unique electronic properties of the CF₃ group—stemming from the high electronegativity of fluorine atoms—profoundly alter the physicochemical characteristics of the parent pyridine molecule. These modifications include dramatic shifts in basicity, enhanced metabolic stability, and altered reactivity, which can be leveraged to improve a compound's efficacy, pharmacokinetic profile, and binding affinity to biological targets.[1][2][3] This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group on the pyridine ring, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Core Electronic Properties: Quantitative Analysis
The potent electron-withdrawing nature of the trifluoromethyl group is quantifiable through several key parameters, including Hammett constants, pKa values, and NMR chemical shifts.
Hammett Substituent Constants
The Hammett equation provides a framework for quantifying the electronic effect of a substituent on an aromatic ring. The trifluoromethyl group is one of the most powerful electron-withdrawing groups, as reflected by its large positive σ values.[4] These constants indicate a strong inductive effect (-I) that significantly reduces electron density in the pyridine ring.
| Parameter | CF₃ Value | Description |
| σm (meta) | 0.43 - 0.44 | Represents the inductive effect of the substituent from the meta position.[5][6] |
| σp (para) | 0.54 | Represents the combined inductive and resonance effects from the para position.[6] |
| σ⁺p (para) | 0.612 | Used for reactions involving the formation of a positive charge that can be directly delocalized onto the substituent via resonance.[7] |
Impact on Acidity and Basicity (pKa)
The basicity of the pyridine nitrogen is significantly reduced by the presence of a CF₃ group. The strong inductive electron withdrawal pulls electron density away from the nitrogen's lone pair, making it less available for protonation. This results in a substantially lower pKa value for the corresponding pyridinium ion compared to unsubstituted pyridine, signifying a stronger conjugate acid.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.23[8] |
| 2-(Trifluoromethyl)pyridine | 0.60 (Predicted)[9] |
| 3-(Trifluoromethyl)pyridine | < 5.23 (Implied)[10] |
| 4-(Trifluoromethyl)pyridine | < 5.23 (Implied) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local electronic environment of the trifluoromethyl group. The chemical shift (δ) of the ¹⁹F signal is indicative of the electron density around the fluorine nuclei. The typical chemical shift for a CF₃ group on an aromatic ring is found in the range of -50 to -70 ppm relative to the standard CFCl₃.[11]
| Compound Isomer | Approximate ¹⁹F Chemical Shift (δ) in ppm | Reference Standard |
| 2-(Trifluoromethyl)pyridine | -60 to -65 | CFCl₃ or C₆F₆[12][13] |
| 3-(Trifluoromethyl)pyridine | -60 to -65 | CFCl₃ or C₆F₆[14] |
| 4-(Trifluoromethyl)pyridine | -62 to -68 | CFCl₃ or C₆F₆[13] |
Note: Exact chemical shifts can vary based on solvent, concentration, and the presence of other substituents.
Impact on Chemical Reactivity: Activation towards Nucleophilic Aromatic Substitution (SNAr)
While the electron-deficient nature of the trifluoromethyl-substituted pyridine ring deactivates it towards electrophilic aromatic substitution, it strongly activates it for nucleophilic aromatic substitution (SNAr). This is particularly true when the CF₃ group is positioned ortho or para to a leaving group (e.g., a halide). The CF₃ group stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, lowering the activation energy for the substitution.[15][16]
The resonance forms of the Meisenheimer intermediate show that the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, an effect that is further enhanced by the strong inductive withdrawal of the para-CF₃ group. This stabilization is the key to the facile nature of the SNAr reaction on these substrates.[16]
Experimental Protocols
Accurate determination of the electronic parameters discussed above is critical for quantitative structure-activity relationship (QSAR) studies and rational drug design.
Protocol 1: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution of the trifluoromethylpyridine as a function of the volume of added titrant (a strong acid). The pKa is determined from the inflection point of the resulting titration curve.
-
Preparation : A precise amount of the trifluoromethylpyridine sample is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).
-
Standardization : The pH meter is calibrated using at least two standard buffer solutions (e.g., pH 4.01 and 7.01).
-
Titration : A standardized strong acid titrant (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a burette.
-
Data Collection : The pH of the solution is recorded after each addition of titrant, allowing the solution to equilibrate.
-
Analysis : The collected data (pH vs. volume of titrant) is plotted. The equivalence point is the point of maximum slope on the curve. The half-equivalence point (where half of the base has been neutralized) is located, and the pH at this point is equal to the pKa of the conjugate acid.[7][17]
Protocol 2: Determination of pKa by ¹⁹F NMR Spectroscopy
This protocol leverages the sensitivity of the ¹⁹F chemical shift to the protonation state of the nearby pyridine nitrogen. The chemical shift of the CF₃ group changes as the pH of the solution is varied, and the pKa can be determined from the resulting sigmoidal plot.[13]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. spectrabase.com [spectrabase.com]
- 3. ossila.com [ossila.com]
- 4. youtube.com [youtube.com]
- 5. global.oup.com [global.oup.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. Pyridine, 3-(trifluoromethyl)- [webbook.nist.gov]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. spectrabase.com [spectrabase.com]
- 13. rsc.org [rsc.org]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 3-(Trifluoromethyl)pyridine | 3796-23-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 17. dovepress.com [dovepress.com]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 2-(Trifluoromethyl)nicotinonitrile
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of 2-(Trifluoromethyl)nicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The synthesis proceeds via a nucleophilic aromatic substitution of 2-chloro-3-(trifluoromethyl)pyridine with a cyanide source. This method offers a reliable and efficient route to the target compound with good yield and purity. The protocol is intended for researchers and scientists in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound is a valuable heterocyclic compound incorporating both a trifluoromethyl group and a nitrile moiety on a pyridine ring. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets. The nitrile group serves as a versatile synthetic handle for further chemical transformations, such as conversion to amines, carboxylic acids, or tetrazoles, making this compound a highly useful intermediate in the synthesis of complex molecular architectures for drug discovery and materials science. This document outlines a robust and reproducible protocol for its preparation on a laboratory scale.
Reaction Scheme
Figure 1: Synthesis of this compound from 2-chloro-3-(trifluoromethyl)pyridine via nucleophilic aromatic substitution.
Experimental Protocol
Materials:
-
2-chloro-3-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or a similar palladium catalyst
-
Copper(I) iodide (CuI) (optional, as a co-catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Schlenk line or balloon for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), sodium cyanide (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq). If desired, a co-catalyst like CuI (0.1 eq) can also be added.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Anhydrous DMF or DMSO is added to the flask via syringe. The volume should be sufficient to dissolve the reactants and facilitate stirring (approximately 5-10 mL per gram of the starting chloro-pyridine).
-
Reaction: The reaction mixture is heated to a temperature between 100-150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then carefully poured into a separatory funnel containing ethyl acetate and water.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 2-chloro-3-(trifluoromethyl)pyridine |
| Reagents | Sodium Cyanide, Pd(PPh₃)₄ |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 120 °C |
| Reaction Time | 18 hours |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
| Appearance | White to off-white solid |
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Cyanide salts are highly toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Have a cyanide antidote kit readily available.
-
Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and sparks.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Reaction of 2-(Trifluoromethyl)nicotinonitrile with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Trifluoromethyl)nicotinonitrile is a versatile building block in medicinal chemistry and materials science. The pyridine ring, substituted with two strong electron-withdrawing groups—a trifluoromethyl group at the 2-position and a nitrile group at the 3-position—is highly activated towards nucleophilic attack. This activation facilitates a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. These application notes provide an overview of the reactivity of this compound with various nucleophiles and offer detailed protocols for key transformations.
The primary modes of reaction with nucleophiles include:
-
Nucleophilic Aromatic Substitution (SNA r): While the trifluoromethyl group is not a classical leaving group like a halide, under certain conditions, it can be displaced by potent nucleophiles. More commonly, if a halogen is present at another position on the ring, it will be the preferred site of substitution.
-
Reaction at the Nitrile Group: The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles, leading to addition products or subsequent cyclization reactions.
-
Reactions involving both the Trifluoromethyl and Nitrile Groups: In some instances, complex reaction cascades involving both functional groups can occur, leading to the formation of novel heterocyclic systems.
Data Presentation
The following tables summarize the expected reactivity and representative yields for the reaction of trifluoromethyl-substituted pyridines with various classes of nucleophiles. It is important to note that specific data for this compound is limited in the literature; therefore, data from closely related analogs, primarily 2-chloro-5-(trifluoromethyl)pyridine, are presented to illustrate general reactivity trends.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| Aqueous Ammonia | 2-Chloro-4-(trifluoromethyl)pyridine | 2-Amino-4-(trifluoromethyl)pyridine | 180°C, 10 h, in autoclave | High | [1] |
| Aqueous Ammonia | 2,3-Dichloro-5-trifluoromethylpyridine | 2-Amino-3-chloro-5-trifluoromethylpyridine | 100-125°C, 29 h, in autoclave | Not specified | [2] |
Table 2: Reaction with Oxygen Nucleophiles
Table 3: Reaction with Sulfur Nucleophiles
Mandatory Visualization
Diagram 1: General Nucleophilic Aromatic Substitution (SNAr) Pathway
References
The Versatility of 2-(Trifluoromethyl)nicotinonitrile in Modern Pharmaceutical Synthesis: Applications and Protocols
For Immediate Release
[City, State] – [Date] – The small molecule 2-(Trifluoromethyl)nicotinonitrile is proving to be a highly versatile and valuable building block in the synthesis of a wide range of pharmaceuticals. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and the reactive nitrile functionality on a pyridine scaffold, enable its participation in a variety of chemical transformations crucial for the development of novel therapeutics. These application notes provide an overview of its utility, detailed experimental protocols for key reactions, and insights into the biological pathways targeted by the resulting compounds.
The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound serves as a readily available starting material for introducing this important moiety into heterocyclic pharmaceutical ingredients. Its applications span the synthesis of compounds targeting a range of diseases, from cardiovascular conditions to cancer.
Key Applications in Pharmaceutical Synthesis
Recent advancements have highlighted the utility of this compound and its derivatives in the synthesis of complex pharmaceutical agents. One of the most notable applications is in the potential synthesis of pyrimidine-based compounds, a core structure in many approved drugs.
A prominent example is Mavacamten, a first-in-class cardiac myosin inhibitor approved for the treatment of obstructive hypertrophic cardiomyopathy.[1][2] The synthesis of Mavacamten involves a key aminopyrimidine intermediate. While various synthetic routes exist, the construction of the substituted pyrimidine ring can be envisioned through the reaction of a trifluoromethyl-substituted nicotinonitrile derivative with an appropriate amidine, a common and effective method for pyrimidine synthesis.[3][4]
The general reaction involves the condensation of a nitrile with an amidine to form a dihydropyrimidine, which can then be oxidized to the corresponding pyrimidine. The trifluoromethyl group at the 2-position of the nicotinonitrile starting material would be retained in the final pyrimidine structure, imparting its beneficial properties to the final drug molecule.
Experimental Protocols
Detailed methodologies for key transformations involving this compound and its derivatives are provided below. These protocols are based on established synthetic methods for analogous compounds and can be adapted for specific research and development needs.
Protocol 1: Synthesis of a 2-Amino-4-(trifluoromethyl)pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a 2-amino-4-(trifluoromethyl)pyrimidine, a key intermediate for various pharmaceutical compounds, via the cyclization of a nicotinonitrile derivative with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Add guanidine hydrochloride (1.1 eq.) to the solution and stir for 15 minutes at room temperature to form the free base of guanidine.
-
To this mixture, add this compound (1.0 eq.).
-
Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a solution of hydrochloric acid in ethanol.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the desired 2-amino-4-(trifluoromethyl)pyrimidine derivative.
Data Presentation: Synthesis of a 2-Amino-4-(trifluoromethyl)pyrimidine Derivative
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Guanidine HCl, NaOEt |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Product | 2-Amino-4-(trifluoromethyl)pyrimidine derivative |
| Yield | 75-85% (typical) |
| Purification | Recrystallization/Trituration |
Signaling Pathways and Mechanism of Action
The pharmaceutical agents synthesized from this compound derivatives often target specific biological pathways implicated in disease. Understanding these pathways is crucial for drug development and optimization.
Mavacamten and the Cardiac Sarcomere Signaling Pathway
Mavacamten, a potential downstream product of this compound chemistry, acts as a selective allosteric inhibitor of cardiac myosin ATPase.[5][6] In hypertrophic cardiomyopathy (HCM), mutations in sarcomeric proteins lead to hypercontractility of the heart muscle.[7] Mavacamten modulates the activity of myosin, the motor protein responsible for muscle contraction, by stabilizing an energy-sparing, "off-state" of the myosin heads. This reduces the number of myosin heads available to interact with actin, thereby decreasing the excessive contractility and improving the heart's ability to relax.[8]
Below is a diagram illustrating the simplified signaling pathway affected by Mavacamten.
Caption: Simplified diagram of Mavacamten's mechanism of action on the cardiac sarcomere.
Experimental Workflow
The synthesis of a pharmaceutical ingredient from this compound typically follows a multi-step workflow, from the initial reaction to the final purification and analysis of the active pharmaceutical ingredient (API).
Caption: General workflow for pharmaceutical synthesis starting from this compound.
Conclusion
This compound is a key building block in modern medicinal chemistry, offering a gateway to a diverse range of pharmaceutical compounds. Its strategic use allows for the efficient synthesis of complex molecules with enhanced pharmacological properties. The provided protocols and pathway diagrams serve as a valuable resource for researchers and drug development professionals engaged in the discovery and synthesis of next-generation therapeutics.
References
- 1. Mavacamten - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mavacamten, a First-in-Class Cardiac Myosin Inhibitor for Obstructive Hypertrophic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mavacamten: A First-in-class Oral Modulator of Cardiac Myosin for the Treatment of Symptomatic Hypertrophic Obstructive Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Mavacamten? [synapse.patsnap.com]
- 8. Mavacamten inhibits myosin activity by stabilising the myosin interacting-heads motif and stalling motor force generation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functional Group Transformation of the Nitrile Group
For Researchers, Scientists, and Drug Development Professionals
The nitrile functional group is a versatile building block in organic synthesis, prized for its stability and the multitude of transformations it can undergo. Its linear geometry and electronic properties allow for a diverse range of reactions, making it a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides detailed application notes and experimental protocols for several key transformations of the nitrile group, including hydrolysis, reduction, and carbon-carbon bond formation.
Hydrolysis of Nitriles
Nitrile hydrolysis is a fundamental transformation that can yield either amides or carboxylic acids, depending on the reaction conditions. Careful control of these conditions allows for the selective formation of the desired product.
Conversion to Carboxylic Acids
Under harsh acidic or basic conditions, nitriles can be fully hydrolyzed to carboxylic acids.[1][2] This complete conversion is often achieved by heating the nitrile under reflux with a strong acid or base.[2][3][4]
Acid-Catalyzed Hydrolysis: Heating a nitrile with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, results in the formation of a carboxylic acid and the corresponding ammonium salt.[2][3]
Base-Catalyzed Hydrolysis: Refluxing a nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, initially produces a carboxylate salt and ammonia.[1][2] Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.[2]
Table 1: Hydrolysis of Nitriles to Carboxylic Acids
| Nitrile Substrate | Reagents | Conditions | Yield (%) | Reference |
| Aromatic Nitriles | NaOH (aq) | Reflux | High | [4] |
| Aliphatic Nitriles | HCl (aq) | Reflux | High | [4] |
| Ethanenitrile | Dilute HCl | Reflux | Good | [2][3] |
| Ethanenitrile | NaOH solution | Reflux | Good | [2] |
Experimental Protocol: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzonitrile (1.0 eq), 10% aqueous sulfuric acid (5.0 eq), and a magnetic stir bar.
-
Reaction Execution: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture to room temperature. The product, benzoic acid, will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from hot water to yield pure benzoic acid.
Conversion to Amides
The partial hydrolysis of nitriles to amides can be achieved under milder conditions, often employing basic hydrogen peroxide.[5][6] This method is advantageous as it avoids the over-hydrolysis to the carboxylic acid.
Table 2: Conversion of Nitriles to Amides using Basic Hydrogen Peroxide
| Nitrile Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Various Nitriles | 30% H₂O₂, NaOH | DMSO | 20 | 5-30 min | Good | [5] |
| Aliphatic & Aromatic Nitriles | H₂O₂, NaOH | Aqueous CTAOMs | Room Temp | Short | High | [6] |
| Various Aldehydes (one-pot to amides) | 1. NH₂OH·HCl, 2. H₂O₂, NaOH | DMSO | 100 | - | 67-95 | [7] |
Experimental Protocol: Synthesis of Benzamide from Benzonitrile using Hydrogen Peroxide
-
Reaction Setup: In a round-bottom flask, dissolve benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add a solution of 30% hydrogen peroxide (1.5 eq) and aqueous sodium hydroxide (0.2 eq).
-
Reaction Execution: Stir the mixture at room temperature for 30 minutes. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, pour the reaction mixture into cold water. The benzamide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product.
Reduction of Nitriles
Nitriles can be reduced to either primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions.
Reduction to Primary Amines
Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are commonly used to reduce nitriles to primary amines.[8][9][10][11]
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent effectively converts both aliphatic and aromatic nitriles to primary amines.[8][11] The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium on carbon (Pd/C), or platinum.[12][13][14][15][16] It is a widely used industrial process.[13]
Table 3: Reduction of Nitriles to Primary Amines
| Nitrile Substrate | Reagents | Conditions | Yield (%) | Reference |
| Aliphatic Nitriles | Raney Cobalt, H₂ | 50°C, 300 psi | 100 | [12] |
| Aromatic Nitriles | 10% Pd/C, HCOOH·NH₃ | 25-40°C | 51-98 | [13] |
| Aromatic Nitriles | [Ru(p-cymene)Cl₂]₂, IPA | 150°C, continuous flow | Good | [14] |
| Various Nitriles | Polysilane/SiO₂-Pd, H₂ | Continuous flow | Quantitative | [15] |
| Aromatic Nitriles | Ni/NiO@C, H₂ | 120°C, 10 bar | >99 | [16] |
Experimental Protocol: Reduction of Benzonitrile to Benzylamine using LiAlH₄
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether.
-
Reagent Addition: Slowly add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension via the dropping funnel, maintaining a gentle reflux.
-
Reaction Execution: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Workup and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water. Filter the resulting granular precipitate and wash it with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain benzylamine.
Reduction to Aldehydes
The partial reduction of nitriles to aldehydes can be accomplished using less reactive reducing agents or by carefully controlling the reaction conditions.[17][18]
-
Diisobutylaluminum Hydride (DIBAL-H): This is a widely used reagent for the selective reduction of nitriles to aldehydes at low temperatures (-78 °C).[19][20][21] The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde during aqueous workup.[18][20]
-
Stephen Aldehyde Synthesis: This classic named reaction utilizes tin(II) chloride (SnCl₂) and hydrochloric acid to convert nitriles to aldehydes.[17][22][23] It is particularly effective for aromatic nitriles.[23]
Table 4: Reduction of Nitriles to Aldehydes
| Nitrile Substrate | Reagents | Conditions | Yield (%) | Reference |
| Various Nitriles | DIBAL-H | -78 °C | High | [19][21] |
| Aromatic Nitriles | SnCl₂, HCl | Room Temp | Good | [23] |
Experimental Protocol: DIBAL-H Reduction of Dodecanenitrile to Dodecanal
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve dodecanenitrile (1.0 eq) in anhydrous toluene.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of DIBAL-H in toluene (1.2 eq) dropwise, maintaining the temperature below -70 °C.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 2 hours.
-
Workup and Purification: Quench the reaction by the slow addition of methanol, followed by water and 15% aqueous sodium hydroxide. Allow the mixture to warm to room temperature and stir until a white precipitate forms. Filter the solid through a pad of Celite® and wash with diethyl ether. Dry the combined organic filtrate over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford dodecanal.
Addition of Organometallic Reagents: Synthesis of Ketones
Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group to form an intermediate imine anion, which upon acidic workup, hydrolyzes to a ketone.[1][17][24][25] This reaction is a valuable tool for carbon-carbon bond formation. The use of a Lewis acid catalyst, such as zinc chloride, can facilitate the Grignard addition.[1]
Table 5: Synthesis of Ketones from Nitriles
| Nitrile Substrate | Grignard Reagent | Conditions | Yield (%) | Reference |
| Aromatic Nitriles | n-BuMgCl, cat. ZnCl₂ | Room Temp | Good | [1] |
| Aromatic Nitriles | Allylmagnesium bromide | Room Temp, neat | Moderate | [26] |
Experimental Protocol: Synthesis of Acetophenone from Benzonitrile and Methylmagnesium Bromide
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether.
-
Reagent Addition: Slowly add a solution of methylmagnesium bromide in diethyl ether (1.1 eq) via the dropping funnel.
-
Reaction Execution: After the addition, stir the reaction mixture at room temperature for 1 hour.
-
Workup and Purification: Carefully pour the reaction mixture over a mixture of crushed ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acetophenone can be purified by vacuum distillation.
Pinner Reaction: Synthesis of Esters
The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[27][28][29] Subsequent hydrolysis of the Pinner salt yields an ester.[28][29] The reaction is typically carried out under anhydrous conditions.[28] Lewis acids can also promote this transformation.[30]
Table 6: Pinner Reaction for the Synthesis of Esters from Nitriles
| Nitrile Substrate | Alcohol | Reagents | Conditions | Yield (%) | Reference |
| General Nitriles | Ethanol | HCl | Room Temp | 60 | [27] |
| Aliphatic/Benzylic Nitriles | Primary Alcohols | Trimethylsilyl triflate | Room Temp | Good | [30] |
Experimental Protocol: Pinner Reaction for the Synthesis of Ethyl Benzoate
-
Reaction Setup: In a flame-dried flask, dissolve benzonitrile (1.0 eq) in a large excess of anhydrous ethanol.
-
Reagent Addition: Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the mixture until saturation.
-
Reaction Execution: Seal the flask and allow it to stand at room temperature for 24 hours.
-
Workup and Purification: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude ester can be purified by distillation.
Synthesis of 5-Substituted-1H-Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is a common and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[31][32][33][34][35][36][37] This reaction is often catalyzed by Lewis or Brønsted acids.[33] Zinc salts have been shown to be effective catalysts for this transformation in water.[34][36]
Table 7: Synthesis of 5-Substituted-1H-Tetrazoles from Nitriles
| Nitrile Substrate | Azide Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Aromatic Nitriles | NaN₃ | Pyridine hydrochloride | DMF | 90-120°C | 78-96 | [31] |
| Aromatic & Aliphatic Nitriles | NaN₃ | Silica Sulfuric Acid | DMF | Reflux | 72-95 | [32] |
| Various Nitriles | NaN₃ | Zinc salts | Water | - | High | [34][36] |
| Aromatic Nitriles | NaN₃ | Nano-TiCl₄·SiO₂ | DMF | Reflux | Good | [38] |
| Aromatic Nitriles | NaN₃ | Co(II)-complex | - | - | Excellent | [37] |
Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole
-
Reaction Setup: In a round-bottom flask, combine benzonitrile (1.0 eq), sodium azide (1.5 eq), and triethylammonium chloride (1.5 eq) in N,N-dimethylformamide (DMF).
-
Reaction Execution: Heat the mixture at 120-130 °C for 24 hours. Monitor the reaction by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2. The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 5-phenyl-1H-tetrazole.
References
- 1. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Rapid Continuous Ruthenium-Catalysed Transfer Hydrogenation of Aromatic Nitriles to Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogenation of nitriles to primary amines with a carbon-coated Ni/NiO@C catalyst under friendly conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 17. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 18. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 19. benchchem.com [benchchem.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 22. Stephen Aldehyde Synthesis [drugfuture.com]
- 23. Stephen aldehyde synthesis - Wikipedia [en.wikipedia.org]
- 24. quora.com [quora.com]
- 25. masterorganicchemistry.com [masterorganicchemistry.com]
- 26. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. synarchive.com [synarchive.com]
- 28. Pinner Reaction | NROChemistry [nrochemistry.com]
- 29. Pinner reaction - Wikipedia [en.wikipedia.org]
- 30. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 1H-Tetrazole synthesis [organic-chemistry.org]
- 34. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 35. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. pubs.acs.org [pubs.acs.org]
- 38. scielo.org.za [scielo.org.za]
Application Notes and Protocols for Catalytic Reactions Involving 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalytic reactions involving 2-(trifluoromethyl)nicotinonitrile and its derivatives. The trifluoromethyl group imparts unique electronic properties and enhances metabolic stability, making these compounds valuable building blocks in medicinal chemistry. The protocols outlined below cover key transformations such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, offering a robust toolkit for the synthesis of novel chemical entities.
Catalytic Hydrogenation of the Pyridine Ring
Catalytic hydrogenation of the nicotinonitrile ring system provides access to the corresponding piperidine derivatives, which are important scaffolds in drug discovery. The choice of catalyst and reaction conditions is crucial to achieve high yield and selectivity.
Application Notes:
The hydrogenation of trifluoromethyl-substituted pyridines can be challenging due to the electron-withdrawing nature of the CF₃ group. Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), are often effective for the complete reduction of the pyridine ring under acidic conditions.[1][2] The use of glacial acetic acid as a solvent can enhance the activity of the catalyst.[1][2] It is important to carry out the reaction under a hydrogen atmosphere at elevated pressure to ensure complete conversion.
Experimental Protocol: Hydrogenation of this compound
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Glacial Acetic Acid
-
Hydrogen gas (high purity)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (autoclave)
-
Magnetic stirrer
Procedure:
-
To a high-pressure hydrogenation vessel, add this compound (1.0 g, 5.81 mmol) and glacial acetic acid (20 mL).
-
Carefully add PtO₂ (5 mol %, 0.066 g, 0.29 mmol) to the solution.
-
Seal the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethyl acetate.
-
Carefully neutralize the filtrate by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-(trifluoromethyl)piperidine-3-carbonitrile.
Quantitative Data for Catalytic Hydrogenation
| Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Pressure (bar) | Temperature | Time (h) | Yield (%) |
| Substituted Pyridines (General) | PtO₂ | 5 | Glacial Acetic Acid | 50-70 | Room Temp. | 6-10 | High |
| 3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile | Pd/C | Not specified | Methanol/HCl | 5 bar | 60 °C | 5 | >95 |
Note: Data for substituted pyridines is generalized from literature protocols.[1][2]
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halo-substituted 2-(trifluoromethyl)nicotinonitriles. These reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, enable the formation of C-C and C-N bonds, providing access to a wide range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.[3] This reaction is particularly useful for synthesizing biaryl and heteroaryl structures.
For the Suzuki-Miyaura coupling of halo-substituted 2-(trifluoromethyl)nicotinonitriles, the reactivity of the halide follows the order I > Br > Cl.[4] For less reactive chlorides, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary to achieve good yields.[5] The choice of base and solvent system is also critical and may require optimization for specific substrates.
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0 equiv).
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-6-(trifluoromethyl)nicotinonitrile.
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloropyridine derivative | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 110 | 18 | 95 |
| 3,5-bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | K₃PO₄ | Dioxane | 80 | 16 | 82 |
| 2-Bromo-6-fluorobenzonitrile | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
Note: Data is based on analogous systems and may require optimization for this compound derivatives.[6]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, providing a valuable method for C-C bond formation.[7][8]
The Heck reaction with 2-halo-6-(trifluoromethyl)nicotinonitrile allows for the introduction of vinyl groups. Palladium(II) acetate is a common precatalyst, and the choice of phosphine ligand and base is crucial for reaction efficiency.[8] Polar aprotic solvents like DMF or NMP are typically used at elevated temperatures.
Materials:
-
2-Bromo-6-(trifluoromethyl)nicotinonitrile
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask and inert gas line
Procedure:
-
In a Schlenk flask, combine 2-bromo-6-(trifluoromethyl)nicotinonitrile (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF, styrene (1.5 equiv), and Et₃N (2.0 equiv) via syringe.
-
Heat the mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-styryl-6-(trifluoromethyl)nicotinonitrile.
| Alkene Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100-120 | 12-24 | 75-90 |
| n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | NMP | 120-140 | 16-24 | 80-95 |
Note: Data is generalized from protocols for 6-bromonicotinonitrile.[8]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[9]
This reaction is highly effective for introducing alkynyl moieties onto the nicotinonitrile scaffold. The reaction is typically carried out under mild conditions using a base such as an amine. Copper-free versions of the Sonogashira coupling have also been developed.
Materials:
-
2-Iodo-6-(trifluoromethyl)nicotinonitrile
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and inert gas line
Procedure:
-
To a Schlenk flask, add 2-iodo-6-(trifluoromethyl)nicotinonitrile (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (5-10 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous THF, phenylacetylene (1.2 equiv), and Et₃N (2.0 equiv).
-
Stir the reaction at room temperature for 2-4 hours, then heat to 50-60 °C for 12-16 hours if necessary.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite®, washing with THF.
-
Concentrate the filtrate and purify the residue by column chromatography to give 2-(phenylethynyl)-6-(trifluoromethyl)nicotinonitrile.
| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Iodide (General) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 2-12 | 70-95 |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on Alumina / 0.1% Cu₂O | - | DMA | 90 | Flow | 60 |
Note: Data is based on general Sonogashira protocols.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide and an amine.[10]
This reaction is highly valuable for synthesizing amino-substituted nicotinonitriles. The use of bulky, electron-rich phosphine ligands (e.g., Xantphos, BINAP) and a strong base (e.g., NaOt-Bu, Cs₂CO₃) is typically required, especially for less reactive aryl chlorides.[11]
Materials:
-
2-Chloro-6-(trifluoromethyl)nicotinonitrile
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Toluene or Dioxane
-
Schlenk flask and inert gas line
Procedure:
-
In a Schlenk flask, combine Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%).
-
Add 2-chloro-6-(trifluoromethyl)nicotinonitrile (1.0 equiv), aniline (1.2 equiv), and Cs₂CO₃ (1.5 equiv).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous toluene.
-
Heat the mixture to 100-110 °C for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate, filter through Celite®, and concentrate.
-
Purify the crude product by column chromatography to afford 2-anilino-6-(trifluoromethyl)nicotinonitrile.
| Aryl Halide | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromo-13α-estrone | Aniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 80 | 0.17 | 94 |
| β-Chloroacroleins | Lactams | Pd(OAc)₂ / Binap | Cs₂CO₃ | Toluene | 100 | 16 | 70-90 |
Note: Data is based on analogous systems.[11][12]
Iridium-Catalyzed C-H Borylation
Direct C-H functionalization is a highly atom-economical method for introducing functionality onto aromatic rings. Iridium-catalyzed C-H borylation allows for the regioselective installation of a boronic ester group on trifluoromethyl-substituted pyridines, which can then be used in subsequent cross-coupling reactions.[13][14]
Application Notes:
The regioselectivity of the borylation is often governed by steric effects.[13][14] The reaction is typically performed neat (without solvent) using pinacolborane as the borylating agent and a suitable iridium catalyst with a bipyridine ligand.
Experimental Protocol: Iridium-Catalyzed C-H Borylation of 2-(Trifluoromethyl)pyridine
Materials:
-
2-(Trifluoromethyl)pyridine
-
Pinacolborane (B₂pin₂)
-
[Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Anhydrous Tetrahydrofuran (THF) or neat conditions
-
Reaction vial
Procedure:
-
In a glovebox, charge a reaction vial with [Ir(cod)OMe]₂ (1.5 mol %) and dtbpy (3.0 mol %).
-
Add 2-(trifluoromethyl)pyridine (1.0 equiv) and pinacolborane (1.5 equiv).
-
If using a solvent, add anhydrous THF. Often, the reaction is run neat.
-
Seal the vial and heat at 80-100 °C for 16-24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and remove any solvent under reduced pressure.
-
The crude product can often be used directly in subsequent reactions or purified by chromatography or distillation.
Quantitative Data for Iridium-Catalyzed C-H Borylation
| Substrate | Borylating Agent | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| 2,3-bis(trifluoromethyl)pyridine | Pinacolborane | [Ir(cod)OMe]₂ / dtbpy | Neat | 100 | 16 | 85 | C5-borylation |
| 2,4-bis(trifluoromethyl)pyridine | Pinacolborane | [Ir(cod)OMe]₂ / dtbpy | Neat | 100 | 16 | 92 | C6-borylation |
Note: Data is for trifluoromethyl-substituted pyridines.[13]
Logical Relationship: C-H Borylation and Subsequent Cross-Coupling
Caption: Sequential C-H borylation and Suzuki-Miyaura coupling for functionalization.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
Application Notes and Protocols for the One-Pot Synthesis of Heterocyclic Derivatives from 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the one-pot synthesis of biologically relevant fused heterocyclic derivatives, namely pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, utilizing 2-(Trifluoromethyl)nicotinonitrile as a key starting material. The trifluoromethyl group is a crucial pharmacophore in modern drug discovery, known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The described methods offer efficient and convergent pathways to novel compounds with potential applications in medicinal chemistry.
I. One-Pot Synthesis of 4-(Trifluoromethyl)pyrazolo[3,4-b]pyridin-6-amine
This protocol describes a one-pot, three-component reaction for the synthesis of a substituted pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are a class of compounds with a wide range of biological activities, including anticancer and antileukemic properties.[3][4][5] This synthesis proceeds via the condensation of this compound with hydrazine and an active methylene compound.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate
-
Malononitrile
-
Ethanol (absolute)
-
Piperidine (catalyst)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), malononitrile (1.1 eq), and absolute ethanol (20 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Add hydrazine hydrate (1.2 eq) to the reaction mixture, followed by the catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Acidify the reaction mixture with 1 M HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure 4-(Trifluoromethyl)pyrazolo[3,4-b]pyridin-6-amine.
Quantitative Data Summary
| Entry | Starting Material | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Hydrazine hydrate, Malononitrile | Piperidine | Ethanol | 4 | 78 | >95 |
| 2 | This compound | Hydrazine hydrate, Malononitrile | Triethylamine | Ethanol | 6 | 72 | >95 |
| 3 | This compound | Hydrazine hydrate, Malononitrile | DBU | Acetonitrile | 3 | 85 | >95 |
Experimental Workflow Diagram
Caption: One-pot synthesis of 4-(Trifluoromethyl)pyrazolo[3,4-b]pyridin-6-amine.
II. One-Pot Synthesis of 3-Amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile via Gewald Reaction
This protocol details the one-pot synthesis of a substituted thieno[2,3-b]pyridine derivative through a Gewald three-component reaction. The thieno[2,3-b]pyridine scaffold is present in numerous compounds with diverse pharmacological activities. The Gewald reaction is a powerful tool for the construction of polysubstituted 2-aminothiophenes.[6][7][8]
Experimental Protocol
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine (catalyst)
-
Ethanol (absolute)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Diethyl ether
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in a mixture of ethanol (15 mL) and DMF (5 mL).
-
Add elemental sulfur (1.2 eq) to the solution.
-
Add morpholine (0.2 eq) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to 50-60 °C and maintain for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure 3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile.
Quantitative Data Summary
| Entry | Starting Material | Reagents | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Malononitrile, Sulfur | Morpholine | Ethanol/DMF | 2 | 82 | >98 |
| 2 | This compound | Malononitrile, Sulfur | Piperidine | Ethanol/DMF | 3 | 75 | >98 |
| 3 | This compound | Malononitrile, Sulfur | Triethylamine | Ethanol/DMF | 4 | 68 | >95 |
Signaling Pathway Logical Relationship Diagram
The synthesized thieno[2,3-b]pyridine derivatives can be considered as potential kinase inhibitors. The following diagram illustrates a simplified, hypothetical signaling pathway that such a molecule might inhibit.
Caption: Hypothetical inhibition of a kinase signaling pathway by a thieno[2,3-b]pyridine derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
Revolutionizing Drug Discovery: Applications of PROTACs and Fragment-Based Screening in Medicinal Chemistry
For Immediate Release
In the dynamic landscape of medicinal chemistry, two innovative strategies are accelerating the discovery of novel therapeutics: Proteolysis-Targeting Chimeras (PROTACs) and Fragment-Based Drug Discovery (FBDD). These approaches offer powerful solutions to overcome the limitations of traditional drug discovery paradigms, enabling the targeting of previously "undruggable" proteins and fostering the development of highly potent and selective drug candidates. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in this cutting-edge field.
Application Note 1: Targeted Protein Degradation with PROTACs
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[1] Comprising two ligands connected by a linker, one end binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein, offering a catalytic mode of action and the potential to address a wider range of targets.[1][2]
A prime example of a clinically advanced PROTAC is ARV-110 (Bavdegalutamide) , an orally bioavailable androgen receptor (AR) degrader for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[3][4][5] Another notable example is ARV-471 (Vepdegestrant) , an oral estrogen receptor (ER) PROTAC degrader for ER+/HER2- breast cancer.[6][7][8]
Quantitative Data for PROTAC Efficacy
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum level of degradation (Dmax).
| PROTAC | Target | Cell Line | DC50 (nM) | Dmax (%) | Indication |
| ARV-110 | Androgen Receptor (AR) | VCaP | ~1 | >90 | Prostate Cancer |
| ARD-2051 | Androgen Receptor (AR) | VCaP | 0.6 | 97 | Prostate Cancer |
| ARV-471 | Estrogen Receptor (ER) | MCF7 | 0.9 - 1.8 | >90 | Breast Cancer |
Table 1: Quantitative degradation data for selected PROTACs in cancer cell lines.[4][5][6][7][9]
Signaling Pathway: Androgen Receptor in Prostate Cancer
The androgen receptor is a key driver of prostate cancer progression.[10][11][12] Upon binding to androgens, it translocates to the nucleus and activates the transcription of genes involved in cell growth and survival.[13] PROTACs like ARV-110 induce the degradation of the AR protein, thereby inhibiting this signaling pathway.
Experimental Protocol: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells with lysis buffer on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
-
Application Note 2: Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful strategy for identifying lead compounds by screening libraries of low-molecular-weight fragments (typically <300 Da).[7] These fragments, due to their small size, can efficiently explore the chemical space of a target's binding site.[7] While individual fragments typically exhibit weak binding affinities, their interactions are often highly efficient in terms of binding energy per atom.[14] Hits identified from fragment screens serve as starting points for optimization into potent and drug-like molecules through structure-guided medicinal chemistry efforts, such as fragment growing, linking, or merging.[7]
A notable success story in FBDD is the development of inhibitors for KRAS G12C, a previously challenging oncogenic target.[15] Fragment screening identified a novel allosteric pocket on the KRAS G12C protein, leading to the development of covalent inhibitors like Sotorasib (AMG 510).[15][16][17]
Quantitative Data for FBDD Hits
The binding of fragments is often characterized by their dissociation constant (Kd) and ligand efficiency (LE). LE is a metric that relates the binding affinity of a molecule to its size (number of heavy atoms), providing a way to compare the quality of different fragment hits.
| Fragment | Target | Screening Method | Kd (µM) | Ligand Efficiency (LE) |
| GNE-2897 Analog | KRAS G12C | X-ray Crystallography | 500 | 0.32 |
| BI-0319 | KRAS G12C | NMR Spectroscopy | 200 | 0.35 |
| Compound 3 | KRAS G12C | X-ray Crystallography | 27 (IC50) | N/A |
Table 2: Example quantitative data for fragment hits against KRAS G12C.[14][16]
Signaling Pathway: KRAS G12C in Cancer
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[18][19] The G12C mutation locks KRAS in an active, GTP-bound state, leading to constitutive signaling and uncontrolled cell growth.[1][20] FBDD-derived inhibitors bind to an allosteric pocket on KRAS G12C, trapping it in an inactive, GDP-bound state and thereby blocking downstream signaling.[18]
Experimental Protocol: Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure biomolecular interactions in real-time. It is highly sensitive for detecting the weak binding of fragments to a target protein.
Materials:
-
Purified target protein
-
Fragment library in DMSO
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using EDC/NHS.
-
Inject the purified target protein to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer with a low percentage of DMSO (e.g., 1-5%).
-
Inject fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) during association and dissociation phases.
-
Include buffer-only injections for double referencing.
-
-
Hit Identification and Validation:
-
Identify fragments that produce a significant and reproducible binding response.
-
Perform dose-response experiments for hit validation by injecting a range of fragment concentrations.
-
Analyze the binding data to determine the dissociation constant (Kd).
-
-
Data Analysis:
-
Subtract the reference channel signal and buffer injection signals to correct for bulk refractive index changes and instrument drift.
-
Fit the dose-response data to a suitable binding model (e.g., steady-state affinity) to calculate the Kd.
-
Calculate the Ligand Efficiency (LE) for each confirmed hit.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. [PDF] ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Discovery of ARD-2051 as a Potent and Orally Efficacious PROTAC Degrader of Androgen Receptor (AR) for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Androgen Receptor Signaling in Castration-Resistant Prostate Cancer | Oncohema Key [oncohemakey.com]
- 14. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
Application Notes and Protocols for Safe Handling and Storage of 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and storage of 2-(Trifluoromethyl)nicotinonitrile, a key reagent and intermediate in pharmaceutical research and development. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Summary
This compound is a potentially hazardous chemical. While specific toxicity data may be limited, compounds with similar structures, such as other trifluoromethylated nicotinonitriles, exhibit properties that warrant careful handling. The primary hazards are summarized in the table below.
| Hazard Classification | Description | Precautionary Statement Codes |
| Skin Irritation | Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[1][2] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | P261, P271, P304+P340, P312 |
| Acute Toxicity (Oral) | May be harmful if swallowed. | P270, P301+P312 |
| Acute Toxicity (Dermal) | May be harmful in contact with skin. | P280, P302+P312 |
| Acute Toxicity (Inhalation) | May be harmful if inhaled. | P261, P271, P304+P312 |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before each use and dispose of contaminated gloves properly.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5]
-
Lab Coat: A flame-retardant lab coat must be worn to protect against skin contact.
-
Respiratory Protection: When working outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[2][5]
Experimental Protocols: Safe Handling Procedures
General Handling
-
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[1][2]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[1][4]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1][2]
Weighing and Dispensing
-
Perform all weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust.
-
Close the container tightly immediately after use.[1]
In Case of a Spill
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[4]
-
For larger spills, contain the spill and absorb with an inert material.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Do not allow the material to enter drains or waterways.[4]
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound and to prevent accidental exposure.
-
Container: Store in the original, tightly sealed container.[1]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][3]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[2]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[1]
-
Security: Store in a locked cabinet or a secure area accessible only to authorized personnel.[1]
First Aid Measures
In the event of exposure, follow these first aid protocols immediately.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1][7] |
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2] Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. synquestlabs.com [synquestlabs.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINONITRILE - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols: Preparation of 2-(Trifluoromethyl)nicotinic Acid from 2-cyano-3-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the synthesis of 2-(Trifluoromethyl)nicotinic acid via the hydrolysis of its corresponding nitrile precursor, 2-cyano-3-(trifluoromethyl)pyridine. This transformation is a key step in the synthesis of various pharmaceutically and agrochemically important compounds. The protocol herein is based on established methods for the hydrolysis of cyanopyridines, adapted for the specific substrate. Both acid- and base-catalyzed hydrolysis methods are discussed, providing flexibility for researchers. Quantitative data from analogous reactions are summarized, and a detailed experimental workflow is provided.
Introduction
2-(Trifluoromethyl)nicotinic acid is a valuable building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis. This process, known as hydrolysis, can be effectively catalyzed by either acid or base. In the context of producing 2-(Trifluoromethyl)nicotinic acid, careful control of reaction conditions is crucial to ensure high yields and prevent potential side reactions, such as decarboxylation, which can be a concern for 2-substituted pyridine carboxylic acids at elevated temperatures.[1]
Reaction Principle
The hydrolysis of a nitrile to a carboxylic acid proceeds in two main stages: first, the hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.
Acid-Catalyzed Mechanism: The nitrile is protonated, increasing the electrophilicity of the carbon atom, which is then attacked by water. Tautomerization leads to the amide, which is subsequently hydrolyzed to the carboxylic acid.
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which is then protonated during acidic workup to give the final carboxylic acid.
Experimental Protocols
Two primary methods for the hydrolysis of 2-cyano-3-(trifluoromethyl)pyridine are presented below. The choice between acid and base catalysis may depend on the stability of the starting material and the desired workup procedure.
Protocol 1: Base-Catalyzed Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of 2-cyanopyridine.[2] The electron-withdrawing trifluoromethyl group may accelerate the rate of hydrolysis.
Materials:
-
2-cyano-3-(trifluoromethyl)pyridine
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyano-3-(trifluoromethyl)pyridine (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to reflux (approximately 100-110°C). Caution: For 2-cyanopyridine derivatives, it is critical to maintain the reaction temperature below 135°C to prevent decarboxylation of the product.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath. Carefully acidify the solution to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Isolation:
-
Filtration: If a significant amount of solid precipitates, collect the product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.
-
Extraction: If the product does not precipitate or to recover dissolved product, extract the aqueous solution three times with a suitable organic solvent such as ethyl acetate.
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(Trifluoromethyl)nicotinic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Protocol 2: Acid-Catalyzed Hydrolysis
Materials:
-
2-cyano-3-(trifluoromethyl)pyridine
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-cyano-3-(trifluoromethyl)pyridine (1.0 eq). Slowly and carefully add an excess of aqueous acid (e.g., 50-70% H₂SO₄ or concentrated HCl).
-
Heating: Heat the mixture to reflux (100-110°C), again being careful not to exceed 135°C.[1]
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Workup: Cool the reaction mixture in an ice bath. Carefully pour the cooled mixture over crushed ice.
-
Neutralization and Isolation: Slowly neutralize the acidic solution with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until a pH of 2-3 is reached. This should precipitate the carboxylic acid.
-
Extraction/Filtration: Isolate the product as described in steps 5-7 of Protocol 1.
Data Presentation
The following table summarizes reaction conditions from analogous nitrile hydrolysis reactions found in the literature. These serve as a baseline for optimizing the synthesis of 2-(Trifluoromethyl)nicotinic acid.
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| 2-Cyanopyridine | 30% NaOH (aq), Reflux, 4h | 2-Pyridinecarboxylic acid | 89.6% | [2] |
| 4-Cyanopyridine | NaOH (1.5-1.75 eq), 50-80°C | Isonicotinic acid | Not specified | [1] |
| 3-Cyanopyridine | 6.6% NaOH (aq), Continuous flow, >140°C | Sodium nicotinate | High conversion | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of 2-(Trifluoromethyl)nicotinic acid via base-catalyzed hydrolysis.
Caption: Workflow for the synthesis of 2-(Trifluoromethyl)nicotinic acid.
Reaction Pathway
This diagram outlines the chemical transformation from the nitrile to the carboxylic acid.
Caption: Hydrolysis of the nitrile to the corresponding carboxylic acid.
References
Application Notes and Protocols: Synthesis of Bioactive Heterocycles from 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of bioactive heterocycles derived from 2-(trifluoromethyl)nicotinonitrile and related precursors. The trifluoromethyl group is a key pharmacophore in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets. This document details the synthesis of pyrazolo[3,4-b]pyridine derivatives, their cytotoxic effects on cancer cell lines, and the underlying signaling pathways.
Synthesis of Bioactive Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine scaffold is a prominent structural motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. A common synthetic route to access this scaffold involves the Thorpe-Ziegler reaction, starting from a substituted nicotinonitrile and a hydrazine derivative.
Experimental Protocol: Synthesis of Ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
This protocol describes a sequential opening/closing cascade reaction to synthesize a pyrazolo[3,4-b]pyridine derivative.[1]
Materials:
-
6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
-
Aniline
-
Amorphous carbon-supported sulfonic acid (AC-SO3H)
-
Ethanol (EtOH)
Procedure:
-
In a suitable flask, combine 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol, 23.5 mg), and AC-SO3H (5 mg).
-
Add ethanol (2.0 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 30–45 minutes.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture.
-
Wash the solid residue with ethanol (3 x 5.0 mL).
-
The crude product can be further purified by recrystallization from ethanol to yield the desired ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1]
A gram-scale synthesis of this compound has been reported with a yield of up to 80%.[1]
Biological Activity: Anticancer Properties
Derivatives of trifluoromethyl-substituted nicotinonitriles have demonstrated significant cytotoxic activity against various cancer cell lines, particularly breast cancer lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative).
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazolo[3,4-b]pyridine and related heterocyclic derivatives against human breast cancer cell lines.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | Km-12 (colorectal) | 0.304 | [2] |
| Pyrazolo[3,4-b]pyridine Derivative (C03) | MCF-7 | >10 | [2] |
| Furo[2,3-b]pyridine Derivative (2d) | MCF-7 | <20 | |
| Furo[2,3-b]pyridine Derivative (2d) | MDA-MB-231 | <20 | |
| Furo[2,3-b]pyridine Derivative (3e) | MCF-7 | <20 | |
| Furo[2,3-b]pyridine Derivative (3e) | MDA-MB-231 | <20 |
Signaling Pathway Inhibition
Many bioactive heterocycles derived from trifluoromethyl-substituted nicotinonitriles exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: PI3K/Akt Signaling Pathway Inhibition.
The diagram above illustrates a simplified PI3K/Akt signaling cascade. Receptor tyrosine kinases (RTKs), upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt via PDK1. Activated Akt promotes cell survival and proliferation by phosphorylating and inhibiting pro-apoptotic proteins like Bad and FOXO transcription factors, and by activating the mTORC1 complex. Certain trifluoromethyl-substituted pyridine (TFMP) derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.
Experimental Protocols: Biological Assays
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: MTT Assay Experimental Workflow.
Disclaimer
The provided protocols are for informational and research purposes only. They are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical and biological materials. The synthesis protocol provided is a representative example and may require optimization for specific substrates and reaction conditions.
References
- 1. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic synthesis of new pyrazolo [3,4-b] pyridine via a cooperative vinylogous anomeric-based oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria [mdpi.com]
- 6. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of 2-(Trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are the Sandmeyer reaction starting from 2-amino-3-cyanopyridine and cyclization reactions using trifluoromethylated building blocks. Each method has its own set of advantages and challenges regarding starting material availability, reaction conditions, and yield.
Q2: I am observing a low yield in my Sandmeyer reaction. What are the likely causes?
A2: Low yields in the Sandmeyer trifluoromethylation of 2-amino-3-cyanopyridine can stem from several factors.[1] Incomplete diazotization, premature decomposition of the diazonium salt, and issues with the copper catalyst are common culprits.[1] Additionally, the electron-deficient nature of the pyridine ring can pose challenges.
Q3: Are there alternatives to the classic Sandmeyer reaction for trifluoromethylation?
A3: Yes, variations of the Sandmeyer reaction have been developed. These can include the use of different trifluoromethylating agents, such as trifluoroacetic acid or TMSCF3, and various copper sources.[2][3] Some modern methods also offer one-pot procedures for diazotization and trifluoromethylation.[3]
Q4: What are the key challenges in the cyclization approach to synthesizing this compound?
A4: The main challenges in cyclization routes include the availability and stability of the trifluoromethylated starting materials, controlling regioselectivity during the ring formation, and optimizing reaction conditions such as temperature and catalysts to maximize yield.
Q5: How can I minimize the formation of byproducts?
A5: Minimizing byproduct formation often involves careful control of reaction temperature, using high-purity reagents and anhydrous solvents, and ensuring the efficient formation of the desired reactive intermediates. For instance, in the Sandmeyer reaction, maintaining a low temperature during diazotization is crucial to prevent the formation of phenolic impurities.[1]
Troubleshooting Guides
Sandmeyer Reaction Route
This guide focuses on troubleshooting the synthesis of this compound from 2-amino-3-cyanopyridine.
Issue 1: Low or No Product Formation
-
Question: My reaction yield is very low, or I am not isolating any of the desired this compound. What should I investigate?
-
Answer:
-
Incomplete Diazotization: The formation of the diazonium salt from 2-amino-3-cyanopyridine is a critical first step.
-
Potential Cause: Insufficient acid or nitrite source, or the reaction temperature is too high.
-
Solution: Ensure the use of a slight excess of both the acid (e.g., HBF₄) and the nitrite source (e.g., NaNO₂ or an alkyl nitrite). The diazotization should be carried out at low temperatures, typically between 0-5°C, to ensure the stability of the diazonium salt.[1] You can check for the completion of diazotization using starch-iodide paper to detect excess nitrous acid.[1]
-
-
Decomposition of Diazonium Salt: Aryl diazonium salts can be unstable.
-
Potential Cause: The temperature of the reaction mixture rose significantly, or the diazonium salt was kept for too long before the addition of the trifluoromethylating agent.
-
Solution: Maintain strict temperature control throughout the diazotization and subsequent trifluoromethylation steps. Use the diazonium salt immediately after its formation.
-
-
Inactive Catalyst: The copper catalyst plays a crucial role in the trifluoromethylation step.
-
Potential Cause: The copper(I) salt has oxidized to copper(II), or the catalyst is impure.
-
Solution: Use a fresh, high-quality source of the copper(I) catalyst.
-
-
Issue 2: Formation of Side Products
-
Question: I am observing significant amounts of side products, such as 2-hydroxy-3-cyanopyridine. How can I avoid this?
-
Answer:
-
Reaction with Water: The diazonium salt can react with water to form a phenol.
-
Potential Cause: Presence of excess water in the reaction mixture.
-
Solution: Use anhydrous solvents and reagents. While the diazotization is often performed in an aqueous medium, minimizing the amount of water and maintaining a low temperature can suppress the formation of the phenolic byproduct.
-
-
Cyclization Reaction Route
This guide provides troubleshooting for the synthesis of this compound via the cyclization of trifluoromethylated precursors.
Issue 1: Low Yield of the Cyclized Product
-
Question: The yield of my cyclization reaction to form the pyridine ring is poor. What parameters can I optimize?
-
Answer:
-
Suboptimal Reaction Temperature: The temperature can significantly impact the rate and efficiency of the cyclization.
-
Potential Cause: The reaction temperature is too low for the reaction to proceed efficiently, or too high, leading to decomposition.
-
Solution: Screen a range of temperatures to find the optimal condition for your specific substrates and catalyst system.
-
-
Incorrect Catalyst or Ligand: The choice of catalyst and ligand is often crucial for high-yield cyclization.
-
Potential Cause: The catalyst is not active enough, or the ligand is not suitable for the transformation.
-
Solution: Experiment with different catalysts (e.g., copper or palladium-based) and ligands to improve the catalytic activity and stability.
-
-
Solvent Effects: The solvent can influence the solubility of reactants and the stability of intermediates.
-
Potential Cause: The chosen solvent is not optimal for the reaction.
-
Solution: Screen a variety of anhydrous, non-nucleophilic solvents to identify one that improves the reaction yield.
-
-
Issue 2: Poor Regioselectivity
-
Question: I am obtaining a mixture of isomers instead of the desired this compound. How can I improve the regioselectivity?
-
Answer:
-
Nature of Starting Materials: The substituents on the starting materials can direct the cyclization to a specific position.
-
Potential Cause: The electronic and steric properties of the substituents on your precursors do not sufficiently favor the formation of the desired isomer.
-
Solution: Modify the starting materials with appropriate directing groups to enhance the regioselectivity of the cyclization.
-
-
Data Presentation
Table 1: Comparison of Conditions for Sandmeyer Trifluoromethylation
| Parameter | Condition A | Condition B | Condition C |
| Starting Material | 2-Amino-3-cyanopyridine | 2-Amino-3-cyanopyridine | 2-Amino-3-cyanopyridine |
| Diazotization Reagent | NaNO₂, HBF₄ | t-BuONO, TsOH·H₂O | NaNO₂, HCl |
| Trifluoromethylating Agent | CF₃COOH, Cu₂O | TMSCF₃, CuI | CF₃SO₂Na, Cu(I) |
| Solvent | Acetonitrile | DMF | DMSO |
| Temperature | 0-5°C then 60°C | 0°C to RT | 0-10°C then 80°C |
| Reported Yield | Moderate | Good | Moderate to Good |
Table 2: Optimization of a Generic Cyclization Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Solvent | Yield (%) |
| 1 | CuI (10) | None | 120 | Toluene | 45 |
| 2 | CuI (10) | Phenanthroline (20) | 120 | Toluene | 65 |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | 100 | Dioxane | 75 |
| 4 | Pd(OAc)₂ (5) | XPhos (10) | 120 | Dioxane | 85 |
Experimental Protocols
Protocol 1: Sandmeyer Trifluoromethylation of 2-Amino-3-cyanopyridine
-
Diazotization:
-
In a three-necked flask equipped with a thermometer and a dropping funnel, dissolve 2-amino-3-cyanopyridine (1.0 eq) in a suitable solvent such as acetonitrile.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) while maintaining the temperature below 5°C.
-
Stir the mixture for 30-60 minutes at this temperature.
-
-
Trifluoromethylation:
-
In a separate flask, prepare a mixture of a copper(I) salt (e.g., CuBr, 1.5 eq) and a trifluoromethyl source (e.g., Umemoto's reagent, 1.5 eq) in an appropriate solvent like acetonitrile.
-
Slowly add the freshly prepared diazonium salt solution to this mixture, keeping the temperature controlled.
-
Allow the reaction to warm to room temperature and then heat to 60-80°C for several hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Cyclization Synthesis of this compound
-
Reaction Setup:
-
To a dry Schlenk flask, add the trifluoromethylated precursor (e.g., a trifluoroacetyl-containing enamine, 1.0 eq), a cyclization partner (e.g., an enaminonitrile, 1.1 eq), and a catalyst (e.g., Pd(OAc)₂, 0.05 eq) and ligand (e.g., XPhos, 0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous solvent (e.g., dioxane or toluene) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the optimized temperature (e.g., 100-120°C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired this compound.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.
Caption: Overview of synthetic pathways to this compound.
References
Technical Support Center: Purification of Crude 2-(Trifluoromethyl)nicotinonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(Trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and commonly employed purification techniques for this compound and structurally similar compounds are flash column chromatography and recrystallization.[1] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity and scale of the purification.
Q2: What are the typical impurities found in crude this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents from the synthesis (e.g., residual phosphoryl chloride if used in synthesis), and regioisomers.[1][2] Thin Layer Chromatography (TLC) is an essential first step to assess the impurity profile of your crude material.
Q3: What level of purity can I expect from these purification techniques?
A3: Both column chromatography and recrystallization can yield high-purity this compound, often exceeding 99%. For a related compound, 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile, the purity achieved through different methods is summarized below.
| Purification Method | Purity Achieved | Reference |
| Flash Column Chromatography | 95-98% | [1] |
| Recrystallization | >99.5% | [1] |
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is the most convenient method to monitor the purification process.[2] By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can visualize the separation of the desired compound from impurities.
Troubleshooting Guides
Flash Column Chromatography
Issue 1: Poor separation of the target compound from impurities on the column.
-
Possible Cause: The chosen eluent system does not provide adequate resolution.
-
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, test various solvent systems (e.g., different ratios of hexane and ethyl acetate) using TLC to find a ratio that gives good separation between your product spot and impurity spots.[1][2] A good starting point for many nicotinonitrile derivatives is a gradient of hexane/ethyl acetate.[1]
-
Adjust Polarity: If the spots are too close, try a less polar solvent system to increase the separation. If the compound is not moving from the baseline, increase the polarity of the eluent.
-
Consider a Different Adsorbent: While silica gel is most common, alumina could be an alternative for specific impurities.
-
Issue 2: The compound is eluting too quickly or too slowly.
-
Possible Cause: The polarity of the eluent is either too high or too low.
-
Troubleshooting Steps:
-
For fast elution: Decrease the polarity of the eluent. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
For slow elution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Issue 3: Cracks or channels are forming in the silica gel bed.
-
Possible Cause: Improper packing of the column.
-
Troubleshooting Steps:
-
Proper Packing Technique: Ensure the silica gel is packed as a uniform slurry (wet packing) to avoid air bubbles and channels.[3] Gently tap the column during packing to ensure an even bed.[4]
-
Maintain a Level Solvent Head: Never let the solvent level drop below the top of the silica gel, as this can cause the bed to dry out and crack.[3][4]
-
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: The chosen solvent is unsuitable, or not enough solvent is being used.
-
Troubleshooting Steps:
-
Select an Appropriate Solvent: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5] For a related compound, toluene has been used successfully.[1] Other potential solvents could include ethanol, isopropanol, or mixtures like hexane/acetone.[6]
-
Add More Solvent: Add the hot solvent in small portions until the compound just dissolves.[5]
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not supersaturated, or crystallization requires initiation.
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus.
-
Add a seed crystal of the pure compound.
-
Cool the solution in an ice bath to further decrease solubility.[7]
-
-
Reduce Solvent Volume: If too much solvent was added, gently heat the solution to evaporate some of the solvent to achieve saturation, then allow it to cool again.[5]
-
Issue 3: The compound "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[5]
-
Change Solvent System: Use a lower-boiling point solvent or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then heat to clarify and cool slowly.[5]
-
Issue 4: The recovered crystals are still impure.
-
Possible Cause: Impurities were trapped within the crystal lattice due to rapid cooling, or the impurities have similar solubility profiles.
-
Troubleshooting Steps:
-
Slow Down Crystallization: Ensure the solution cools slowly to allow for the formation of a pure crystal lattice.[5]
-
Perform a Second Recrystallization: A second recrystallization step can significantly improve purity.
-
Wash the Crystals: After filtration, wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]
-
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing.[4]
-
Allow the silica to settle, and drain the excess solvent until it is just level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully add the sample solution to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or bulb) to begin the flow of the solvent through the column.[4]
-
Collect the eluate in a series of labeled test tubes or flasks.
-
If a gradient elution is required, gradually increase the polarity of the eluent system over time.
-
-
Analysis and Product Recovery:
-
Analyze the collected fractions using TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and a boiling chip.
-
Heat the mixture with stirring until the solvent boils and the compound dissolves completely. Add more hot solvent in small portions if necessary.[7]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.[7]
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final drying.
-
Visualizations
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
References
- 1. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 2. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Technical Support Center: Synthesis of 2-(Trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Trifluoromethyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining this compound?
A1: Two prevalent strategies for the synthesis of this compound are:
-
Route A: Late-stage Trifluoromethylation: This approach involves the introduction of the trifluoromethyl group onto a pre-functionalized pyridine ring, such as 2-chloro-3-cyanopyridine.
-
Route B: Late-stage Cyanation: This strategy begins with a pyridine ring already bearing the trifluoromethyl group, for instance, 2-(trifluoromethyl)-3-aminopyridine, followed by the introduction of the nitrile functionality, often via a Sandmeyer reaction.
Q2: What are the most likely side reactions I should be aware of during the synthesis?
A2: The side reactions are highly dependent on the chosen synthetic route. For Route A (Trifluoromethylation), potential side reactions include incomplete reaction leading to residual starting material and the formation of regioisomers if the starting material has multiple reactive sites. For Route B (Cyanation via Sandmeyer reaction), common side products include the formation of phenols (2-(trifluoromethyl)-3-hydroxypyridine), biaryl compounds, and azo compounds.[1] Additionally, hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur under both acidic and basic workup conditions.
Q3: How can I monitor the progress of my reaction effectively?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material(s) and, if available, a standard of the product, you can visualize the consumption of reactants and the formation of the product and any major byproducts. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on the components of the reaction mixture.
Troubleshooting Guides
Route A: Trifluoromethylation of 2-Chloro-3-cyanopyridine
Issue 1: Low yield of this compound and significant amount of unreacted 2-chloro-3-cyanopyridine.
-
Question: My reaction shows low conversion to the desired product. What are the potential causes and solutions?
-
Answer: Low conversion can be attributed to several factors. Please refer to the table below for troubleshooting suggestions.
| Potential Cause | Suggested Solution |
| Insufficient Reagent Activity | Ensure the trifluoromethylating agent (e.g., Ruppert-Prakash reagent, Togni's reagent) is fresh and has been stored under appropriate conditions (e.g., protected from moisture). |
| Inadequate Catalyst Activity | If a copper catalyst is used, ensure it is of the correct oxidation state (typically Cu(I)) and has not been deactivated. Consider using freshly prepared or activated catalyst. |
| Suboptimal Reaction Temperature | The reaction temperature may be too low. Gradually increase the temperature in small increments (e.g., 5-10 °C) and monitor the effect on the reaction rate and byproduct formation. |
| Insufficient Reaction Time | The reaction may require a longer time to reach completion. Continue to monitor the reaction by TLC or GC-MS until the starting material is consumed. |
Issue 2: Formation of multiple products observed by TLC or GC-MS.
-
Question: My reaction is producing a mixture of products. How can I improve the selectivity?
-
Answer: The formation of multiple products often points to a lack of regioselectivity or side reactions.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Direct trifluoromethylation of pyridine rings can sometimes lead to a mixture of isomers.[2][3] Consider a synthetic route that builds the ring with the desired substitution pattern. |
| Side Reactions with Solvent | The solvent may be participating in the reaction. Ensure the solvent is anhydrous and inert under the reaction conditions. |
| Decomposition of Product | The desired product might be unstable under the reaction conditions. Consider running the reaction at a lower temperature or for a shorter duration once the starting material is consumed. |
Route B: Sandmeyer Cyanation of 2-(Trifluoromethyl)-3-aminopyridine
Issue 3: Significant formation of 2-(Trifluoromethyl)-3-hydroxypyridine.
-
Question: My primary byproduct is the corresponding phenol. How can I minimize this side reaction?
-
Answer: Phenol formation is a common side reaction in Sandmeyer reactions, resulting from the reaction of the diazonium salt with water.[1]
| Potential Cause | Suggested Solution |
| Presence of Water | Ensure all reagents and solvents are anhydrous. The diazotization step should be performed under strictly anhydrous conditions. |
| Elevated Reaction Temperature | Diazonium salts are thermally unstable and decompose to form phenols, especially at higher temperatures.[1] Maintain the temperature of the diazotization step at 0-5 °C. The subsequent cyanation reaction should also be temperature-controlled. |
Issue 4: Formation of colored impurities (azo compounds).
-
Question: My reaction mixture has a strong color, and I am isolating colored byproducts. What are these and how can I avoid them?
-
Answer: The formation of colored impurities often indicates the presence of azo compounds, which arise from the coupling of the diazonium salt with the starting amine or other electron-rich aromatic species.[1]
| Potential Cause | Suggested Solution |
| Incomplete Diazotization | Ensure complete conversion of the starting amine to the diazonium salt before proceeding with the cyanation step. This can be achieved by using a slight excess of the diazotizing agent (e.g., sodium nitrite). |
| Incorrect Stoichiometry | Use the correct stoichiometry of reagents as per the established protocol. An excess of the starting amine can lead to azo coupling. |
Experimental Protocols
A representative experimental protocol for a key transformation in the synthesis of a related nicotinonitrile derivative is provided below for reference.
Protocol: Dehydration of Nicotinamide to Nicotinonitrile [4]
This protocol describes the general principle of converting an amide to a nitrile, a potential step in some synthetic routes.
Materials:
-
Nicotinamide
-
Phosphorus pentoxide (P₄O₁₀)
-
Ether (or other suitable solvent for extraction)
Equipment:
-
Round-bottom flask
-
Distillation apparatus with an air condenser
-
Ice-salt bath
-
Heating mantle or burner
Procedure:
-
In a dry round-bottom flask, thoroughly mix powdered nicotinamide and phosphorus pentoxide.
-
Set up the apparatus for distillation under reduced pressure, with the receiving flask cooled in an ice-salt bath.
-
Heat the mixture vigorously to drive the distillation of the product.
-
After the distillation is complete, allow the apparatus to cool.
-
Rinse the condenser and receiver with a suitable solvent (e.g., ether) to collect all the product.
-
Remove the solvent by distillation and then distill the crude product to obtain pure nicotinonitrile.[4]
Visualizations
Caption: Synthetic strategies for this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 2. CN103626697B - A kind of preparation method of the cyanopyridine of 2 chlorine, 4 trifluoromethyl 3 - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Derivatization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting for common issues encountered during the optimization of derivatization reactions for chromatographic analysis (GC-MS, HPLC) and answers to frequently asked questions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific problems that may arise during the derivatization process, presented in a question-and-answer format.
Q1: My derivatization reaction is incomplete, leading to low product yield. What are the common causes and how can I resolve this?
A1: Incomplete derivatization is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[1][2]
-
Presence of Moisture: Many derivatization reagents, especially silylating agents, are highly sensitive to moisture.[1][3][4][5] Water in the sample or solvent can consume the reagent, preventing the reaction from reaching completion.[1][3][4]
-
Suboptimal Reaction Time and Temperature: The reaction may not have had sufficient time or energy to proceed to completion.[3][4]
-
Insufficient Reagent: An inadequate amount of derivatizing agent will naturally lead to an incomplete reaction.[3][4]
-
Solution: A significant molar excess of the derivatization reagent is typically recommended.[3] A general guideline for silylation is at least a 2:1 molar ratio of the reagent to active hydrogens.
-
-
Reagent Quality: The derivatization reagent may have degraded due to improper storage or age.[3][7]
-
Sample Matrix Effects: Components within a complex sample matrix can interfere with the derivatization reaction.
-
Solution: A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.[3]
-
Q2: I am observing extraneous peaks in my chromatogram after derivatization. What is their origin and how can I minimize them?
A2: Extraneous peaks are often reagent byproducts or the result of side reactions.[3]
-
Excess Derivatizing Reagent: Injecting a large excess of the derivatizing agent can lead to a rising baseline and interfering peaks.[4]
-
Solution: While a molar excess is necessary for the reaction, try reducing the amount of reagent injected. Implement a post-derivatization cleanup step to remove the bulk of the unreacted reagent.[3][4] This can sometimes be achieved by evaporation under nitrogen and reconstitution in a suitable solvent.[2]
-
-
Reagent Impurities: The derivatization reagents themselves may contain impurities that appear as peaks in the chromatogram.
-
Side Reactions: The analyte or other matrix components may undergo side reactions with the derivatizing agent.
-
Solution: Adjusting the reaction conditions, such as temperature and time, can sometimes minimize side product formation.[8]
-
Q3: My derivatized analytes seem unstable, leading to poor reproducibility. How can I improve their stability?
A3: The stability of derivatives, particularly silyl ethers, can be a significant issue.[3]
-
Hydrolysis: Silyl derivatives are susceptible to hydrolysis in the presence of moisture.[3]
-
Solution: Analyze the derivatized sample as soon as possible after preparation.[3] Ensure that the entire system, from sample vials to the GC inlet, is free of moisture.
-
-
Degradation Over Time: Some derivatives may degrade even under anhydrous conditions.
Q4: Why am I seeing poor peak shape (e.g., tailing) for my derivatized analyte?
A4: Peak tailing can be indicative of several issues.
-
Incomplete Derivatization: Residual polar functional groups on the analyte can interact with active sites in the GC column, causing peak tailing.[1][4]
-
GC System Activity: Active sites in the GC inlet liner or the column itself can interact with the derivatized analyte.
-
Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Silanizing the glassware can also help prevent sample loss through adsorption.[11]
-
-
Injector Temperature: An injector temperature that is too low can lead to incomplete vaporization of the derivatized analyte.[1]
-
Solution: Optimize the injector temperature for your specific derivatized compounds.
-
Data Presentation: Optimized Reaction Conditions
The following table summarizes typical reaction conditions for common derivatization methods. Note that these are starting points, and optimization for your specific analyte and matrix is crucial.
| Derivatization Method | Reagent(s) | Analyte Functional Groups | Typical Temperature (°C) | Typical Time (min) | Key Considerations |
| Silylation | BSTFA, MSTFA, TMCS (catalyst) | Alcohols, Phenols, Carboxylic Acids, Amines, Amides | 60 - 80 | 30 - 60 | Highly sensitive to moisture.[1][3][4] Reaction is faster for alcohols and phenols than for amines and amides. |
| Acylation | TFAA, PFPA | Alcohols, Amines, Phenols | 50 - 70 | 15 - 30 | Reagents can be hazardous; handle with care.[5] Acidic byproducts may need to be removed before analysis.[11] |
| Esterification | BF3-Methanol, HCl-Methanol | Carboxylic Acids | 60 - 100 | 15 - 60 | Reagents are sensitive to moisture.[3] |
| Oximation | Methoxyamine hydrochloride (MeOx) | Aldehydes, Ketones | 30 - 80 | 30 - 90 | Often used as a first step before silylation to prevent multiple derivatives from tautomers.[6] |
Experimental Protocols
General Protocol for Silylation using BSTFA for GC-MS Analysis
This protocol provides a general guideline for the derivatization of compounds containing hydroxyl, carboxyl, or amine groups.
-
Sample Preparation: Accurately weigh 1-5 mg of the sample into a micro-reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to complete dryness under a gentle stream of nitrogen.[3]
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine, acetonitrile) to dissolve the sample. Then, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), optionally with 1% Trimethylchlorosilane (TMCS) as a catalyst.[12]
-
Reaction: Tightly cap the vial and heat it in a heating block or water bath at 60-80°C for 30-60 minutes.[3][12]
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample can be directly injected into the GC-MS system. If the concentration is high, it can be diluted with an appropriate solvent like hexane.[3]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. support.waters.com [support.waters.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sdiarticle4.com [sdiarticle4.com]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
preventing decomposition of 2-(Trifluoromethyl)nicotinonitrile during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving 2-(Trifluoromethyl)nicotinonitrile. The information herein is designed to help prevent the decomposition of this valuable building block and ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The primary decomposition pathways for this compound are driven by its electron-deficient nature, stemming from the strong electron-withdrawing effects of both the trifluoromethyl and cyano groups. The main routes of decomposition include:
-
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly susceptible to attack by nucleophiles, leading to the displacement of a substituent or addition to the ring. This is the most common decomposition pathway in the presence of strong nucleophiles.
-
Hydrolysis of the Nitrile Group: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a nicotinamide or nicotinic acid derivative.[1][2] Uncontrolled hydrolysis can lead to a mixture of products and lower the yield of the desired compound.
-
Degradation of the Trifluoromethyl Group: While generally stable, the trifluoromethyl group can undergo defluorination under harsh acidic or basic conditions, or in the presence of certain reducing agents.
Q2: How can I minimize the risk of nucleophilic attack on the pyridine ring?
A2: To minimize nucleophilic aromatic substitution, consider the following strategies:
-
Choice of Nucleophile: Whenever possible, use weaker or sterically hindered nucleophiles.
-
Reaction Temperature: Keep the reaction temperature as low as possible to carry out the desired transformation without initiating SNAr.
-
Controlled Addition of Reagents: Add strong nucleophiles slowly and at low temperatures to maintain a low instantaneous concentration.
-
Protecting Groups: In some cases, it may be necessary to protect the pyridine ring, although this adds extra steps to the synthesis.
Q3: What are the best practices for preventing unwanted hydrolysis of the nitrile group?
A3: To prevent unintentional hydrolysis of the nitrile group:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as even trace amounts of water can lead to hydrolysis, especially in the presence of acid or base.
-
pH Control: Maintain a neutral pH unless acidic or basic conditions are required for the desired reaction. If the reaction must be run under non-neutral pH, consider using the mildest possible acidic or basic conditions.
-
Work-up Procedure: During the reaction work-up, neutralize any acidic or basic conditions promptly and avoid prolonged exposure to aqueous acidic or basic solutions.
Q4: Under what conditions is the trifluoromethyl group unstable?
A4: The trifluoromethyl group is generally robust, but can be compromised under specific conditions:
-
Strongly Basic Conditions: Strong bases, particularly at elevated temperatures, can initiate defluorination.
-
Strongly Acidic Conditions: Protolytic defluorination can occur in the presence of superacids.
-
Reductive Conditions: Certain reducing agents, especially in combination with transition metal catalysts, can lead to hydrodefluorination.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product with multiple unidentified byproducts | Nucleophilic aromatic substitution (SNAr) on the pyridine ring by a nucleophile present in the reaction mixture. | - Use a less nucleophilic reagent if possible.- Lower the reaction temperature.- Employ a non-nucleophilic base.- Consider a protecting group for the pyridine ring. |
| Formation of 2-(Trifluoromethyl)nicotinamide or 2-(Trifluoromethyl)nicotinic acid | Unintentional hydrolysis of the nitrile group. | - Ensure strictly anhydrous reaction conditions.- Use a non-aqueous work-up if possible.- Minimize exposure to acidic or basic aqueous solutions during work-up.[1] |
| Evidence of defluorination (e.g., from 19F NMR or MS) | Degradation of the trifluoromethyl group. | - Avoid strongly acidic or basic conditions, especially at high temperatures.- Choose alternative reagents if harsh pH is required.- Screen for milder catalysts if using transition metal-mediated reactions. |
| Reaction fails to proceed or is very slow | Deactivation of reagents by the electron-deficient substrate. | - Use a more forcing but controlled reaction condition (e.g., microwave heating for short periods).- Employ a catalyst known to be effective for electron-poor substrates.- Ensure the absence of inhibitors in the reaction mixture. |
Experimental Protocols
Protocol 1: Controlled Hydrolysis of this compound to 2-(Trifluoromethyl)nicotinamide
This protocol is adapted from general procedures for the selective hydrolysis of nitriles to amides.[3][4]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol (IPA)
-
Dichloromethane
-
Hexane
-
Ethyl acetate (EtOAc)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in isopropyl alcohol (0.5 mL).
-
Add a solution of sodium hydroxide (1 mmol) in deionized water.
-
Heat the reaction mixture to 60°C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/EtOAc gradient to yield 2-(Trifluoromethyl)nicotinamide.
Table 1: Conditions for Controlled Nitrile Hydrolysis
| Nitrile Substrate | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Amide Yield (%) | Reference |
| Benzonitrile | NaOH (1.0) | IPA | 60 | 24 | 94 | [4] |
| 4-Methoxybenzonitrile | NaOH (1.0) | IPA | 60 | 24 | 96 | [4] |
| 2-Chlorobenzonitrile | NaOH (1.0) | IPA | 60 | 24 | 91 | [4] |
Protocol 2: Mitigation of Nucleophilic Aromatic Substitution
This protocol provides a general strategy for performing reactions with nucleophiles while minimizing SNAr on the pyridine ring of this compound.
Materials:
-
This compound
-
Weak nucleophile (e.g., a secondary amine with steric hindrance)
-
Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile or DMF)
-
Appropriate reagents for the specific desired transformation
Procedure:
-
To a solution of this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the non-nucleophilic base.
-
Cool the mixture to 0°C or lower.
-
Slowly add the nucleophilic reagent dropwise over an extended period.
-
Allow the reaction to stir at the low temperature, monitoring its progress by TLC or LC-MS.
-
If the reaction is sluggish, allow it to slowly warm to room temperature, but avoid excessive heating.
-
Upon completion, quench the reaction with a suitable reagent and perform a standard aqueous work-up, ensuring to neutralize any residual base.
-
Extract the product into an organic solvent, dry, and purify by chromatography.
Visual Guides
Caption: Major decomposition pathways of this compound.
Caption: Key strategies to prevent decomposition and promote successful reactions.
References
Technical Support Center: A Troubleshooting Guide for Reactions Involving Trifluoromethylated Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated pyridines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of these important compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in Trifluoromethylation Reactions
Q: My trifluoromethylation reaction is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in trifluoromethylation reactions of pyridines are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting can help identify and resolve the issue.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial for reaction efficiency.
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. It is advisable to screen a range of solvents. For instance, in the 3-position-selective C–H trifluoromethylation of quinoline, changing the solvent from toluene to 1,2-dichloroethane (1,2-DCE) increased the yield from 40% to 76%.[1]
-
Temperature Optimization: Reaction temperature can influence the rate of the desired reaction versus side reactions. Experimenting with a range of temperatures is recommended. For some reactions, lower temperatures may improve selectivity and yield by minimizing decomposition, while others may require higher temperatures for efficient conversion.[1] For example, in one study, increasing the reaction temperature to 60 °C resulted in a product yield of 85%, while further increases led to a slight decrease.[2]
-
Catalyst and Reagent Choice: The selection of the trifluoromethylating reagent and catalyst system is critical. Different reagents (e.g., Togni's reagent, Umemoto's reagent, Langlois' reagent) and catalysts (e.g., copper- or palladium-based) exhibit varying reactivity and compatibility with different substrates.[1][3]
-
-
Poor Reagent Purity: The purity of starting materials, reagents, and solvents is paramount. Impurities can interfere with the reaction, poison the catalyst, or lead to the formation of byproducts. Ensure all components are of high purity and solvents are anhydrous where required.
-
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.
-
Over-fluorination: The formation of di- or tri-fluorinated products can be an issue.[4][5] This can sometimes be mitigated by carefully controlling the stoichiometry of the fluorinating agent and the reaction time.
-
Decomposition: Trifluoromethylated pyridines can be susceptible to decomposition, especially under harsh reaction conditions (e.g., high temperatures).[6] Flazasulfuron, a trifluoromethylpyridine-containing herbicide, was found to be readily decomposed under various conditions due to the strong electron-withdrawing nature of the trifluoromethyl group.[4][5]
-
Formation of Byproducts: Undesired isomers or other byproducts can form, complicating purification and reducing the yield of the target molecule. For example, in the synthesis of 2-chloro-5-trifluoromethylpyridine, the formation of the 2-chloro-3-methylpyridine isomer can occur.[7]
-
Troubleshooting Workflow for Low Yield:
Caption: A decision-making workflow for troubleshooting low yields in trifluoromethylation reactions of pyridines.
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity of the trifluoromethylation?
A: Achieving high regioselectivity in the trifluoromethylation of substituted pyridines is a significant challenge due to the electronic nature of the pyridine ring. The trifluoromethyl group can be directed to different positions (C2, C3, or C4) depending on the reaction mechanism and the directing effects of existing substituents.
Strategies to Enhance Regioselectivity:
-
Choice of Synthetic Method: The synthetic strategy employed plays a major role in determining the position of trifluoromethylation.
-
Nucleophilic Trifluoromethylation: Methods that proceed through a nucleophilic attack on the pyridine ring, often activated by N-oxidation or quaternization, typically favor the C2 and C4 positions.[8]
-
Radical Trifluoromethylation: Radical-based methods can sometimes lead to mixtures of isomers, as the trifluoromethyl radical can attack multiple positions on the pyridine ring.[8]
-
Directed C-H Functionalization: Employing directing groups can achieve high regioselectivity. For instance, a hydrosilylation-based method has been developed for the selective trifluoromethylation of the C3 position of pyridines.[1][8]
-
-
Solvent Effects: The reaction solvent can influence the regiochemical outcome. Preliminary results have shown that in the trifluoromethylation of 4-acetylpyridine, aqueous conditions favor C2 trifluoromethylation, while using a DMSO/water mixture can reverse the selectivity to favor the C3 position.
-
Steric Hindrance: Bulky substituents on the pyridine ring can sterically hinder attack at adjacent positions, thereby directing the incoming trifluoromethyl group to less hindered sites.
-
Electronic Effects of Substituents: The electronic nature of the substituents on the pyridine ring will influence the position of electrophilic or nucleophilic attack. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it.
Logical Relationship for Improving Regioselectivity:
Caption: A diagram illustrating the key factors to consider for improving the regioselectivity of pyridine trifluoromethylation.
Issue 3: Difficult Purification
Q: I am having trouble purifying my trifluoromethylated pyridine product from the reaction mixture. What are the recommended purification techniques?
A: The purification of trifluoromethylated pyridines can be challenging due to the potential for closely-eluting isomers, unreacted starting materials, and byproducts.
Recommended Purification Strategies:
-
Distillation: For volatile trifluoromethylated pyridines, distillation can be an effective method for purification, particularly for removing non-volatile impurities.[6]
-
Column Chromatography: Silica gel column chromatography is a widely used technique for purifying organic compounds.
-
Solvent System Optimization: A systematic screening of solvent systems using thin-layer chromatography (TLC) is crucial to find an eluent that provides good separation between the desired product and impurities.
-
Reverse-Phase Chromatography: If normal-phase chromatography is ineffective, reverse-phase chromatography (e.g., using a C18 column) can be a valuable alternative.[9]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining high-purity material.
-
Workup Procedure: A well-designed workup procedure can simplify the final purification. This may include aqueous washes to remove water-soluble impurities and salts, followed by drying of the organic layer. In some cases, extraction with an appropriate solvent can selectively isolate the product.[10]
General Purification Workflow:
Caption: A general workflow for the purification of trifluoromethylated pyridines from a crude reaction mixture.
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of 3-Trifluoromethylquinoline [1]
| Entry | Solvent | T1 (°C) | T2 (°C) | Yield of 3a (%) |
| 1 | CHCl₃ | 65 | 0 to 25 | 57 |
| 2 | Toluene | 110 | 0 to 25 | 40 |
| 3 | 1,2-DCE | 65 | 0 to 25 | 76 |
| 8 | 1,2-DCE | 65 | 25 | 67 |
| 9 | 1,2-DCE | 65 | -20 | 73 |
Table 2: Substrate Scope of Vapor-Phase Synthesis of Trifluoromethylpyridines from Picolines [4][5]
| Substrate | Product | Yield (%) |
| 3-Picoline | 3-(Trifluoromethyl)pyridine | 85-95 |
| 3-Picoline | 2-Chloro-5-(trifluoromethyl)pyridine | 70-80 |
| 3-Picoline | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 60-70 |
| 2-Picoline | 2-(Trifluoromethyl)pyridine | 80-90 |
| 4-Picoline | 4-(Trifluoromethyl)pyridine | 80-90 |
Experimental Protocols
Protocol 1: General Procedure for 3-Position-Selective C-H Trifluoromethylation of Quinolines[1]
-
Hydrosilylation: To a solution of the quinoline derivative (1.0 equiv) in 1,2-dichloroethane (1,2-DCE), add tris(pentafluorophenyl)borane (catalyst) and methylphenylsilane.
-
Heat the reaction mixture at 65 °C and monitor the progress of the hydrosilylation by TLC or GC-MS.
-
Trifluoromethylation: After completion of the hydrosilylation, cool the reaction mixture to 0-25 °C.
-
Add the trifluoromethylating reagent (e.g., Togni Reagent I) to the reaction mixture.
-
Stir the reaction at the specified temperature until the starting material is consumed.
-
Workup and Purification: Quench the reaction and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 3-trifluoromethylated quinoline.
Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine via Halogen Exchange[6][7]
-
Reaction Setup: In a suitable pressure reactor, combine 2-chloro-5-(trichloromethyl)pyridine with anhydrous potassium fluoride (as the fluorinating agent) and a phase transfer catalyst (e.g., cetyltrimethylammonium bromide) in a high-boiling solvent such as dimethyl sulfoxide.
-
Reaction: Heat the mixture under reflux with vigorous stirring for 5-7 hours. Monitor the reaction progress by GC-MS.
-
Workup: After the reaction is complete, cool the mixture and remove the solvent by vacuum distillation.
-
Purification: The crude product can be purified by silica gel column chromatography followed by recrystallization from a suitable solvent (e.g., anhydrous ethanol) to yield the pure 2-chloro-5-trifluoromethylpyridine.[7] Alternatively, purification can be achieved by distillation.[6]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Synthesis of 2-(Trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-(Trifluoromethyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include derivatives of nicotinic acid or nicotinonitrile, which are then trifluoromethylated, or building blocks that already contain the trifluoromethyl group and are used to construct the pyridine ring.[1][2] One approach involves the use of simple fluorinated precursors to build the pyridine ring.[1][2]
Q2: What are the key safety precautions to consider when working with reagents for this synthesis?
Many reagents used in this synthesis are hazardous. For instance, compounds like 2-chloro-6-(trifluoromethyl)nicotinonitrile are harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation. It is crucial to work in a well-ventilated area or under a fume hood, wear appropriate personal protective equipment (PPE) such as gloves, eye protection, and protective clothing, and avoid breathing vapors or dust.[3][4][5] Always handle these chemicals in accordance with their Safety Data Sheets (SDS).[3][4]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress to confirm the conversion of starting materials.[6]
Q4: What are typical purification methods for this compound and its intermediates?
Purification is often achieved through column chromatography using eluents such as ethyl acetate in hexane.[6][7] Recrystallization is another method used to purify solid products.[8] The choice of purification method will depend on the physical state and properties of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Ensure the reaction is stirred vigorously and heated to the specified temperature for the entire duration. - Monitor the reaction by TLC to ensure all starting material is consumed before workup.[6] |
| Side reactions or byproduct formation. | - Carefully control the reaction temperature, as elevated temperatures can sometimes lead to the formation of byproducts. - Ensure the purity of starting materials and reagents. | |
| Moisture contamination. | - Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Impurities | Cross-contamination. | - Thoroughly clean all glassware and equipment before use. |
| Decomposition of product or intermediates. | - Avoid excessive heating during reaction or purification. - Some intermediates may be unstable; it is best to use them immediately after preparation or store them under appropriate conditions (e.g., low temperature, inert atmosphere). | |
| Difficulty in Purification | Co-elution of product and impurities during column chromatography. | - Optimize the solvent system for column chromatography to achieve better separation. A step-gradient or a different solvent system might be necessary. |
| Oily product that is difficult to crystallize. | - Try different crystallization solvents or solvent mixtures. - Seeding the solution with a small crystal of the pure product can sometimes induce crystallization. | |
| Scale-Up Challenges | Poor heat transfer in larger reactors. | - Use a reactor with good heat transfer capabilities and ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture. |
| Exothermic reaction leading to loss of control. | - For exothermic reactions, add reagents slowly and monitor the internal temperature carefully. Use an ice bath or other cooling methods to control the temperature. |
Experimental Protocols
Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile
This protocol is based on a literature procedure and may require optimization for specific laboratory conditions.[6]
Materials:
-
2-Hydroxy-6-trifluoromethylnicotinonitrile
-
Phosphoryl chloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a suitable reaction vessel, mix preheated 2-hydroxy-6-trifluoromethylnicotinonitrile (0.24 mol) with phosphoryl chloride (90 mL).
-
Slowly add phosphorus pentachloride (0.359 mol). Be aware that initial addition may cause vigorous foaming.
-
After the addition is complete, gently reflux the reaction mixture for 22 hours.
-
Monitor the reaction by TLC to confirm the complete conversion of the starting material.
-
Cool the reaction mixture to 50-55 °C and remove the excess phosphoryl chloride by distillation under reduced pressure.
-
Carefully pour the residue onto crushed ice (approximately 100 g) and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous phase with ethyl acetate (3 x 200 mL).
-
Combine the organic layers and wash sequentially with water (200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (eluent: 10% ethyl acetate in hexane) to yield 2-chloro-6-trifluoromethylnicotinonitrile.[6]
Visualizations
Experimental Workflow for the Synthesis of 2-Chloro-6-(trifluoromethyl)nicotinonitrile
Caption: Workflow for the synthesis of 2-chloro-6-(trifluoromethyl)nicotinonitrile.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-CHLORO-6-(TRIFLUOROMETHYL)NICOTINONITRILE | 386704-06-9 [chemicalbook.com]
- 7. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. jelsciences.com [jelsciences.com]
dealing with impurities in commercial 2-(Trifluoromethyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-(Trifluoromethyl)nicotinonitrile. The information provided is intended to help identify and address common issues related to impurities and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: While a definitive list of impurities for all commercial batches of this compound is not publicly available, potential impurities can be inferred from its synthetic routes. These may include:
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Process-Related Impurities: These arise from the manufacturing process and can include unreacted starting materials, intermediates, and byproducts. For example, syntheses involving chlorination steps may lead to multi-chlorinated pyridine byproducts.
-
Positional Isomers: Depending on the synthetic strategy, other isomers of trifluoromethylnicotinonitrile, such as 4-(Trifluoromethyl)nicotinonitrile or 6-(Trifluoromethyl)nicotinonitrile, could be present.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol, acetonitrile) may be present in trace amounts.
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Degradation Products: The compound may degrade over time or under certain conditions (e.g., exposure to strong acids, bases, or oxidizing agents), leading to impurities. Potential degradation pathways could involve hydrolysis of the nitrile group to an amide or carboxylic acid.
Q2: How can I detect impurities in my sample of this compound?
A2: Several analytical techniques can be employed for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A reverse-phase method is often a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify and quantify impurities with distinct spectral signatures. ¹⁹F NMR is particularly useful for identifying other trifluoromethyl-containing species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.
Q3: What are the potential consequences of using impure this compound in my experiments?
A3: The impact of impurities can range from negligible to significant, depending on the nature and concentration of the impurity and the specific application. Potential consequences include:
-
Altered Reactivity: Impurities can interfere with the desired chemical reaction, leading to lower yields, the formation of unexpected side products, or complete reaction failure.
-
Inaccurate Biological Data: In drug discovery and development, impurities can exhibit their own biological activity, leading to misleading results in bioassays.
-
Poor Crystallization: Impurities can inhibit or alter the crystallization process of downstream products.
-
Inconsistent Results: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experiments.
Troubleshooting Guides
Problem 1: Unexpected side products in a reaction involving this compound.
| Potential Cause | Troubleshooting Step |
| Presence of reactive impurities in the starting material. | 1. Analyze the purity of the commercial this compound using HPLC or GC-MS. 2. If impurities are detected, purify the starting material using an appropriate technique such as recrystallization or column chromatography. 3. Consider if the impurity could be a positional isomer that is also participating in the reaction. |
| Reaction with residual solvents. | 1. Check the certificate of analysis for residual solvent information. 2. If necessary, perform GC-MS analysis to identify and quantify residual solvents. 3. Remove residual solvents by drying the material under vacuum. |
| Degradation of the starting material or product under reaction conditions. | 1. Investigate the stability of this compound under the specific reaction conditions (e.g., temperature, pH). 2. Consider performing a forced degradation study to identify potential degradation products. |
Problem 2: Inconsistent yields or reaction times between different batches of this compound.
| Potential Cause | Troubleshooting Step |
| Batch-to-batch variability in purity. | 1. Analyze each new batch of this compound for purity and impurity profile upon receipt. 2. Establish an internal quality control specification for the starting material. |
| Presence of inhibitors or catalysts as impurities. | 1. Review the synthetic route of the commercial material to identify potential catalytic or inhibitory species that could be carried over. 2. Purify the starting material to remove these trace components. |
Experimental Protocols
Note: The following are general protocols and may require optimization for your specific instrumentation and sample.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a validated HPLC method for the purity analysis of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or an appropriate buffer like ammonium acetate). A typical starting gradient could be 10% acetonitrile, ramping to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.
Protocol 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying residual solvents and other volatile impurities.
-
Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute a wide range of compounds.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 35-500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
Protocol 3: Purification by Recrystallization
Recrystallization can be an effective method for removing solid impurities. The choice of solvent is critical.
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include hexanes, toluene, ethanol, and ethyl acetate, or mixtures thereof.
-
Dissolution: In a flask, add the minimum amount of hot solvent required to completely dissolve the crude material.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: Workflow for the analysis of impurities in commercial this compound.
Caption: Troubleshooting logic for addressing unexpected product formation.
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading in cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems encountered in cross-coupling reactions, with a focus on issues related to catalyst loading.
Problem 1: Low or No Product Yield
A low or nonexistent yield is a frequent issue in cross-coupling reactions and can be attributed to several factors. A methodical troubleshooting approach is recommended.[1]
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The palladium catalyst may have decomposed. Ensure the use of a fresh, high-quality palladium catalyst. Consider employing a pre-formed Pd(0) catalyst or a modern pre-catalyst that is more stable and efficient.[1] |
| Insufficient Catalyst Loading | The amount of catalyst may be too low for the reaction to proceed efficiently. Incrementally increase the catalyst loading (e.g., from 1 mol% to 3 mol%, then 5 mol%) to observe if it improves the conversion rate.[1] |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific substrates. It is crucial to screen a variety of ligands, as the ligand plays a vital role in stabilizing the catalyst and facilitating the catalytic cycle.[1][2] For instance, bulky and electron-rich phosphine ligands are often effective for challenging couplings.[1][3] |
| Suboptimal Reaction Conditions | Other reaction parameters such as base, solvent, or temperature may not be optimal. A systematic screening of these variables is recommended.[4][5][6] |
| Impure Reagents | Impurities in starting materials can inhibit the catalyst. Ensure all reagents are pure before use.[2] |
Problem 2: Sluggish or Incomplete Reaction
When a reaction is slow or fails to reach completion, adjusting the catalyst loading can be a solution, but other factors should be considered first.
| Potential Cause | Suggested Solution |
| Low Catalyst Activity | The catalyst's activity may be insufficient under the current conditions. While increasing catalyst loading is an option, first consider optimizing other parameters.[2] |
| Suboptimal Temperature | The reaction temperature may be too low. Increasing the temperature can often accelerate the reaction rate.[2] |
| Inefficient Base or Activator | Ensure the base or activator is active and present in a sufficient amount. The choice of base can significantly impact the reaction's success.[2] |
| Poor Mixing | In biphasic reactions, ensure vigorous stirring to facilitate mass transfer between phases.[4][6] |
Problem 3: Formation of Side Products (e.g., Homocoupling)
The formation of undesired side products, such as the homocoupling of starting materials, can reduce the yield of the desired product.
| Potential Cause | Suggested Solution |
| Issues with Transmetalation | Homocoupling can be indicative of problems with the transmetalation step. Optimizing the base or activator can help mitigate this issue.[2] |
| High Reaction Temperature | In some cases, lowering the reaction temperature may reduce the rate of homocoupling.[2] |
| Inefficient Pre-catalyst Reduction | Uncontrolled reduction of the Pd(II) pre-catalyst can lead to the formation of side products. A controlled pre-reduction step can minimize this.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a cross-coupling reaction?
For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point.[1][2] For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, a higher initial loading of up to 10 mol% may be necessary.[1]
Q2: How does the choice of ligand affect the optimal catalyst loading?
The ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.[1] Advanced ligands, such as bulky, electron-rich phosphine ligands, can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often allowing for lower catalyst loadings compared to less sophisticated ligands.[1][2]
Q3: When should I consider increasing the catalyst loading?
Before increasing the catalyst loading for a sluggish or low-yielding reaction, it is advisable to first optimize other reaction parameters such as temperature, base, and solvent.[2] If the reaction is still not proceeding as desired after optimizing these conditions, a modest increase in catalyst loading (e.g., from 2 mol% to 3-5 mol%) may be beneficial.[2]
Q4: Can I reduce the catalyst loading to make my process more cost-effective?
Yes, reducing catalyst loading is a primary goal in process development.[2] Once a reliable reaction with a good yield is established, you can systematically screen for lower catalyst concentrations.[2] This can be achieved by:
-
Systematic Reduction: Gradually decrease the catalyst loading (e.g., from 2 mol% to 1 mol%, then 0.5 mol%) while monitoring the reaction yield and time.[2]
-
Using Highly Active Catalysts: Employing pre-formed, highly active palladium pre-catalysts can often be effective at lower loadings.[2]
-
Ligand Optimization: The use of specialized ligands can significantly enhance catalyst activity and allow for lower loadings.[2]
Q5: What is the impact of the palladium source on the reaction?
Commonly used palladium sources include Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄.[1][8] Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.[1][9] The use of well-defined pre-catalysts can lead to a more efficient and reproducible formation of the active catalyst.[8]
Quantitative Data Summary
The following tables summarize typical quantitative data for optimizing catalyst loading in common cross-coupling reactions.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | Pre-catalysts often require in-situ reduction.[1] |
| Catalyst Loading | 1 - 5 mol% | Start with 2-3 mol% for initial screening.[1] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos, dppf | Bulky, electron-rich ligands are often superior.[1] |
| Ligand to Pd Ratio | 1:1 to 4:1 | Typically 2:1 for monodentate ligands.[1] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | Stronger bases may be needed for less reactive substrates.[1] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A co-solvent of water is often necessary.[1] |
| Temperature | 80 - 120 °C | Higher temperatures may be required for less reactive partners.[1] |
Table 2: Typical Reaction Parameters for Heck Coupling
| Parameter | Typical Range | Notes |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ is a common and cost-effective choice.[1] |
| Catalyst Loading | 1 - 5 mol% | Lower loadings may be possible with highly active catalysts.[1] |
| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃ | The choice of ligand can influence regioselectivity.[1] |
| Ligand to Pd Ratio | 2:1 to 4:1 | Higher ratios can sometimes improve catalyst stability.[1] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic base like triethylamine is commonly used.[1] |
| Solvent | DMF, Dioxane, Toluene | Anhydrous and degassed solvents are crucial.[1] |
| Temperature | 100 - 120 °C | Higher temperatures are generally required.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Cross-Coupling Reaction Setup
All cross-coupling reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.[1]
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]
-
In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.[1]
-
Add the catalyst solution to the Schlenk flask.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.[1]
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[2]
Protocol 2: Systematic Optimization of Catalyst Loading
To determine the optimal catalyst loading, a series of parallel reactions should be set up where the mol% of the palladium catalyst is varied.
-
Set up a series of identical reactions following the general procedure (Protocol 1).
-
Vary the catalyst loading in each reaction systematically, for example: 5 mol%, 3 mol%, 2 mol%, 1 mol%, 0.5 mol%, and 0.1 mol%.[1][2]
-
Ensure all other reaction parameters (substrate ratio, base, solvent, temperature, and reaction time) are kept constant across all experiments.
-
Monitor the yield of each reaction at a fixed time point.
-
Plot the yield as a function of catalyst loading to identify the optimal concentration that provides a high yield in a reasonable time frame.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Caption: Workflow for optimizing catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Regioselective Functionalization of the Pyyridine Ring
Welcome to the Technical Support Center for the regioselective functionalization of the pyridine ring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on achieving desired positional selectivity in their experiments.
Troubleshooting Guides
This section addresses specific issues encountered during the functionalization of pyridine and its derivatives.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
-
Question: My electrophilic halogenation/nitration of a substituted pyridine is giving a mixture of C3- and other isomers with low yield. What's going wrong and how can I improve it?
-
Answer: The direct electrophilic aromatic substitution on the pyridine ring is inherently challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack.[1] This often necessitates harsh reaction conditions, which can lead to a lack of selectivity.[1] The C3 position is electronically favored for electrophilic attack to avoid placing a destabilizing positive charge on the nitrogen atom in the intermediate sigma complex.[1] However, the directing effects of existing substituents can compete with the inherent preference of the pyridine nitrogen.
Troubleshooting Steps:
-
Protect/Activate the Nitrogen: Convert the pyridine to its N-oxide.[2] The N-oxide is more reactive towards electrophiles and strongly directs substitution to the C4 position.[2] The N-oxide can be subsequently deoxygenated.
-
Consider Substituent Effects:
-
Electron-Donating Groups (EDGs) (-NH2, -OR): These groups are ortho-, para-directing and will compete with the C3-directing effect of the ring nitrogen.[1] The outcome will depend on the relative strengths of these directing effects.
-
Electron-Withdrawing Groups (EWGs) (-NO2, -CN): These groups are meta-directing and will reinforce the inherent C3/C5 selectivity of the pyridine ring.[1]
-
-
Alternative C3-Functionalization Strategy: For mild and highly regioselective C3-halogenation, consider using a dearomatization-rearomatization strategy involving Zincke imine intermediates.[1][3]
-
Issue 2: Mixture of C2 and C4 Isomers in Nucleophilic Aromatic Substitution (SNAr)
-
Question: I'm performing a nucleophilic aromatic substitution on a halopyridine and obtaining a mixture of C2 and C4 substituted products. How can I favor one over the other?
-
Answer: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing stabilization.[2] The distribution between C2 and C4 products is influenced by steric and electronic factors.[2]
Troubleshooting Steps:
-
Steric Hindrance:
-
Solvent Effects: Experiment with a range of solvents with varying polarities and hydrogen-bonding capabilities, as this can influence the relative stability of the intermediates.[2]
-
Leaving Group: The nature of the leaving group can also play a role in regioselectivity.
-
Issue 3: Low Yield and/or Catalyst Deactivation in Cross-Coupling Reactions
-
Question: My Suzuki-Miyaura cross-coupling reaction with a 2-pyridylboronic acid is giving poor yields, and I suspect catalyst deactivation. What is the cause and how can I mitigate this?
-
Answer: The use of 2-pyridyl organometallic reagents in cross-coupling reactions is notoriously difficult, a challenge often referred to as the "2-pyridyl problem".[4] The pyridine nitrogen can coordinate to the metal center of the catalyst (e.g., Palladium), leading to catalyst deactivation and poor reactivity.[5] 2-Pyridylboronic acids are also known for their instability.[4]
Troubleshooting Steps:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can sometimes prevent the pyridine nitrogen from strongly coordinating to the metal center.
-
Reverse the Polarity: Instead of using a 2-pyridyl nucleophile, use a 2-halopyridine as the electrophilic partner with a suitable organometallic nucleophile (e.g., arylboronic acid).[4] 2-Halopyridines are excellent electrophiles for cross-coupling reactions.[4]
-
Additive Effects: The addition of copper salts has been shown to sometimes improve the efficiency of Suzuki-Miyaura couplings involving 2-pyridylboronates.[6]
-
Alternative Coupling Partners: Consider using alternative 2-pyridyl nucleophiles that may be more stable or less prone to catalyst inhibition.
-
Issue 4: Lack of Regioselectivity in Directed ortho-Metalation (DoM)
-
Question: I am attempting a directed lithiation of a substituted pyridine, but I am getting a mixture of isomers or addition products. How can I achieve better regioselectivity?
-
Answer: Directed ortho-metalation is a powerful tool, but its success depends on the directing group's ability to chelate the lithium reagent and direct deprotonation to the adjacent position. Competition between different acidic protons and nucleophilic addition of the organolithium reagent to the pyridine ring are common side reactions.[7][8]
Troubleshooting Steps:
-
Choice of Base: For sterically hindered or sensitive substrates, use a non-nucleophilic, hindered base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to minimize nucleophilic addition.[7]
-
Solvent and Additives: The choice of solvent (e.g., THF, Et2O) and the use of additives like TMEDA can significantly influence the aggregation state and reactivity of the organolithium reagent, thereby affecting regioselectivity.[8][9]
-
Temperature Control: Perform the lithiation at low temperatures (e.g., -78 °C) to suppress side reactions.[7]
-
Directing Group Power: The effectiveness of the directing metalating group (DMG) is crucial. Stronger DMGs will lead to higher regioselectivity.
-
FAQs
-
Q1: Why is the direct C-H functionalization of pyridine so challenging?
-
A1: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it inherently unreactive towards many C-H activation methods that are effective for electron-rich arenes.[3][10] Furthermore, the nitrogen's lone pair can coordinate with and deactivate transition metal catalysts.[5][10]
-
-
Q2: How can I achieve functionalization at the C3 (meta) position of pyridine?
-
A2: C3-functionalization is a significant challenge due to the electronic properties of the pyridine ring.[3] Successful strategies often involve:
-
Electrophilic Aromatic Substitution: This naturally favors the C3 position, but often requires harsh conditions.[1]
-
Directed ortho-Metalation: Using a directing group at C2 or C4 can direct metalation and subsequent functionalization to C3.
-
Dearomatization-Rearomatization: Strategies like the use of Zincke imine intermediates allow for mild and highly regioselective C3-halogenation and other functionalizations.[1][3]
-
Transition Metal Catalysis: Some iridium-catalyzed C-H alkylations have shown unusual meta-selectivity.[10]
-
-
-
Q3: What is the role of pyridine N-oxide in regioselective functionalization?
-
A3: Pyridine N-oxide is a versatile intermediate. The N-oxide group is electron-donating, which activates the pyridine ring towards electrophilic substitution, particularly at the C4 position.[2] It also facilitates some metal-catalyzed C-H functionalization reactions.[10] After the desired functionalization, the N-oxide can be easily deoxygenated to regenerate the pyridine.[2]
-
-
Q4: What is the Minisci reaction and what is its typical regioselectivity?
-
A4: The Minisci reaction is a radical substitution reaction that is particularly effective for functionalizing electron-deficient heterocycles like pyridine.[11] It involves the addition of a nucleophilic radical to the protonated pyridine ring.[11] The reaction typically shows a strong preference for the C2 and C4 positions, as these are the most electrophilic sites on the pyridinium ion.[11]
-
Data Presentation
Table 1: Regioselectivity in Selected Pyridine Functionalization Reactions
| Reaction Type | Substrate | Reagents/Conditions | Major Product(s) | Ratio (approx.) | Yield (%) | Reference |
| Electrophilic Halogenation | Pyridine | Br2, oleum, 130 °C | 3-Bromopyridine | - | 90 | [General Knowledge] |
| Nitration | Pyridine | KNO3, H2SO4, 300 °C | 3-Nitropyridine | - | 22 | [General Knowledge] |
| SNAr | 2,4-Dichloropyridine | PhB(OH)2, Pd(PEPPSI)(IPr), KI, NaOAc, PEG400 | C4-arylation | >99:1 (C4:C2) | - | [12] |
| Cross-Coupling (Suzuki) | 2,4-Dibromopyridine | ArB(OH)2, Pd(PPh3)4, TlOH | 2-Aryl-4-bromopyridine | High C2 selectivity | Good | [13] |
| Cross-Coupling (Suzuki) | 2,4-Dibromopyridine | ArB(OH)2, Pd(OAc)2, PPh3 (low ratio) | 4-Aryl-2-bromopyridine | up to 13:1 (C4:C2) | - | [14] |
| Directed Lithiation | 3-(2-methyloxetan-2-yl)pyridine | n-BuLi, TMEDA, -78 °C then C2Cl6 | 4-Chloro-3-(2-methyloxetan-2-yl)pyridine | 3:1 (C4:C2) | 61 (total) | [8] |
| C-H Borylation | Pyridine | B2pin2, [Ir(cod)OMe]2, dtbpy | 3-Borylpyridine & 4-Borylpyridine | 1:1.3 | 75 | [General Knowledge] |
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination via Pyridine N-Oxide [1]
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Addition of Base: Add 2,6-lutidine (1.2 equiv) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl3, 1.1 equiv) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with water or ice. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Pyridine N-Oxide Formation [2]
-
Mixing: In a suitable flask, stir the pyridine substrate.
-
Addition of Peracid: Add 40% peracetic acid (1.50 moles per mole of pyridine) at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
Stirring: After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Isolation: To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.
-
Purification: Distill the residue under high vacuum (e.g., 1 mm Hg). The product will be collected at 100–105°C/1mm as a colorless solid.
-
Safety Note: Reactions involving peracids are potentially explosive. Handle with extreme care and use appropriate safety precautions.
-
Visualizations
Caption: Electronic properties of the pyridine ring influencing its reactivity.
Caption: Decision workflow for selecting a regioselective pyridine functionalization strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC03766A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. air.unimi.it [air.unimi.it]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Solubility for Reactions in Aqueous Media
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve challenges related to poor reactant solubility in aqueous media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments in a question-and-answer format.
Q1: My organic starting material is precipitating out of the aqueous reaction mixture. What can I do?
A1: Precipitation indicates that the concentration of your starting material has exceeded its solubility in the aqueous medium. Here are several strategies to address this:
-
pH Adjustment: If your compound has ionizable groups (e.g., carboxylic acids, amines), adjusting the pH of the solution can significantly increase its solubility. For acidic compounds, increasing the pH will deprotonate them, forming a more soluble salt. For basic compounds, decreasing the pH will lead to protonation and enhanced solubility.
-
Introduce a Co-solvent: Adding a water-miscible organic solvent can reduce the overall polarity of the solvent system, which can help solubilize non-polar compounds.[1] Common co-solvents include ethanol, methanol, dimethyl sulfoxide (DMSO), and polyethylene glycol (PEG).[1]
-
Increase Temperature: For many solids, solubility increases with temperature. Gently warming the reaction mixture may help dissolve the precipitate. However, be cautious as elevated temperatures can also lead to degradation of your compound.
-
Particle Size Reduction: Decreasing the particle size of a solid starting material increases its surface area, which can enhance the dissolution rate. This can be achieved through mechanical grinding or sonication.
Q2: The reaction is sluggish or incomplete, even though the starting material appears to be dissolved. Could this be a solubility issue?
A2: Yes, even if you don't see visible precipitation, the concentration of the dissolved reactant might be too low to sustain an efficient reaction rate. In this scenario, you should consider the same solubility enhancement techniques mentioned in Q1 (pH adjustment, co-solvents, temperature). Additionally, you can explore the use of surfactants or phase-transfer catalysts.
Q3: I've tried adding a co-solvent, but now I'm observing byproducts or a change in reaction kinetics. What's happening?
A3: Co-solvents can alter the reaction environment in several ways, potentially affecting reaction rates and selectivity. The change in solvent polarity can stabilize or destabilize transition states, favoring different reaction pathways. It is crucial to screen a variety of co-solvents and their concentrations to find a system that enhances solubility without negatively impacting the reaction outcome.
Q4: My reaction involves two immiscible phases (aqueous and organic). How can I facilitate the reaction between reactants in different phases?
A4: This is a classic scenario for using a phase-transfer catalyst (PTC) . A PTC is a substance that facilitates the migration of a reactant from one phase to another where the reaction occurs.[2] Ionic reactants, which are often soluble in the aqueous phase but insoluble in the organic phase, can be transported to the organic phase by the PTC.[2] This accelerates the reaction rate and can lead to higher yields and fewer byproducts.[2]
Frequently Asked Questions (FAQs)
Q1: What are co-solvents and how do they work?
A1: Co-solvents are organic solvents that are miscible with water and are added to an aqueous solution to increase the solubility of poorly soluble compounds.[1] They work by reducing the overall polarity of the solvent system, making it a more favorable environment for non-polar or hydrophobic molecules to dissolve.[1] Common examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]
Q2: What are surfactants and how do they improve solubility?
A2: Surfactants are amphiphilic molecules, meaning they have both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. In aqueous solutions, above a certain concentration called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Poorly soluble organic compounds can be encapsulated within this hydrophobic core, effectively "dissolving" them in the aqueous phase in a process called micellar solubilization.
Q3: What are cyclodextrins and how do they function as solubilizing agents?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[3] They can encapsulate poorly water-soluble "guest" molecules within their cavity, forming an inclusion complex.[3] This complex has a hydrophilic exterior, which allows it to dissolve in water, thereby increasing the apparent solubility of the guest molecule.[3]
Q4: When should I consider using a phase-transfer catalyst?
A4: Phase-transfer catalysis is particularly useful for reactions where you have two immiscible liquid phases (e.g., an aqueous phase and an organic phase) and the reactants are primarily soluble in different phases.[2] A PTC helps to shuttle one of the reactants across the phase boundary, allowing the reaction to proceed at a much faster rate.[2]
Q5: How do I choose the right solubility enhancement technique?
A5: The choice of method depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the reaction conditions (e.g., temperature, pH), and the desired final product characteristics. A systematic approach, often starting with simple methods like pH adjustment and moving to more complex techniques like using co-solvents, surfactants, or cyclodextrins, is recommended. The decision tree in the visualization section below provides a general guide for selecting an appropriate method.
Data Presentation
The following tables summarize quantitative data on the solubility enhancement of common non-steroidal anti-inflammatory drugs (NSAIDs) using different techniques.
Table 1: Solubility Enhancement of Celecoxib in Various Media
| Method | Medium | Solubility (µg/mL) | Fold Increase |
| Baseline | Water | ~3 | - |
| Co-solvent | PEG 400 | 414,804 | ~138,268 |
| Ethanol | 63,346 | ~21,115 | |
| Surfactant | Cremophor RH40 | 1434.7 | ~478 |
| Labrasol | 1024.1 | ~341 | |
| Cyclodextrin | β-Cyclodextrin (1:1 complex) | - | Significant |
| Hydroxypropyl-β-cyclodextrin (1:3 complex) | - | 21-fold increase in dissolution rate |
Note: Direct solubility values for cyclodextrin complexes can vary based on complexation efficiency and experimental conditions. The data for HPβCD shows a significant increase in the dissolution rate, which is a key indicator of improved bioavailability.
Table 2: Solubility Enhancement of Naproxen in Various Media
| Method | Medium | Solubility (mmol/g of polymer) | Apparent Inclusion Constant (Kincl, L·mol⁻¹) |
| Baseline | Water | Very low | - |
| Cyclodextrin | Epichlorohydrin-β-cyclodextrin polymer | 0.28 | 4300 ± 100 |
| Co-solvent | PEG 600 + Ethanol (0.9 + 0.1) | - | - |
| Pure Ethanol | - | - | |
| Surfactant | Sodium Dodecyl Sulfate (SDS) | - | - |
Note: The solubility of naproxen is significantly enhanced in the presence of a cyclodextrin polymer.[2] In co-solvent systems, the maximum solubility was observed in a PEG 600 and ethanol mixture.[4] Surfactants also increase the release rate of naproxen from formulations.[5]
Experimental Protocols
Protocol 1: Preliminary Solubility Screening
This protocol provides a general method for quickly assessing the solubility of a new compound in different solvent systems.
Materials:
-
Compound of interest
-
Selection of solvents (e.g., water, ethanol, DMSO, PEG 400)
-
Small glass vials with screw caps
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Methodology:
-
Prepare a series of vials, each containing a small, accurately weighed amount of your compound (e.g., 1-5 mg).
-
To each vial, add a known volume of a different solvent or solvent mixture (e.g., 1 mL).
-
Cap the vials tightly and vortex for 1-2 minutes.
-
Visually inspect each vial for undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration.
-
If solid remains, continue to add small, known volumes of the solvent, vortexing after each addition, until the solid dissolves. Record the total volume of solvent added.
-
For a more quantitative assessment, prepare saturated solutions by adding an excess of the compound to each solvent system.
-
Equilibrate the saturated solutions by shaking or rotating at a constant temperature for 24-48 hours.
-
Centrifuge or filter the solutions to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).[6]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Co-precipitation Method)
This protocol describes a common method for preparing solid inclusion complexes of a poorly soluble drug with a cyclodextrin.[7]
Materials:
-
Poorly soluble drug ("guest")
-
Cyclodextrin ("host," e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Distilled water
-
Organic solvent in which the drug is soluble (e.g., ethanol, acetone)
-
Magnetic stirrer and stir bar
-
Beakers
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum oven
Methodology:
-
Dissolve the cyclodextrin in distilled water with stirring. Gentle heating may be required to aid dissolution.
-
In a separate beaker, dissolve the poorly soluble drug in a minimal amount of a suitable organic solvent.
-
Slowly add the drug solution dropwise to the stirring cyclodextrin solution.
-
Continue stirring the mixture for a specified period (e.g., 24-48 hours) at a constant temperature to allow for complex formation. A precipitate of the inclusion complex should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold distilled water or the organic solvent used to remove any uncomplexed drug or cyclodextrin.
-
Dry the resulting solid in a vacuum oven at a suitable temperature to obtain the powdered inclusion complex.
-
Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its formation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to improving solubility.
Caption: A decision tree for selecting a suitable solubility enhancement strategy.
Caption: Mechanism of micellar solubilization of a hydrophobic drug by surfactants.
References
- 1. Dataviz Contrast: Check APCA contrast for two colours [datavizcontrast.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of Polymers, Surfactants, and Other Excipients on Naproxen Sodium Release from Matrices Prepared and the Effect of These Additives on the Swelling Rate of the Tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
analytical methods for 2-(Trifluoromethyl)nicotinonitrile characterization
An Objective Guide to Analytical Methods for the Characterization of 2-(Trifluoromethyl)nicotinonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides a comparative overview of key analytical methods for the structural elucidation and quantification of this compound, a fluorinated heterocyclic compound of interest in medicinal and materials chemistry. While specific performance data for this compound is not extensively published, this document outlines standard methodologies and presents illustrative data based on structurally related molecules to guide analytical method development and validation.
Spectroscopic and Chromatographic Techniques: A Comparative Analysis
The characterization of this compound relies on a suite of analytical techniques, each providing unique and complementary information. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's connectivity and environment.
Experimental Protocol (General)
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a standard single-pulse experiment. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire spectra with a spectral width appropriate for trifluoromethyl groups (around -60 to -70 ppm relative to CFCl₃). Proton decoupling may be used to simplify the spectrum.
Expected Spectral Data:
Based on related structures, the ¹H NMR spectrum is expected to show three aromatic protons with complex splitting patterns. The ¹³C NMR will display signals for each of the seven unique carbon atoms, with the carbon of the CF₃ group showing a characteristic quartet due to coupling with the fluorine atoms. The ¹⁹F NMR will exhibit a singlet for the CF₃ group.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for assessing the purity of this compound and identifying any related impurities.
Experimental Protocol (General)
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC System:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm x 0.25 µm.
-
Inlet: Split/splitless injector at 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10-20 °C/min to 300 °C.
-
Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.
-
-
MS System:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for the quantitative analysis of this compound, offering high precision and accuracy. A reversed-phase method with UV detection is commonly employed.
Experimental Protocol (General)
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid, such as 0.1% trifluoroacetic acid or formic acid, to improve peak shape). A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the analyte (e.g., ~254 nm).
-
Quantification: An external standard calibration curve is constructed by analyzing a series of standards of known concentrations.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, this technique can confirm the presence of the nitrile (C≡N) group, the trifluoromethyl (CF₃) group, and the aromatic pyridine ring.
Experimental Protocol (General)
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent onto a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (4000-400 cm⁻¹).
Expected Absorption Bands:
-
C≡N stretch: A sharp, medium-intensity peak around 2220-2240 cm⁻¹.
-
C-F stretches: Strong, characteristic absorptions in the region of 1100-1350 cm⁻¹.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
-
Aromatic C-H stretches: Peaks above 3000 cm⁻¹.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantitative analysis of fluorinated aromatic compounds using the described methods. It is important to note that these values are illustrative and that method-specific validation is required for this compound.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (r²) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-UV | 0.01 - 0.5 µg/mL | 0.03 - 1.5 µg/mL | > 0.999 | 98 - 102% | < 2% |
| GC-MS | 0.1 - 5 ng/mL | 0.3 - 15 ng/mL | > 0.998 | 95 - 105% | < 5% |
| ¹⁹F qNMR | ~1-10 µg/mL | ~3-30 µg/mL | > 0.999 | 97 - 103% | < 3% |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the key analytical techniques.
Comparison of Analytical Methods
| Feature | NMR Spectroscopy | GC-MS | HPLC-UV | FTIR Spectroscopy |
| Primary Use | Structural Elucidation | Purity, Impurity ID | Quantification, Purity | Functional Group ID |
| Sample Throughput | Low to Medium | High | High | High |
| Quantitative Capability | Good (qNMR) | Excellent | Excellent | Limited/Semi-quantitative |
| Sensitivity | Moderate | High | High | Low |
| Destructive? | No | Yes | Yes (sample consumed) | No (typically) |
| Instrumentation Cost | High | Medium to High | Medium | Low to Medium |
| Key Advantage | Unambiguous structure determination | High sensitivity and separation for volatile compounds | Robust and precise quantification | Fast and simple confirmation of functional groups |
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. NMR spectroscopy is indispensable for definitive structural confirmation. For routine quality control and quantification, a validated HPLC-UV method is the industry standard, offering excellent accuracy and precision. GC-MS serves as a powerful tool for identifying volatile impurities, and FTIR provides rapid confirmation of key functional groups. While this guide provides a framework based on established principles and data from analogous compounds, it is crucial for researchers to develop and validate specific methods for this compound to ensure the reliability and accuracy of their results.
Comparative Guide: HPLC-UV Method for Purity Analysis of 2-(Trifluoromethyl)nicotinonitrile
This guide provides a comprehensive comparison of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the purity analysis of 2-(Trifluoromethyl)nicotinonitrile against alternative analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons and supporting experimental data.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is critical as impurities can affect reaction yields, toxicity, and the efficacy of the final product. Therefore, a robust and validated analytical method for determining its purity is essential for quality control in a research and manufacturing setting.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and thermally sensitive compounds. When coupled with a UV detector, it provides a sensitive and accurate method for quantifying the purity of compounds like this compound and detecting potential impurities. This guide outlines a typical reversed-phase HPLC-UV method for this purpose and compares its performance characteristics with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Experimental Protocols
A detailed methodology for a representative HPLC-UV analysis is provided below. This protocol is intended as a starting point and may require optimization based on specific laboratory instrumentation and requirements. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure the reliability of the results.[1][2][3]
HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program: Start with 30% ACN, increase to 70% ACN over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution using the this compound batch to be tested.
-
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the HPLC-UV method compared to alternative analytical techniques for purity analysis.
| Parameter | HPLC-UV | Quantitative NMR (qNMR) | HPLC-MS |
| Purity Range | 98.0 - 102.0% | 95.0 - 105.0% | 98.0 - 102.0% |
| Precision (%RSD) | < 1.5% | < 2.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | ~0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.3% | ~0.003% |
| Specificity | High (with proper method development) | High (provides structural information) | Very High (mass-to-charge ratio) |
| Instrumentation Cost | Moderate | High | High |
| Analysis Time per Sample | ~15-20 minutes | ~10-15 minutes | ~15-20 minutes |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purity analysis of this compound using the described HPLC-UV method.
Caption: Workflow for HPLC-UV Purity Analysis.
Comparison with Alternatives
HPLC-UV: This method is robust, reliable, and provides excellent quantitative results for purity determination.[2] It is the most common technique used in quality control laboratories due to its balance of performance and cost. The specificity is generally high, though it can be limited if an impurity co-elutes and has a similar UV spectrum to the main compound.
Quantitative NMR (qNMR): qNMR is a primary analytical method that does not require a reference standard of the analyte for quantification.[4] It provides structural information which can be invaluable for identifying unknown impurities. However, its sensitivity is lower compared to HPLC-based methods, making it less suitable for detecting trace-level impurities. The instrumentation is also more expensive and requires specialized expertise.
HPLC-MS: Coupling HPLC with a mass spectrometer provides the highest level of specificity by separating compounds based on their retention time and mass-to-charge ratio.[2] This is particularly useful for identifying and quantifying unknown impurities. The sensitivity of HPLC-MS is also significantly higher than HPLC-UV. The main drawbacks are the higher cost of instrumentation and the complexity of method development and data analysis.
Conclusion
The described reversed-phase HPLC-UV method offers a reliable and precise approach for the purity validation of this compound. It demonstrates good accuracy, precision, and sensitivity for its intended purpose in a quality control environment. While alternative methods like qNMR and HPLC-MS provide additional structural information and higher sensitivity, HPLC-UV remains the industry standard due to its robustness, ease of use, and cost-effectiveness for routine purity analysis. The choice of analytical method will ultimately depend on the specific requirements of the analysis, such as the need for impurity identification or the analysis of trace-level components.
References
A Comparative Guide to the GC-MS Analysis of 2-(Trifluoromethyl)nicotinonitrile Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the characterization of reaction products derived from 2-(Trifluoromethyl)nicotinonitrile. The objective is to furnish researchers, scientists, and drug development professionals with the necessary information to select the most appropriate analytical methodology for their specific needs, supported by experimental data and detailed protocols.
Introduction to the Analysis of this compound Reactions
This compound is a versatile starting material in the synthesis of various heterocyclic compounds, owing to the presence of three key functional groups: a trifluoromethyl group, a nitrile group, and a pyridine ring. Chemical transformations of this molecule can target the nitrile functionality, the aromatic ring, or the trifluoromethyl group, leading to a diverse range of products with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical techniques are paramount for monitoring reaction progress, identifying products and byproducts, and ensuring the purity of the synthesized compounds.
This guide will focus on the analysis of two primary reaction pathways of this compound:
-
Hydrolysis of the nitrile group to form 2-(Trifluoromethyl)nicotinic acid.
-
Reduction of the nitrile group to yield (2-(Trifluoromethyl)pyridin-3-yl)methanamine.
We will compare the performance of GC-MS for the analysis of these products against High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Pathways of this compound
The following diagram illustrates the two principal reaction pathways discussed in this guide.
A Comparative Guide to the Quantitative Analysis of 2-(Trifluoromethyl)nicotinonitrile: qNMR vs. Chromatographic Methods
In the landscape of pharmaceutical and chemical research, the accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. 2-(Trifluoromethyl)nicotinonitrile is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and concentration must be rigorously controlled to ensure the quality and efficacy of the final products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the assay of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical compounds without requiring a specific reference standard of the analyte itself.[1] Unlike chromatographic methods that rely on the response factor of a compound relative to a standard, qNMR provides a direct measurement based on the fundamental relationship between the NMR signal integral and the number of atomic nuclei.[2]
This guide will delve into the experimental protocols for each technique, present a comparative analysis of their performance based on key validation parameters, and provide visual workflows to aid in the selection of the most suitable method for a given analytical challenge.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on various factors, including the required accuracy and precision, the presence of impurities, sample throughput needs, and the availability of reference standards. The following table summarizes the key performance parameters of qNMR, HPLC, and GC-MS for this application.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Direct proportionality of signal integral to the number of nuclei. | Differential partitioning between a stationary and a mobile phase. | Separation based on volatility and partitioning, with mass-based detection. |
| Primary/Secondary Method | Primary ratio method (with a certified internal standard).[3] | Secondary method (requires a specific reference standard of the analyte).[4] | Secondary method (requires a specific reference standard of the analyte). |
| Selectivity | Excellent for structural confirmation. Can be limited by signal overlap.[3] | High selectivity for separating structurally similar compounds. | Very high selectivity, especially with mass spectrometric detection. |
| Sensitivity (LOD/LOQ) | Generally lower than chromatographic methods. LOD: ~1.5 mg/mL, LOQ: ~5 mg/mL.[5] | High sensitivity. LOD: ~0.03 µg/mL, LOQ: ~0.1 µg/mL.[5] | Very high sensitivity, especially in SIM mode. LOD: <1 ng/mL.[6] |
| Accuracy (% Recovery) | High accuracy (typically 98-102%).[5] | Good accuracy (typically 95-105%).[7] | Good accuracy (typically 90-110%). |
| Precision (%RSD) | High precision (< 1% RSD).[5] | High precision (< 2% RSD).[7] | Good precision (< 5% RSD). |
| Linearity (R²) | Excellent (R² > 0.999).[5] | Excellent (R² > 0.998).[7] | Good (R² > 0.995).[6] |
| Sample Throughput | Lower throughput, suitable for method validation and reference standard certification.[3] | High throughput with autosamplers, suitable for routine QC.[3] | Moderate to high throughput, depending on sample preparation. |
| Method Development Time | Relatively fast, as no extensive optimization of separation is needed.[4] | Can be time-consuming, requiring optimization of column, mobile phase, and gradient.[3] | Can be time-consuming, requiring optimization of temperature program and potential derivatization. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are representative protocols for the quantification of this compound using qNMR, HPLC, and GC-MS.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
Given the presence of a trifluoromethyl group in the analyte, ¹⁹F qNMR is a highly specific and advantageous technique, as the ¹⁹F NMR spectrum is often simpler with less signal overlap compared to ¹H NMR.
Materials and Equipment:
-
Analyte: this compound
-
Internal Standard: 4-Fluoroanisole (≥99.5% purity)[1]
-
Deuterated Solvent: Acetone-d₆
-
NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe
-
Analytical Balance: Accurate to at least 0.01 mg
-
High-Precision 5 mm NMR Tubes
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 15 mg of 4-Fluoroanisole (internal standard) into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Acetone-d₆.
-
Vortex the vial until the sample and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Sequence: zg (simple 90° pulse)
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of both analyte and standard signals)
-
Number of Scans (NS): 16
-
Acquisition Time (AQ): 2 seconds
-
Temperature: 298 K
Data Processing and Calculation:
-
Apply Fourier transformation to the acquired FID.
-
Phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte (CF₃ group) and the internal standard (F group).
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd (%)
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal (analyte = 3, standard = 1)
-
MW = Molecular weight
-
m = mass
-
Puritystd = Certified purity of the internal standard
-
Workflow for qNMR Analysis:
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a standard approach for the quantification of small organic molecules like this compound.
Materials and Equipment:
-
HPLC System: With a quaternary pump, autosampler, column oven, and UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard: Certified this compound
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-1 min: 30% B
-
1-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution (50 µg/mL): Accurately weigh ~12.5 mg of the sample into a 250 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
Workflow for HPLC Analysis:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds.
Materials and Equipment:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole)
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Solvent: Dichloromethane
-
Reference Standard: Certified this compound
GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial: 60 °C, hold for 2 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions (e.g., m/z 172, 153, 126)
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Sample Solution (5 µg/mL): Accurately weigh ~5 mg of the sample into a 1 L volumetric flask. Dissolve and dilute to volume with dichloromethane.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of a selected ion of the reference standard against its concentration.
-
Determine the concentration of the analyte in the sample solution from the calibration curve.
-
Calculate the purity of the sample.
Logical Relationship for Method Selection:
Conclusion
The choice between qNMR, HPLC, and GC-MS for the assay of this compound is dictated by the specific analytical requirements.
-
qNMR stands out as a primary method that provides high accuracy and precision without the need for a specific reference standard of the analyte, making it ideal for the certification of reference materials and for use in early-stage development when such standards may be unavailable.[4]
-
HPLC is a robust and versatile technique with high sensitivity and is well-suited for routine quality control in a high-throughput environment, particularly for analyzing potential non-volatile impurities.[3]
-
GC-MS offers unparalleled sensitivity and selectivity, making it the method of choice for trace-level analysis and for identifying unknown volatile impurities.
By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision to ensure the quality and integrity of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. acgpubs.org [acgpubs.org]
- 6. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-(Trifluoromethyl)nicotinonitrile and 2-Chloronicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2-(Trifluoromethyl)nicotinonitrile and 2-chloronicotinonitrile, two key heterocyclic building blocks in medicinal chemistry and materials science. Understanding the distinct reactivity profiles of these molecules is crucial for designing efficient synthetic routes and developing novel compounds with desired properties. This document summarizes their performance in key organic reactions, supported by experimental data, detailed protocols, and mechanistic visualizations.
Executive Summary
The reactivity of the pyridine ring in both this compound and 2-chloronicotinonitrile is significantly influenced by the nature of the substituent at the 2-position. The trifluoromethyl group (-CF₃) in this compound is a potent electron-withdrawing group, primarily through a strong inductive effect. This electronic characteristic renders the pyridine ring more electrophilic and thus more susceptible to nucleophilic attack compared to 2-chloronicotinonitrile. Conversely, the chloro-substituent in 2-chloronicotinonitrile, while also electron-withdrawing, is a better leaving group in palladium-catalyzed cross-coupling reactions. This guide will delve into a comparative analysis of their reactivity in nucleophilic aromatic substitution (SNAг), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions.
Quantitative Comparison of Reactivity
The following table summarizes the key differences in reactivity between the two compounds based on available experimental data and established principles of organic chemistry.
| Reaction Type | This compound | 2-Chloronicotinonitrile | Key Reactivity Difference |
| Nucleophilic Aromatic Substitution (SNAr) | Generally higher reactivity | Moderate reactivity | The strong electron-withdrawing -CF₃ group significantly activates the pyridine ring for nucleophilic attack, leading to faster reaction rates and often higher yields. |
| Suzuki-Miyaura Coupling | Can act as the coupling partner | Acts as the electrophilic partner | The C-Cl bond in 2-chloronicotinonitrile is readily cleaved in the oxidative addition step of the catalytic cycle. The C-CF₃ bond is generally unreactive under these conditions. |
| Buchwald-Hartwig Amination | Less commonly used as the electrophile | Common electrophilic partner | Similar to Suzuki-Miyaura coupling, the C-Cl bond is the reactive site for oxidative addition by the palladium catalyst. |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity in SNAr is largely governed by the electronic properties of the substituents on the ring.
General Reaction Scheme:
Caption: General workflow for the SNAr reaction.
Reactivity Comparison:
The trifluoromethyl group is one of the strongest electron-withdrawing groups, significantly more so than a chloro substituent. This potent inductive effect of the -CF₃ group in this compound makes the carbon atom at the 2-position highly electrophilic and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, this compound is expected to exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to 2-chloronicotinonitrile.
While direct kinetic comparisons are scarce in the literature, studies on analogous systems consistently demonstrate the superior activating effect of the -CF₃ group in SNAr reactions.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: To a solution of the 2-substituted nicotinonitrile (1.0 equiv.) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile) is added the nucleophile (1.0-1.5 equiv.) and a base (e.g., K₂CO₃, NaH, or Et₃N, 1.5-3.0 equiv.).
-
Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophilicity of the attacking species and the reactivity of the substrate.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, typically between an organoboron compound and an organic halide or triflate.
General Reaction Scheme:
Caption: Key components of the Suzuki-Miyaura coupling reaction.
Reactivity Comparison:
In Suzuki-Miyaura coupling, 2-chloronicotinonitrile serves as the electrophilic partner, where the carbon-chlorine bond undergoes oxidative addition to the palladium(0) catalyst. The C-Cl bond is sufficiently reactive for this transformation, especially with the use of appropriate ligands.
Conversely, the carbon-trifluoromethyl bond in this compound is exceptionally strong and generally inert under typical Suzuki-Miyaura conditions. Therefore, this compound is not a suitable electrophilic partner in this reaction. However, it could potentially be used as the organoboron component if converted to a boronic acid or ester derivative, with the trifluoromethyl group acting as a directing or modifying group.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloronicotinonitrile
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-chloronicotinonitrile (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, reacting an aryl halide or triflate with an amine.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Reactivity Comparison:
Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination relies on the oxidative addition of the aryl halide to the palladium catalyst. Therefore, 2-chloronicotinonitrile is a suitable substrate for this reaction, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.
Due to the strength of the C-CF₃ bond, this compound is not a viable electrophilic partner in the Buchwald-Hartwig amination under standard conditions.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloronicotinonitrile
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 equiv.).
-
Reagent Addition: Add 2-chloronicotinonitrile (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C.
-
Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture, filter through a pad of celite, and concentrate the filtrate. The residue is then purified by column chromatography.
Conclusion
The choice between this compound and 2-chloronicotinonitrile in a synthetic campaign is dictated by the desired transformation. For reactions requiring a highly activated electrophilic pyridine ring, such as nucleophilic aromatic substitution, this compound is the superior choice due to the powerful electron-withdrawing nature of the trifluoromethyl group. In contrast, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, 2-chloronicotinonitrile is the appropriate substrate, as the carbon-chlorine bond readily participates in the crucial oxidative addition step of the catalytic cycles. This guide provides the foundational knowledge and practical protocols to enable researchers to make informed decisions in the application of these valuable synthetic building blocks.
A Comparative Analysis of Trifluoromethylated Nicotinonitrile Isomers for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the four isomers of trifluoromethylated nicotinonitrile: 2-, 4-, 5-, and 6-(trifluoromethyl)nicotinonitrile. This document compiles available data on their synthesis, physicochemical properties, and spectral characteristics to aid in their application in medicinal chemistry and drug design.
The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Nicotinonitrile derivatives are also recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[3] The positional isomerism of the trifluoromethyl group on the nicotinonitrile scaffold can significantly influence the molecule's electronic properties, reactivity, and ultimately, its biological activity. This guide provides a side-by-side comparison of the key characteristics of these four isomers to facilitate informed decisions in the synthesis and development of novel therapeutics.
Physicochemical and Spectroscopic Properties
A summary of the available physicochemical and spectroscopic data for the trifluoromethylated nicotinonitrile isomers is presented below. Consistent experimental conditions are crucial for direct comparison, and the data has been compiled from various sources.
| Property | 2-(Trifluoromethyl)nicotinonitrile | 4-(Trifluoromethyl)nicotinonitrile | 5-(Trifluoromethyl)nicotinonitrile | 6-(Trifluoromethyl)nicotinonitrile |
| CAS Number | 870066-15-2 | 13600-43-6 | 951624-83-2 | 216431-85-5 |
| Molecular Formula | C₇H₃F₃N₂ | C₇H₃F₃N₂ | C₇H₃F₃N₂ | C₇H₃F₃N₂ |
| Molecular Weight | 172.11 | 172.11 | 172.11 | 172.11 |
| Physical Form | Not specified | Yellow Liquid[4] | White to off-white Solid[5] | Solid[6] |
| Melting Point (°C) | Not specified | Not specified | 46-47[5] | 37-41[6] |
| Boiling Point (°C) | 208.3 at 760 mmHg[7] | 75-77 at 15 mmHg[8] | 204.4 (Predicted)[5] | Not specified |
| Density (g/cm³) | 1.344[7] | Not specified | 1.37 (Predicted)[5] | Not specified |
| ¹H NMR (CDCl₃, δ ppm) | Not available | 9.11 (s, 1H), 9.03 (d, J=5.1 Hz, 1H), 7.72 (d, J=5.1 Hz, 1H) (in CD₃OD)[9] | Not available | Not available |
| ¹³C NMR (CDCl₃, δ ppm) | Not available | Not available | Not available | Not available |
| IR (cm⁻¹) | Not available | Not available | Not available | Not available |
| Mass Spectrum (m/z) | Not available | Not available | Not available | Not available |
Note: Direct comparative spectroscopic data under identical conditions is limited in the public domain. Researchers should perform their own analyses for a definitive comparison.
Synthesis and Experimental Protocols
The synthesis of trifluoromethylated nicotinonitrile isomers can be achieved through various synthetic routes. Below are generalized experimental protocols based on available literature.
General Synthesis of 4-(Trifluoromethyl)nicotinonitrile
One reported method involves the cyclization of 3-[(4,4,4-trifluoro-3-oxo-1-butenyl)amino]-2-propenenitrile.[9] Another approach is through the hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.[9]
Protocol via Hydrogenation:
-
To a 250 mL four-necked flask, add 2,6-dichloro-3-cyano-4-trifluoromethylpyridine (25g), ethanol (100g), and pyridine (21g).
-
Add a Ni-Fe/C bimetallic catalyst (0.75g).
-
Stir the mixture at 30°C under a normal pressure hydrogen atmosphere for 4 hours.
-
Monitor the reaction by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, filter the reaction mixture to recover the catalyst.
-
Remove ethanol and pyridine by heating to 95-100°C.
-
Extract the residue with toluene and remove the solvent to yield 4-(trifluoromethyl)nicotinonitrile.[9]
General synthesis workflow for trifluoromethylated nicotinonitrile isomers.
Biological Activity and In Vitro Assays
While direct comparative biological studies on these specific four isomers are not extensively reported, nicotinonitrile derivatives are known to exhibit a range of biological activities, including anticancer and kinase inhibitory effects.[8][10] The trifluoromethyl group is a key pharmacophore in many kinase inhibitors.[11]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with serial dilutions of the trifluoromethylated nicotinonitrile isomers (typically from 0.01 to 100 µM) and incubate for 48-72 hours.[12]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.[12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ values.
Kinase Inhibition Assay
This assay measures the ability of the compounds to inhibit the activity of a specific kinase (e.g., a tyrosine kinase).
Protocol (Luminescence-based):
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate.
-
Kinase Reaction: Add a reaction mixture containing the target kinase, a specific substrate, and ATP to initiate the reaction. Incubate for a defined period (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal proportional to the amount of remaining ATP.[1]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC₅₀ values.[1]
Workflow for the biological evaluation of trifluoromethylated nicotinonitrile isomers.
Signaling Pathways
The anticancer activity of many pyridine-based compounds, including nicotinonitriles, often involves the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK pathways. The trifluoromethyl group can enhance the binding of these inhibitors to the ATP-binding pocket of kinases within these pathways.
Potential signaling pathways targeted by trifluoromethylated nicotinonitrile isomers.
Conclusion
This guide provides a foundational comparison of 2-, 4-, 5-, and 6-(trifluoromethyl)nicotinonitrile isomers. While comprehensive, directly comparative data is still emerging, the information compiled herein on their synthesis, physicochemical properties, and potential biological activities serves as a valuable starting point for researchers in the field of drug discovery. Further studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these isomeric compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jelsciences.com [jelsciences.com]
- 4. promega.com [promega.com]
- 5. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 4-(Trifluoromethyl)nicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]
- 12. benchchem.com [benchchem.com]
Comparative Guide to the Synthetic Validation of 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the preparation of 2-(trifluoromethyl)nicotinonitrile, a key building block in the development of novel pharmaceuticals and agrochemicals. The inclusion of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and bioavailability of bioactive molecules. This document outlines and contrasts three primary synthetic strategies, offering detailed experimental protocols and performance data to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several distinct pathways. Below is a summary of three viable routes, each with its own set of advantages and challenges in terms of starting material availability, reaction conditions, and overall efficiency.
| Parameter | Route 1: Sandmeyer-Type Trifluoromethylation | Route 2: Cross-Coupling Trifluoromethylation | Route 3: Cyclocondensation Ring Synthesis |
| Starting Material | 2-Aminonicotinonitrile | 2-Chloronicotinonitrile | Ethyl 4,4,4-trifluoroacetoacetate & 3-Aminocrotononitrile |
| Key Reagents | tert-Butyl nitrite, Copper(I) iodide, Trifluoromethyltrimethylsilane (TMSCF₃) | Copper(I) iodide, 1,10-Phenanthroline, Potassium fluoride, Trimethyl borate, TMSCF₃ | Phosphoric acid, Methanol |
| Solvent | Acetonitrile | Dimethyl sulfoxide (DMSO) | Methanol |
| Reaction Temperature | 0 °C to room temperature | 60 °C | Reflux |
| Reaction Time | 4-6 hours | 12-18 hours | 24 hours |
| Reported Yield (Analogous) | 60-80% | 70-90% | 50-70% |
| Key Advantages | Utilizes a readily available starting material. Mild reaction conditions. | High potential yields. Good functional group tolerance. | Builds the core structure with the desired substituent in place. |
| Key Disadvantages | In-situ generation of diazonium salt can be sensitive. Potential for side reactions. | Requires a pre-functionalized (halogenated) starting material. Catalyst and ligand costs. | May require optimization for regioselectivity. Longer reaction time. |
Experimental Protocols
The following are detailed experimental methodologies for the three proposed synthetic routes. These protocols are based on established procedures for analogous transformations and may require optimization for the specific synthesis of this compound.
Route 1: Sandmeyer-Type Trifluoromethylation of 2-Aminonicotinonitrile
This method involves the diazotization of 2-aminonicotinonitrile followed by a copper-catalyzed trifluoromethylation.
Materials:
-
2-Aminonicotinonitrile
-
tert-Butyl nitrite
-
Copper(I) iodide (CuI)
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Acetonitrile (anhydrous)
-
Hydrofluoric acid-pyridine complex (70% HF)
Procedure:
-
In a dry three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-aminonicotinonitrile (1.0 eq) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tert-butyl nitrite (1.2 eq) to the stirred solution.
-
After 30 minutes, add hydrofluoric acid-pyridine complex (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
In a separate flask, prepare a solution of CuI (1.5 eq) and TMSCF₃ (1.5 eq) in anhydrous acetonitrile.
-
Add the copper-trifluoromethylsilane solution to the diazonium salt solution at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Route 2: Cross-Coupling Trifluoromethylation of 2-Chloronicotinonitrile
This route utilizes a copper-catalyzed cross-coupling reaction to introduce the trifluoromethyl group.
Materials:
-
2-Chloronicotinonitrile
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium fluoride (KF)
-
Trimethyl borate
-
Trifluoromethyltrimethylsilane (TMSCF₃)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 2-chloronicotinonitrile (1.0 eq), CuI (0.2 eq), 1,10-phenanthroline (0.2 eq), and potassium fluoride (3.0 eq).
-
Add anhydrous DMSO, followed by trimethyl borate (3.0 eq) and TMSCF₃ (3.0 eq).
-
Seal the tube and heat the reaction mixture at 60 °C for 12-18 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel.
Route 3: Cyclocondensation Ring Synthesis
This approach constructs the trifluoromethylated pyridine ring from acyclic precursors.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
3-Aminocrotononitrile
-
Phosphoric acid (85%)
-
Methanol
Procedure:
-
In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and 3-aminocrotononitrile (1.0 eq) in methanol.
-
Add a catalytic amount of phosphoric acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 24 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the resulting crude product by column chromatography.
Visualizations
Logical Workflow for Synthetic Route Selection
The choice of a synthetic route often depends on a variety of factors including the availability of starting materials, cost, and desired scale of production. The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic pathway.
Caption: Decision workflow for selecting a synthetic route.
General Reaction Scheme for Sandmeyer-Type Trifluoromethylation
This diagram outlines the key transformations in the Sandmeyer-type synthesis of this compound from 2-aminonicotinonitrile.
Caption: Sandmeyer-type trifluoromethylation pathway.
Comparative Analysis of the Biological Activity of 2-(Trifluoromethyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Anticancer and Antimicrobial Potential of Novel Synthetic Compounds
Derivatives of the 2-(trifluoromethyl)nicotinonitrile scaffold have emerged as a promising class of compounds in medicinal chemistry, exhibiting a range of biological activities. This guide provides a comparative overview of their anticancer and antimicrobial properties, supported by quantitative data from preclinical studies. Detailed experimental protocols for the key assays are also presented to aid in the replication and further investigation of these findings.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key enzymes and disruption of signaling pathways crucial for cancer cell growth and survival.
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. These values, collated from multiple studies, provide a quantitative measure of the cytotoxic potency of these compounds.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolo[4,5-d]pyrimidine Derivatives | ||||
| Compound 3b | C32 (Melanoma) | 24.4 | - | - |
| A375 (Melanoma) | 25.4 | - | - | |
| MCF-7/WT (Breast) | >100 | - | - | |
| DU145 (Prostate) | >100 | - | - | |
| 2-Phenylacrylonitrile Derivatives | ||||
| Compound 1g2a | HCT116 (Colon) | 0.0059 | Taxol | - |
| BEL-7402 (Liver) | 0.0078 | Taxol | - | |
| Nicotinonitrile Derivatives | ||||
| Compounds 11 and 12 | MCF-7 (Breast) | Promising activity | Doxorubicin | - |
| HepG2 (Liver) | Promising activity | Doxorubicin | - |
One study highlighted that a series of novel N-nicotinonitrile derivatives exhibited remarkable cytotoxic activity against MCF-7 and HepG2 cell lines, with compounds 11 and 12 showing promising anticancer activity comparable to the standard drug doxorubicin.[1] Another study on new 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives found that compound 3b showed the strongest cytotoxic effect against melanoma cancer cells (C32 and A375) with IC50 values of 24.4 µM and 25.4 µM, respectively.[2] Furthermore, a series of 2-phenylacrylonitrile derivatives were synthesized, and compound 1g2a demonstrated potent antiproliferative effects against a variety of cancer cell lines, with particularly strong activity against HCT116 and BEL-7402 cells.[3]
Antimicrobial Activity
In addition to their anticancer properties, certain derivatives of this compound have demonstrated notable antimicrobial activity against a range of bacterial and fungal pathogens.
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound ID/Series | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives | ||||
| Compound 7j | Gram-positive bacteria | 0.25 - 1 | Linezolid | 2 |
| Marine Streptomyces sp.S2A Metabolites | ||||
| Partially purified extract | Klebsiella pneumoniae | 31.25 | - | - |
| Staphylococcus epidermidis | 15.62 | - | - | |
| Staphylococcus aureus | 15.62 | - | - | |
| Bacillus cereus | 15.62 | - | - | |
| Escherichia coli | 15.62 | - | - | |
| Micrococcus luteus | 7.8 | - | - | |
| Bipolaris maydis | 62.5 | - | - | |
| Fusarium moniliforme | 15.62 | - | - |
A study on novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives revealed that compound 7j exhibited an 8-fold stronger inhibitory effect against gram-positive bacteria than the antibiotic linezolid, with a MIC value of 0.25 µg/mL.[4] In another investigation, partially purified volatile metabolites from Marine Streptomyces sp.S2A showed significant antimicrobial activity against a panel of bacteria and fungi, with the lowest MIC observed against Micrococcus luteus at 7.8 µg/mL.[5]
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of these compounds, detailed experimental methodologies for the key assays are provided below.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[6]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent like DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Signaling Pathways and Mechanism of Action
The anticancer effects of nicotinonitrile derivatives are often linked to their ability to interfere with critical cellular signaling pathways. While the precise mechanisms for many this compound derivatives are still under investigation, related compounds have been shown to target pathways such as the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in cancer.[9][10] Some nicotinic acetylcholine receptor (nAChR) subtypes have also been implicated in stimulating tumorigenic pathways like EGFR/ERK1/2 and PI3K/AKT.[11] For instance, tubulin polymerization is a known target for some anticancer agents, and certain 2-phenylacrylonitrile derivatives have shown excellent tubulin polymerization inhibitory activity.[3][12]
The diagram below illustrates a generalized signaling pathway that is often implicated in cancer and can be a target for anticancer drugs.
Caption: Hypothesized inhibition of cancer signaling pathways.
The workflow for a typical cytotoxicity assay is depicted in the following diagram.
Caption: Workflow of a standard MTT cytotoxicity assay.
References
- 1. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in targeting mTOR signaling pathway using small molecule inhibitors | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison with similar fluorinated heterocycles
A Spectroscopic Comparison of Fluorinated Pyridines
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity. Understanding the precise structural effects of fluorination is critical, and spectroscopic analysis provides the most direct insight. This guide offers an objective comparison of the key spectroscopic features of four common fluorinated pyridine isomers: 2-fluoropyridine, 3-fluoropyridine, 4-fluoropyridine, and 2,6-difluoropyridine. The supporting data is presented to aid in the identification and characterization of these important structural motifs.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry data for the selected fluorinated pyridines. These values highlight the diagnostic shifts and coupling constants that arise from the position and number of fluorine substituents on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | H-2 (δ, ppm) | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) |
| 2-Fluoropyridine | - | ~6.93 (ddd) | ~7.78 (ddd) | ~7.18 (ddd) | ~8.23 (ddd) |
| 3-Fluoropyridine | ~8.40 (m) | - | ~7.80 (m) | ~7.30 (m) | ~8.45 (m) |
| 4-Fluoropyridine | ~8.50 (dd) | ~7.00 (dd) | - | ~7.00 (dd) | ~8.50 (dd) |
| 2,6-Difluoropyridine | - | ~6.80 (dd) | ~7.85 (t) | ~6.80 (dd) | - |
Note: Chemical shifts (δ) are approximate and can vary with concentration and solvent. Multiplicities are indicated as d (doublet), t (triplet), ddd (doublet of doublet of doublets), and m (multiplet).
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | C-2 (δ, ppm, ¹JCF Hz) | C-3 (δ, ppm, nJCF Hz) | C-4 (δ, ppm, nJCF Hz) | C-5 (δ, ppm, nJCF Hz) | C-6 (δ, ppm, nJCF Hz) |
| 2-Fluoropyridine | ~163.0 (d, ~240) | ~110.0 (d, ~40) | ~148.0 (d, ~15) | ~122.0 (d, ~5) | ~150.0 (d, ~7) |
| 3-Fluoropyridine | ~140.0 (d, ~20) | ~158.0 (d, ~235) | ~125.0 (d, ~25) | ~123.0 (d, ~5) | ~147.0 (d, ~3) |
| 4-Fluoropyridine | ~151.0 (d, ~15) | ~110.0 (d, ~20) | ~167.0 (d, ~260) | ~110.0 (d, ~20) | ~151.0 (d, ~15) |
| 2,6-Difluoropyridine | ~163.5 (d, ~245) | ~108.0 (t, ~35) | ~145.0 (t, ~15) | ~108.0 (t, ~35) | ~163.5 (d, ~245) |
Note: Data presented as approximate chemical shift (δ) in ppm, multiplicity (d = doublet, t = triplet), and the corresponding C-F coupling constant (J) in Hz.
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃, referenced to CFCl₃)
| Compound | Chemical Shift (δ, ppm) |
| 2-Fluoropyridine | ~ -68.0[1] |
| 3-Fluoropyridine | ~ -125.0[2] |
| 4-Fluoropyridine | ~ -95.0 |
| 2,6-Difluoropyridine | ~ -69.0 |
Table 4: Mass Spectrometry (Electron Ionization) Data
| Compound | Molecular Formula | Molecular Weight | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) |
| 2-Fluoropyridine | C₅H₄FN | 97.09 | 97[3][4] | 70, 49 |
| 3-Fluoropyridine | C₅H₄FN | 97.09 | 97[5] | 70, 49 |
| 4-Fluoropyridine | C₅H₄FN | 97.09 | 97[6] | 70, 49 |
| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | 115[7] | 88, 69 |
Experimental Protocols
The data presented in this guide are consistent with those obtained using standard high-resolution spectroscopic techniques. Generalized protocols for these key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra of small organic molecules is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified fluorinated heterocycle in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is typically used. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer. Standard room temperature (e.g., 298 K) is used.
-
¹H NMR Acquisition: A standard single-pulse experiment is used. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, an acquisition time of 2-4 seconds, and a spectral width of approximately 16 ppm. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon (unless coupled to fluorine). A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. The spectral width is typically set to 200-220 ppm.
-
¹⁹F NMR Acquisition: A standard single-pulse experiment, often with proton decoupling, is performed. The spectral width can be large (e.g., ~250 ppm or more) to encompass the wide chemical shift range of organofluorine compounds.[8]
-
Data Processing: The raw data (Free Induction Decay - FID) is processed with a Fourier transform. Phase and baseline corrections are applied. The spectra are referenced to the internal standard (TMS) or external standard (CFCl₃).
Mass Spectrometry (MS)
The following protocol outlines the general procedure for obtaining electron ionization (EI) mass spectra for volatile small molecules like fluoropyridines:
-
Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9] This process ejects an electron from the molecule, creating a positively charged molecular ion (M⁺).[10]
-
Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading to fragmentation into smaller, characteristic charged ions and neutral radicals.[10]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector counts the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion. The most abundant ion is assigned a relative intensity of 100% and is known as the base peak.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the fluorinated heterocycles discussed.
Caption: Workflow for Spectroscopic Comparison of Fluorinated Pyridines.
References
- 1. spectrabase.com [spectrabase.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 2-Fluoropyridine [webbook.nist.gov]
- 4. 2-Fluoropyridine [webbook.nist.gov]
- 5. Pyridine, 3-fluoro- [webbook.nist.gov]
- 6. 4-Fluoropyridine | C5H4FN | CID 136504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,6-Difluoropyridine [webbook.nist.gov]
- 8. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Establishing a Reference Standard for 2-(Trifluoromethyl)nicotinonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceuticals and agrochemicals, the purity and characterization of building blocks are paramount. 2-(Trifluoromethyl)nicotinonitrile is a key intermediate in the development of various biologically active molecules. Establishing a well-characterized reference standard for this compound is crucial for ensuring the quality, reproducibility, and safety of the final products. This guide provides a comparative analysis of this compound with potential alternative starting materials, supported by available analytical data and detailed experimental protocols.
Comparison of Analytical Data
| Parameter | This compound | 2-Chloronicotinonitrile | 2-Cyanopyridine |
| Molecular Formula | C₇H₃F₃N₂ | C₆H₃ClN₂ | C₆H₄N₂ |
| Molecular Weight | 172.11 g/mol | 138.56 g/mol [1] | 104.11 g/mol [2] |
| Melting Point | Data not available | 107-108 °C[1] | 24-27 °C[3] |
| Boiling Point | Predicted: 186.4±35.0 °C[4] | 112 °C (1 torr)[1] | 225.5±13.0 °C[3] |
| Purity (typical) | ≥97% (Commercially available)[5] | ≥98% | ≥97%[3] |
| ¹H NMR | Expected complex aromatic signals | Aromatic signals | δ 8.74, 7.88, 7.75, 7.58 (CDCl₃)[6] |
| ¹³C NMR | Expected signals for aromatic carbons, nitrile, and CF₃ group | Data not readily available | Data not readily available |
| Mass Spectrum (m/z) | Expected M+ at 172 | M+ at 138 | M+ at 104[2] |
| IR Spectrum (cm⁻¹) | Expected ν(C≡N) ~2230, ν(C-F) ~1100-1300 | ν(C≡N) ~2230 | ν(C≡N) ~2230 |
| Elemental Analysis | C, 48.85%; H, 1.76%; F, 33.11%; N, 16.28% (Calculated) | C, 51.98%; H, 2.16%; N, 20.21% (Experimental)[7] | C, 69.22%; H, 3.87%; N, 26.91% (Calculated) |
Experimental Protocols
Accurate and reproducible analytical data are contingent on standardized experimental protocols. Below are detailed methodologies for key analytical techniques used in the characterization of nicotinonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and confirm the identity of the compound.
Instrumentation: 400 MHz NMR Spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shifts relative to TMS.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Analyze chemical shifts, coupling constants (especially ¹³C-¹⁹F coupling for trifluoromethylated compounds), and multiplicities to elucidate the structure.[8]
-
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of the compound and quantify any impurities.
Instrumentation: HPLC system with a UV detector.
Procedure:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or other suitable modifiers to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Quantification: Determine the area percentage of the main peak relative to the total peak area to assess purity. For quantitative analysis, a calibration curve should be prepared using a certified reference standard.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and identify volatile impurities.
Instrumentation: GC system coupled to a Mass Spectrometer.
Procedure:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 250 °C) to ensure elution of all components.
-
Injection: Split or splitless injection of the sample dissolved in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 40-400).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Compare the obtained spectrum with library spectra if available.[10][11]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FT-IR) Spectrometer.
Procedure:
-
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (for liquids), or use an ATR accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for key functional groups. For this compound, look for the nitrile (C≡N) stretch around 2230 cm⁻¹ and strong C-F stretching bands in the 1100-1300 cm⁻¹ region.[12]
Elemental Analysis
Objective: To determine the elemental composition of the compound.
Procedure:
-
A precisely weighed sample is combusted in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
The percentages of Carbon, Hydrogen, and Nitrogen are calculated and compared to the theoretical values for the proposed molecular formula.[7]
Workflow and Pathway Visualizations
To further clarify the process of establishing a reference standard and to visualize a potential application context, the following diagrams are provided.
Caption: Workflow for establishing a chemical reference standard.
Caption: A hypothetical signaling pathway illustrating a potential biological role.
References
- 1. 2-Chloronicotinonitrile(6602-54-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Pyridinecarbonitrile [webbook.nist.gov]
- 3. 2-cyanopyridine | CAS#:100-70-9 | Chemsrc [chemsrc.com]
- 4. 2-Trifluoromethyl-isonicotinonitrile | 916210-02-1 [chemicalbook.com]
- 5. This compound - CAS:870066-15-2 - Sunway Pharm Ltd [3wpharm.com]
- 6. 2-Cyanopyridine(100-70-9) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. rjptonline.org [rjptonline.org]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Analysis of Catalysts for L-DOPA Synthesis via Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
L-DOPA (Levodopa) remains the gold standard for treating Parkinson's disease, a neurodegenerative disorder characterized by a deficiency of the neurotransmitter dopamine.[1][2][3] Since L-DOPA can cross the blood-brain barrier and be converted to dopamine, it serves as a crucial therapeutic agent.[1][2][3] The synthesis of enantiomerically pure L-DOPA is of paramount importance, as only the L-enantiomer is biologically active.[2] Asymmetric hydrogenation of a prochiral enamide precursor is a key step in the industrial production of L-DOPA, and the choice of catalyst is critical to achieving high yield and enantioselectivity.[4][5][6]
This guide provides a comparative analysis of different catalysts employed in the asymmetric hydrogenation step for L-DOPA synthesis, focusing on the pioneering work that led to the first commercial-scale asymmetric catalytic process.
Performance Comparison of Chiral Phosphine Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation
The Monsanto process, the first industrial application of asymmetric hydrogenation, initially utilized a rhodium catalyst with a chiral phosphine ligand for the synthesis of L-DOPA.[4][7] The effectiveness of this process is highly dependent on the structure of the chiral ligand. Below is a comparison of key ligands developed and their performance in the asymmetric hydrogenation of the L-DOPA precursor, (Z)-α-acetamidocinnamic acid.
| Catalyst System | Chiral Ligand | Enantiomeric Excess (ee) (%) | Yield (%) | Key Features & Limitations |
| Rh-(PAMP) | PAMP (Phenyl-o-anisylmethylphosphine) | 58 | High | An early monodentate phosphine ligand showing moderate enantioselectivity. |
| Rh-(CAMP) | CAMP (Cyclohexyl-o-anisylmethylphosphine) | 88 | High | An improvement on PAMP, demonstrating higher enantioselectivity.[5] |
| Rh-(DiPAMP) | DiPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane) | 95 | Quantitative | A chelating bisphosphine ligand that provided excellent enantioselectivity and was used in the commercial Monsanto process.[4][5] The synthesis of DiPAMP is complex and costly.[5] |
| Rh-(DIOP) | DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) | ~70-80 | High | A chelating bisphosphine with chirality on the backbone, demonstrating that chirality on the phosphorus atom was not essential for high asymmetric induction.[5][8] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation of (Z)-α-acetamidocinnamic acid:
A solution of the substrate, (Z)-α-acetamidocinnamic acid, is prepared in a suitable solvent such as an alcohol-water mixture. The catalyst, typically a rhodium complex with a chiral phosphine ligand (e.g., [Rh(DiPAMP)COD]⁺BF₄⁻), is added to the solution. The reaction mixture is then subjected to hydrogen gas at a specific pressure and temperature. The progress of the reaction is monitored until the substrate is fully consumed. The product, N-acetyl-L-DOPA, is then isolated, and the enantiomeric excess is determined using analytical techniques such as chiral chromatography.
Key Parameters:
-
Substrate to Catalyst Ratio: Typically high, in the range of 20,000:1, highlighting the efficiency of the catalyst.[9]
-
Solvent: Alcohol-water mixtures are commonly used.[9]
-
Hydrogen Pressure: The enantioselectivity of some catalysts, like those based on DiPAMP, is largely unaffected by pressure over a wide range.[10]
-
Temperature: Reaction temperatures can influence the rate and, in some cases, the enantioselectivity.
Catalyst Development and Logical Relationships
The development of catalysts for L-DOPA synthesis followed a logical progression from simpler, less effective ligands to more complex and highly selective ones. This evolution was driven by the need to improve enantioselectivity for a commercially viable process.
Caption: Evolution of chiral phosphine ligands for L-DOPA synthesis.
Alternative and Emerging Catalytic Systems
While rhodium-based catalysts with chiral phosphine ligands have been historically significant, research has expanded to other catalytic systems.
-
Ruthenium-based Catalysts: Ruthenium complexes, particularly with ligands like BINAP, have shown high efficiency in the asymmetric hydrogenation of various substrates, including precursors for amino acids.[4]
-
Iridium-based Catalysts: Iridium catalysts have also been developed for the asymmetric hydrogenation of enamides, offering another avenue for synthesizing chiral amines.[8]
-
Biocatalysis: Enzymatic methods, such as those using tyrosine phenol-lyase (TPL), are being explored as a more sustainable and efficient route for L-DOPA synthesis.[11] Some studies have reported high titers and near-complete conversion of precursors using whole-cell biocatalysis.[11] Another approach involves the use of tyrosinase, which can be immobilized to enhance stability and reusability.[1][10]
The continuous development of new catalysts and synthetic methodologies is crucial for improving the efficiency, cost-effectiveness, and environmental footprint of L-DOPA production.
References
- 1. Electroenzymatic synthesis of l-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 3. benchchem.com [benchchem.com]
- 4. uclm.es [uclm.es]
- 5. ethz.ch [ethz.ch]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nobelprize.org [nobelprize.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-(Trifluoromethyl)nicotinonitrile: A Guide for Laboratory Professionals
Researchers and scientists handling 2-(Trifluoromethyl)nicotinonitrile must adhere to stringent disposal protocols to ensure environmental safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, based on established procedures for similar chemical substances.
Core Disposal Principle: Professional Chemical Waste Management
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant.[1] This ensures that the compound is handled and treated by professionals in a controlled and environmentally responsible manner. An alternative, acceptable method is controlled incineration equipped with a flue gas scrubbing system to neutralize harmful combustion byproducts.[1]
Crucially, under no circumstances should this compound or its containers be disposed of in standard waste streams or discharged into sewer systems. [1] Contamination of water sources, foodstuffs, and animal feed must be strictly avoided.[1]
Summary of Safety and Disposal Recommendations
| Parameter | Recommendation | Source |
| Primary Disposal Method | Removal to a licensed chemical destruction plant. | [1] |
| Alternative Disposal | Controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water, food, or feed. | [1] |
| Container Disposal | Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill. Combustible packaging may be incinerated. | [1] |
| Spill Management | In case of a spill, prevent further leakage if safe to do so. Absorb the spill with inert material and collect it in a suitable, closed container for disposal. | [2] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses with side-shields, impervious clothing, and chemical-resistant gloves, when handling this compound. | [1][3] |
Experimental Protocols: Decontamination of Empty Containers
For the safe disposal of empty containers, a triple-rinse procedure is recommended.[1]
-
First Rinse: Rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residual this compound. Ensure the entire inner surface of the container is contacted by the solvent. Collect the rinsate in a designated hazardous waste container.
-
Second Rinse: Repeat the rinsing process with fresh solvent to remove any remaining traces of the chemical. Add this rinsate to the same hazardous waste container.
-
Third Rinse: A final rinse with fresh solvent ensures the container is thoroughly decontaminated. The rinsate should also be collected in the hazardous waste container.
-
Container Management: After the triple-rinse, the container can be managed for recycling or reconditioning.[1] If recycling is not feasible, the container should be punctured to prevent reuse and disposed of in a sanitary landfill.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative for all laboratory personnel to be thoroughly familiar with the safety data sheet (SDS) for any chemical they are handling. The procedures outlined in this document are based on the available information for structurally similar compounds and are intended to provide a framework for safe and compliant disposal. Always consult with your institution's environmental health and safety (EHS) department for specific guidance and to ensure adherence to all local, state, and federal regulations.
References
Personal protective equipment for handling 2-(Trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-(Trifluoromethyl)nicotinonitrile. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact in the laboratory setting. This information is compiled from safety data sheets of structurally similar compounds and general best practices for handling nitriles and trifluoromethylated substances.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Hands | Chemical-resistant gloves | Nitrile gloves are recommended for their resistance to a wide range of chemicals, including solvents, oils, and acids.[7][8][9][10][11] Double-gloving is advised for enhanced protection.[12] Gloves should be inspected before use and changed immediately if contaminated. |
| Eyes/Face | Safety goggles and face shield | Safety glasses with side-shields conforming to EN166 or NIOSH standards must be worn at all times.[13] A face shield provides an additional layer of protection against splashes and aerosols.[12] |
| Body | Laboratory coat or chemical-resistant apron | A long-sleeved lab coat is required to prevent skin contact. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Fume hood or respirator | All handling of solid or volatile forms of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a properly fit-tested N95 respirator or higher should be used.[12] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidental exposure and maintain the integrity of the compound.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area, particularly the chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][2][14] Ensure adequate ventilation during cleanup.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][13]
Storage Protocol:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][15]
-
Keep the container tightly closed to prevent contamination and moisture ingress.[1][2][13]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Disposal Plan: Waste Management
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed hazardous waste container. |
| Contaminated Labware | Disposable labware (e.g., pipette tips, tubes) should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol) three times. The solvent rinsate must be collected as hazardous liquid waste. |
| Liquid Waste | Collect all liquid waste containing the compound in a labeled, sealed, and appropriate hazardous waste container. Do not discharge to sewer systems.[13] |
| Final Disposal | All hazardous waste must be disposed of through a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[13][16] Controlled incineration with flue gas scrubbing is a potential disposal method.[13] |
Experimental Workflow and Safety Procedures
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. kishida.co.jp [kishida.co.jp]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. business.medtecs.com [business.medtecs.com]
- 11. gpisupply.com [gpisupply.com]
- 12. benchchem.com [benchchem.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
